ci-IP3/PM
Description
Properties
IUPAC Name |
[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIHZJMPHUCAI-RJQNPCEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64NO31P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ci-IP3/PM: A Potent Tool for Probing Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of caged inositol 1,4,5-trisphosphate, acetoxymethyl ester (ci-IP3/PM), a powerful chemical tool for the precise spatial and temporal control of intracellular calcium (Ca²⁺) signaling. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and offer insights into data analysis and potential challenges.
Introduction: The Significance of Precise Calcium Signal Control
Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. The spatial and temporal dynamics of Ca²⁺ signals—ranging from localized, transient "puffs" and "sparks" to global, oscillatory waves—encode specific information that dictates cellular responses.[1] To dissect these complex signaling pathways, researchers require tools that can mimic the rapid and localized release of endogenous signaling molecules. This compound has emerged as an invaluable asset in this endeavor, offering unparalleled control over the initiation of Ca²⁺ release from intracellular stores.
This compound is a cell-permeant derivative of inositol 1,4,5-trisphosphate (IP₃) that has been rendered temporarily inactive by a photolabile "caging" group.[2] This chemical modification allows the molecule to be loaded into intact cells without triggering premature Ca²⁺ release. Subsequent exposure to ultraviolet (UV) light cleaves the caging group, liberating the active IP₃ analog, i-IP₃, with high spatiotemporal precision. This "uncaging" process initiates the Ca²⁺ signaling cascade on demand, enabling researchers to investigate the downstream consequences with exquisite control.
The Molecular Mechanism of this compound Action
The efficacy of this compound as a research tool is rooted in a multi-step process that leverages both cellular machinery and external light-based activation.
Cellular Uptake and Intracellular Trapping
The native IP₃ molecule is highly charged and cannot passively cross the cell membrane. To overcome this, this compound is modified with acetoxymethyl (AM) esters. These lipophilic groups neutralize the negative charges of the phosphate groups, rendering the molecule membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the charged phosphate groups. This process effectively traps the caged IP₃ molecule within the cytoplasm, allowing it to accumulate to a desired concentration.
Photolytic Uncaging and Liberation of Active i-IP₃
The core of this compound's functionality lies in its "caged" design. The inositol ring is chemically linked to a photolabile protecting group, typically a nitroveratryl or a similar moiety. This caging group sterically hinders the binding of the IP₃ analog to its receptor, rendering it biologically inert.
Upon illumination with UV light of a specific wavelength (typically around 330-360 nm), the photolabile bond is rapidly cleaved in a process called photolysis.[3][4] This uncaging event releases the active IP₃ analog, D-2,3-O-isopropylidene-6-O-(2-nitro-4,5-dimethoxy)benzyl-myo-inositol 1,4,5-trisphosphate (i-IP₃).[1]
Signaling Pathway of this compound
Caption: Mechanism of this compound from cell entry to Ca²⁺ release.
Activation of IP₃ Receptors and Calcium Release
The liberated i-IP₃ is a potent agonist of IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels primarily located on the membrane of the endoplasmic reticulum (ER), the cell's main intracellular Ca²⁺ store. The binding of i-IP₃ to IP₃Rs triggers a conformational change in the receptor, leading to the opening of its channel pore. This allows Ca²⁺ ions to flow down their steep electrochemical gradient from the ER lumen into the cytoplasm, resulting in a rapid increase in cytosolic Ca²⁺ concentration. This localized increase in Ca²⁺ can then propagate as a wave throughout the cell, leading to a global Ca²⁺ signal.
Metabolic Stability of i-IP₃: A Key Advantage
A significant feature of the uncaging product of this compound, i-IP₃, is its metabolic stability. Unlike endogenous IP₃, which is rapidly metabolized by cellular enzymes, i-IP₃ is degraded at a much slower rate.[5][6] This prolonged presence of the active agonist leads to more sustained elevations in intracellular Ca²⁺ compared to those elicited by the uncaging of other caged IP₃ analogs like cm-IP₃/PM.[5] This property is particularly advantageous for studying cellular processes that are regulated by the duration and frequency of Ca²⁺ signals.
Comparative Analysis of Caged IP₃ Compounds
For researchers designing experiments, selecting the appropriate caged compound is crucial. The table below provides a comparison of key features of this compound and other commonly used caged IP₃ analogs.
| Feature | This compound | cm-IP3/PM | NPE-caged IP₃ |
| Cell Permeability | Yes (AM ester) | Yes (AM ester) | No (requires microinjection) |
| Uncaging Product | i-IP₃ (metabolically stable) | m-IP₃ (rapidly metabolized) | IP₃ (endogenous, rapidly metabolized) |
| Duration of Ca²⁺ Signal | Sustained | Transient | Transient |
| Photolysis Efficiency | Moderate | Moderate | Lower |
| Quantum Yield | Not consistently reported for the PM form, but related compounds show moderate efficiency. | Not consistently reported for the PM form. | ~0.04 - 0.065 |
| Primary Application | Studies requiring sustained Ca²⁺ signals and high spatiotemporal control in intact cells. | Studies mimicking transient endogenous Ca²⁺ signals in intact cells. | Kinetic studies in single cells via microinjection, where precise intracellular concentration is critical. |
Experimental Protocols
The successful application of this compound requires careful attention to experimental detail. The following protocols provide a general framework that can be adapted to specific cell types and experimental questions.
Cell Loading with this compound and a Calcium Indicator
This protocol describes the co-loading of cells with this compound and a fluorescent Ca²⁺ indicator, such as Fluo-4 AM or Cal-520 AM, for subsequent imaging of Ca²⁺ dynamics.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in dry DMSO)
-
Fluorescent Ca²⁺ indicator AM ester stock solution (e.g., 1 mM Fluo-4 AM in dry DMSO)
-
Pluronic F-127 (20% w/v in dry DMSO)
-
HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer
Procedure:
-
Prepare Loading Solution: For a final concentration of 1 µM this compound and 2-5 µM Ca²⁺ indicator, dilute the stock solutions in HBSS. To aid in the solubilization of the AM esters, first mix the stock solutions with an equal volume of 20% Pluronic F-127 before diluting in the final volume of HBSS. Vortex briefly.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 45-60 minutes at room temperature, protected from light.
-
De-esterification: After the loading period, aspirate the loading solution and wash the cells gently with fresh HBSS. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM esters by intracellular esterases.
Experimental Workflow for this compound Uncaging
Caption: A typical workflow for a this compound uncaging experiment.
UV Photolysis and Calcium Imaging
This protocol outlines the procedure for uncaging this compound and imaging the resulting Ca²⁺ signals using fluorescence microscopy. Total Internal Reflection Fluorescence (TIRF) microscopy is particularly well-suited for visualizing localized Ca²⁺ puffs near the adherent surface of the cell.
Equipment:
-
Inverted fluorescence microscope equipped with a UV light source (e.g., xenon arc lamp or UV laser) and appropriate filters.
-
High-speed, sensitive camera (e.g., EMCCD or sCMOS).
-
Objective suitable for fluorescence and, if applicable, TIRF microscopy.
-
Image acquisition software.
Procedure:
-
Microscope Setup: Mount the dish/coverslip with the loaded cells onto the microscope stage.
-
Cell Identification: Locate a healthy, well-adhered cell for the experiment.
-
Baseline Recording: Acquire a baseline fluorescence recording for a few seconds before the UV flash to establish the resting Ca²⁺ level (F₀).
-
Photolysis: Deliver a brief pulse of UV light (e.g., 50-200 ms) to the cell or a specific region of interest. The optimal duration and intensity of the UV flash should be determined empirically to achieve a desired level of Ca²⁺ release without causing phototoxicity.
-
Post-Flash Recording: Immediately following the UV flash, continue recording the fluorescence signal to capture the dynamics of the Ca²⁺ response.
Data Analysis of Calcium Puffs
The analysis of localized Ca²⁺ events like puffs requires specialized software to identify and characterize these transient signals.
Software:
-
Image analysis software such as ImageJ/Fiji or more specialized platforms like FLIKA (a Python-based application for Ca²⁺ signal analysis).[7][8]
Step-by-Step Analysis Guide:
-
Data Pre-processing: Correct for any photobleaching and background fluorescence.
-
Ratio Image Generation: Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to generate a ΔF/F₀ ratio image series. This corrects for variations in dye loading and cell thickness.
-
Puff Detection: Utilize automated or manual event detection algorithms to identify the spatial and temporal coordinates of Ca²⁺ puffs. Software like FLIKA is specifically designed for this purpose.[7][9]
-
Puff Characterization: For each identified puff, extract key parameters such as:
-
Amplitude: The peak ΔF/F₀ value.
-
Rise Time: The time taken to reach the peak amplitude.
-
Duration: The full duration at half-maximum (FDHM).
-
Frequency: The number of puffs per unit time.
-
Spatial Spread: The area over which the Ca²⁺ signal propagates.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no Ca²⁺ signal after uncaging | Incomplete de-esterification of AM esters. | Increase the de-esterification time after loading. |
| Insufficient UV light for photolysis. | Increase the duration or intensity of the UV flash. Calibrate your light source. | |
| Low expression of IP₃ receptors in the cell type. | Confirm IP₃R expression using immunofluorescence or western blotting. Consider using a different cell line. | |
| Degraded this compound stock solution. | Aliquot the stock solution upon receipt and store properly (desiccated at -20°C) to avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Incomplete washing after loading. | Ensure thorough washing of cells after the loading step. |
| Dye compartmentalization (e.g., in mitochondria). | Reduce the loading concentration of the Ca²⁺ indicator or the incubation time. | |
| Phototoxicity or cell death | Excessive UV exposure. | Minimize the duration and intensity of the UV flash to the lowest effective level. Use a UV filter to block unnecessary wavelengths. |
| Photodamage from the imaging laser. | Reduce the laser power and exposure time for fluorescence imaging. | |
| Movement artifacts | Cell movement during imaging. | Ensure cells are well-adhered. Use a stage incubator to maintain stable temperature and CO₂ levels. |
Conclusion and Future Perspectives
This compound is a cornerstone tool for researchers investigating the intricate world of Ca²⁺ signaling. Its ability to be non-invasively loaded into cells and activated with high spatiotemporal resolution provides an unparalleled means to dissect the roles of IP₃-mediated Ca²⁺ release in a multitude of cellular functions. The sustained Ca²⁺ signals produced by its metabolically stable uncaging product, i-IP₃, offer unique advantages for studying processes governed by the duration of Ca²⁺ elevations.
As microscopy techniques continue to advance, with the advent of super-resolution and light-sheet modalities, the utility of this compound and other caged compounds will undoubtedly expand.[10] These technologies, in combination with genetically encoded Ca²⁺ indicators and sophisticated data analysis platforms, will continue to illuminate the complex and beautiful choreography of intracellular Ca²⁺ signals that underpin life itself.
References
- Ellefsen, K., Settle, B., Parker, I. & Smith, I. An algorithm for automated detection, localization and measurement of local calcium signals from camera-based imaging. Cell Calcium. 56, 147-156 (2014).
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Lock, J. T., Ellefsen, K. L., Settle, B., Parker, I. & Smith, I. F. Applications of FLIKA, a Python-based image processing and analysis platform, for studying local events of cellular calcium signaling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 1866 , 1171-1179 (2019). [Link]
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Kantevari, S., Hoang, C. J., Ogrodnik, J., Egger, M., Niggli, E. & Ellis-Davies, G. C. R. Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells. Chembiochem. 7 , 174-180 (2006). [Link]
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Dakin, K. & Li, W.-H. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium. 42 , 291-301 (2007). [Link]
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flika: image processing for biologists. flika 0.2.25 documentation. [Link]
- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
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Keebler, M. V. & Taylor, C. W. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science. 130 , 3728-3739 (2017). [Link]
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Decrock, E., De Bock, M., Wang, N., Bol, M., Gadicherla, A. K. & Leybaert, L. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. Cold Spring Harbor Protocols. 2015 , pdb.prot076570 (2015). [Link]
- Ellis-Davies, G. C. R. Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience. 13, (2019).
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CalciumFluxAnalysis. Open Source Image Processing Software. [Link]
- Fino, E., Araya, R. & Yuste, R. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits. 2, (2008).
- Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S. & Yuste, R. Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience. 13, (2019).
- Eilers, J., Schneggenburger, R. & Konnerth, A. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Pflügers Archiv. 430, 1-10 (1995).
- Lock, J. T., Settle, B. D., Ellefsen, K. L., Smith, I. F. & Parker, I. CellSpecks: A Software for Automated Detection and Analysis of Calcium Channels in Live Cells. Biophysical Journal. 110, 289-295 (2016).
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Wenzel, D., Wiegert, J. S., DePew, D. & Oertner, T. G. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments. (92), e51921 (2014). [Link]
- Thurley, K., Tovey, S. C., Moenke, G., Prince, C., Meena, A., Thomas, A. P., Skupin, A., Taylor, C. W. & Falcke, M.
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Lock, J. T., Dickinson, G. D., Tovey, S. C., Taylor, C. W. & Parker, I. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. 9 , e56698 (2020). [Link]
- Ivanova, H., Vervliet, T., Missiaen, L., Parys, J. B., De Smedt, H. & Bultynck, G. The discovery and development of IP3 receptor modulators: An update. Expert Opinion on Drug Discovery. 10, 1035-1048 (2015).
- Ludema, M. C. Artifacts and Pitfalls in Coronary Artery Calcium Scoring. American Journal of Roentgenology. 186, 648-656 (2006).
- Williamson, J. R. & Monck, J. R. A metabolically stable analog of 1,4,5-inositol trisphosphate activates a novel K+ conductance in pyramidal cells of the rat hippocampal slice. Journal of Neurophysiology. 62, 1248-1251 (1989).
- Romano, S. A., Pérez-Schuster, V., Jouary, A., Candeo, A., Grienberger, C. & Bollmann, J. H.
- Thompson, R. Calcium Imaging and Caged compounds. FSU Biology. (2005).
- Andreev, A. & Ascencio, D.
- How to analyze intracellular calcium recording using imageJ. YouTube. (2021).
- Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E. T. & Ogden, D. (A) The general structure of caged compounds with a list of commonly...
- Warnke, S., Seo, J., von Helden, G. & Pagel, K. Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum.
- Joseph, S. K. & Williamson, J. R. Metabolism of inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate by the oocytes of Xenopus laevis. The Journal of biological chemistry. 264, 277-285 (1989).
- How do I analyse calcium imaging data?
- Pattni, K. & Banting, G. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases. Cellular Signalling. 16, 643-654 (2004).
- Blaauw, B., del Piccolo, P., Rodriguez, L., Mammucari, C., Sandri, M., Rizzuto, R. & Schiaffino, S. Uncaging of IP3 does not elicit appreciable calcium release in adult...
- Experiments. SiChem GmbH.
- Shuai, J. & Parker, I. From calcium blips to calcium puffs: Theoretical analysis of the requirements for interchannel communication. Proceedings of the National Academy of Sciences. 98, 11468-11473 (2001).
- de Rezende, B. C. S., de Molon, R. S., Bernardineli, N., Vivan, R. R., Duarte, M. A. H., de Andrade, F. B. & Garcia, L. da F. R. Expression of Metallic Artifacts Caused by Intracanal Medications with Different Chemical Compositions in Cone Beam Computed Tomography Images.
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ci-IP3/PM role in intracellular calcium signaling
An In-depth Technical Guide on the Role of Inositol Trisphosphate in Intracellular Calcium Signaling: From Canonical Pathways to Advanced Probing with ci-IP3/PM and the Exploration of Plasma Membrane Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Language of Calcium
Intracellular calcium (Ca²⁺) is a versatile and universal second messenger that governs a vast array of cellular processes, from fertilization and proliferation to secretion and apoptosis.[1][2] The cell invests significant energy in maintaining a steep electrochemical gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER).[1][3] This gradient allows for rapid and localized transient increases in cytosolic Ca²⁺ concentration in response to external stimuli, creating complex spatial and temporal signals that are decoded by a plethora of Ca²⁺-binding proteins to elicit specific downstream responses.[4][5]
A cornerstone of intracellular Ca²⁺ signaling is the inositol 1,4,5-trisphosphate (IP₃) pathway.[6][7] This pathway serves as a critical link between the activation of cell surface receptors and the mobilization of Ca²⁺ from intracellular stores.[2][8] This technical guide provides an in-depth exploration of the IP₃ signaling cascade, starting from the canonical mechanism of ER Ca²⁺ release. We will then delve into advanced methodologies for dissecting this pathway with high spatiotemporal resolution, focusing on the utility of the cell-permeable caged IP₃ derivative, This compound . Finally, we will venture into the evolving and complex topic of IP₃ receptors functioning at the plasma membrane, a non-canonical role with significant implications for Ca²⁺ influx and cellular function.
The Canonical IP₃ Signaling Pathway: A Two-Messenger System
The canonical IP₃/DAG (diacylglycerol) pathway is initiated by the binding of a wide variety of extracellular ligands, such as hormones, growth factors, and neurotransmitters, to their respective cell surface receptors, primarily G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[6][9][10]
Mechanism of IP₃ Generation and Action:
-
Receptor Activation and PLC Engagement: Ligand binding triggers a conformational change in the receptor, leading to the activation of the membrane-associated enzyme, phospholipase C (PLC).[7][10] Different isoforms of PLC are activated by distinct receptor types; for instance, Gq-coupled GPCRs activate PLC-β, while RTKs typically activate PLC-γ.[2][7]
-
PIP₂ Hydrolysis: Activated PLC catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: the water-soluble IP₃ and the lipid-soluble diacylglycerol (DAG).[6][7][8]
-
IP₃ Diffusion and Receptor Binding: IP₃, being soluble, diffuses through the cytoplasm and binds to its specific receptor, the inositol 1,4,5-trisphosphate receptor (IP₃R), which is a ligand-gated Ca²⁺ channel predominantly located on the membrane of the endoplasmic reticulum.[4][7][11]
-
Ca²⁺ Release from the ER: The binding of IP₃ to the IP₃R induces a conformational change that opens the channel pore, allowing for the rapid efflux of Ca²⁺ from the high-concentration environment of the ER lumen into the cytosol, down its steep concentration gradient.[4][7]
-
Calcium-Induced Calcium Release (CICR): The IP₃R itself is allosterically regulated by cytosolic Ca²⁺ in a biphasic manner.[1][12] Low to moderate concentrations of Ca²⁺ potentiate IP₃-induced channel opening, a phenomenon known as calcium-induced calcium release (CICR).[11][12] This positive feedback mechanism is crucial for the propagation of Ca²⁺ signals as waves and oscillations throughout the cell.[4] At higher concentrations, Ca²⁺ becomes inhibitory, providing a negative feedback loop.[1][12]
-
Signal Termination: The IP₃ signal is terminated through its rapid metabolism. It can be dephosphorylated by inositol polyphosphate 5-phosphatase to inositol 1,4-bisphosphate (IP₂) or phosphorylated by IP₃ 3-kinase to inositol 1,3,4,5-tetrakisphosphate (IP₄), both of which have lower affinity for the IP₃R.[2][8]
Beyond the ER: IP₃ Receptors on the Plasma Membrane
While the vast majority of IP₃Rs are localized to the ER, a growing body of evidence suggests that functional IP₃Rs are also present on the plasma membrane (PM) in some cell types, including lymphocytes. [13][14]This localization is not a biological artifact; these PM-IP₃Rs appear to constitute a distinct Ca²⁺ entry pathway, separate from the well-characterized store-operated Ca²⁺ entry (SOCE) pathway.
Evidence and Functional Implications:
-
Direct Electrophysiological Evidence: Whole-cell patch-clamp studies on DT40 B cells have demonstrated that the application of IP₃ to the intracellular side can activate a Ca²⁺-permeable current at the plasma membrane. [14][15]This current is absent in cells lacking IP₃Rs and is restored upon re-expression of the receptor. [14]* Unique Properties: Studies suggest that PM-IP₃Rs may have different ligand affinities compared to their ER counterparts. For example, in lymphocytes, the PM-IP₃R shows a lower affinity for IP₃ but a higher affinity for its metabolite, inositol 1,3,4,5-tetrakisphosphate (IP₄). [16]* Contribution to Ca²⁺ Entry: In B-lymphocytes, it has been shown that a significant portion of the Ca²⁺ entry triggered by B-cell receptor (BCR) activation is mediated by a very small number of functional IP₃Rs in the plasma membrane. [13][14]This suggests that even a few large-conductance PM-IP₃R channels can have a substantial impact on local Ca²⁺ signaling. [13] The existence of PM-IP₃Rs challenges the traditional view of IP₃ signaling being solely about release from internal stores. It introduces a mechanism for direct IP₃-gated Ca²⁺ influx, which could have profound consequences for signaling events localized near the plasma membrane.
Conclusion and Future Directions
The IP₃ signaling pathway remains a central and intensely studied area of cell biology. While the canonical model of ER Ca²⁺ release is well-established, the tools and concepts available to researchers are continually evolving. The development of sophisticated chemical probes like This compound has empowered scientists to dissect the intricate choreography of Ca²⁺ signals with unprecedented precision, moving beyond mere observation to direct functional manipulation.
Furthermore, the discovery of IP₃Rs in unexpected locations, such as the plasma membrane, opens up new avenues of investigation. Key questions for the future include:
-
What is the full extent of PM-IP₃R expression across different cell types and tissues?
-
What molecular mechanisms target and stabilize IP₃Rs at the plasma membrane?
-
How does the cell differentially regulate Ca²⁺ influx through PM-IP₃Rs versus SOCE to achieve signaling specificity?
-
Can PM-IP₃Rs be selectively targeted for therapeutic intervention in diseases like autoimmune disorders or cancer?
Answering these questions will require a multidisciplinary approach, combining advanced imaging, electrophysiology, molecular biology, and chemical biology. The continued exploration of the IP₃/Ca²⁺ signaling axis promises to yield fundamental insights into cellular regulation in both health and disease, offering new opportunities for the development of novel therapeutics.
References
-
Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]
-
Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
-
Taylor, C. W., et al. (2006). Plasma membrane IP3 receptors. Biochemical Society transactions, 34(Pt 5), 922–925. [Link]
-
GeeksforGeeks. (2022). IP3 and DAG Signaling Pathway. GeeksforGeeks. [Link]
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Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. PubMed Central. [Link]
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Taylor, C. W., & Richardson, A. (1991). Structure and function of inositol trisphosphate receptors. Pharmacology & therapeutics, 51(1), 97–137. [Link]
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Taylor, C. W. (2018). IP3 receptors – lessons from analyses ex cellula. Journal of Cell Science, 131(23), jcs222534. [Link]
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Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. Cold Spring Harbor perspectives in biology, 11(6), a035070. [Link]
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Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. SciSpace. [Link]
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Khan, A. A., et al. (1992). Plasma membrane inositol 1,4,5-trisphosphate receptor of lymphocytes: selective enrichment in sialic acid and unique binding specificity. Proceedings of the National Academy of Sciences of the United States of America, 89(7), 2849–2853. [Link]
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Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological reviews, 96(4), 1261–1296. [Link]
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Dellis, O., et al. (2006). Ca2+ entry through plasma membrane IP3 receptors. Science, 313(5784), 229–233. [Link]
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Reactome. (n.d.). Synthesis of IP3 and IP4 in the cytosol. Reactome Pathway Database. [Link]
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An In-depth Technical Guide to ci-IP3/PM: Precision Control of Intracellular Calcium Signaling
The Challenge: Spatiotemporal Control of a Ubiquitous Second Messenger
The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular stimuli into intracellular Ca²⁺ signals.[1][2] Activation of cell surface receptors, such as G-protein-coupled receptors (GPCRs), triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), generating IP3.[1][3] IP3 then diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), opening these channels and liberating stored Ca²⁺ into the cytoplasm.[2][3]
This elevation in cytosolic Ca²⁺ orchestrates a multitude of physiological processes, from gene transcription and cell proliferation to muscle contraction and neurotransmission.[4] A critical challenge in studying this pathway is the ability to isolate and control the IP3-mediated step with high temporal and spatial precision. Traditional methods, such as the application of external agonists, activate a cascade of upstream and parallel signaling events, complicating the interpretation of downstream Ca²⁺ dynamics.
This is where "caged" compounds provide an elegant solution. These are biologically inert molecules that have been rendered inactive by a photolabile protecting group.[4] A pulse of light at a specific wavelength cleaves this "cage," releasing the active molecule instantaneously and at a defined subcellular location.[5]
Figure 2: Mechanism of ci-IP3/PM Action.
| Property | Description | Reference |
| Full Chemical Name | 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate] | [6][7] |
| Molecular Formula | C42H64NO31P3 | [7] |
| Molecular Weight | 1171.87 g/mol | [6] |
| Form | Caged, cell-permeant derivative of IP3 | [8][9] |
| Photolysis Wavelength | ~330 nm | |
| Solubility | Soluble in DMSO | |
| Uncaged Product | i-IP3 (d-2,3-O-isopropylidene-IP3), a potent IP3R agonist | [10] |
Table 1: Technical Specifications of this compound.
Experimental Design and Protocol: A Self-Validating System
The trustworthiness of any experiment using caged compounds hinges on a rigorously controlled design. The goal is to unequivocally demonstrate that the observed Ca²⁺ signal is a direct consequence of photoreleased i-IP3 and not an artifact of the reagents or instrumentation.
Core Experimental Workflow
The fundamental experiment involves co-loading cultured cells with this compound and a fluorescent Ca²⁺ indicator (e.g., Cal-520 AM, Fluo-8 AM). After an incubation period to allow for de-esterification, the cells are imaged on a microscope equipped for fluorescence imaging and photolysis. A baseline fluorescence is recorded before a brief UV flash is delivered to uncage the ci-IP3. The subsequent change in indicator fluorescence, reporting the increase in cytosolic Ca²⁺, is recorded over time.
dot
Figure 3: Self-Validating Experimental Workflow.
Detailed Step-by-Step Protocol
This protocol is a robust starting point and should be optimized for specific cell types and experimental goals.
Reagents & Preparation:
-
This compound Stock: Prepare a 1 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Ca²⁺ Indicator Stock: Prepare a 1-5 mM stock solution of the acetoxymethyl (AM) ester form of a suitable indicator (e.g., Cal-520 AM) in anhydrous DMSO.
-
Pluronic F-127: Prepare a 20% (w/v) solution in DMSO to aid in the solubilization of AM esters in aqueous media. [11][12]* Imaging Buffer: A HEPES-buffered saline solution (HBSS) is typically used. For studying ER release exclusively, a Ca²⁺-free HBSS containing a low concentration of EGTA (e.g., 100-300 µM) is recommended to chelate extracellular Ca²⁺. [11] Procedure:
-
Cell Plating: Plate cells on imaging-quality glass-bottom dishes or coverslips 24-48 hours prior to the experiment to allow for adherence.
-
Loading Solution Preparation: For a final volume of 1 mL of imaging buffer, prepare a loading solution with the desired final concentrations. A typical starting point is 1 µM this compound and 2-5 µM Ca²⁺ indicator. [12][13] * Causality Insight: First, dilute the stock solutions of this compound and the indicator into a small volume of buffer. Add an equal volume of buffer containing Pluronic F-127 (for a final concentration of ~0.02%) and vortex briefly. This prevents the hydrophobic dyes from precipitating upon dilution into the larger volume of aqueous buffer.
-
Cell Loading: Aspirate the culture medium from the cells and replace it with the loading solution.
-
Incubation: Incubate the cells for 60-80 minutes at room temperature or 37°C, protected from light. [14]The optimal time and temperature must be determined empirically to balance sufficient loading with potential cytotoxicity.
-
Wash and De-esterification: Aspirate the loading solution and wash the cells gently 2-3 times with fresh imaging buffer. Add fresh imaging buffer and incubate for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM/PM groups by intracellular esterases. [13]6. Microscopy and Photolysis:
-
Mount the dish on the microscope stage. An imaging system capable of rapid image acquisition (e.g., >10 frames per second) is ideal.
-
Locate a field of healthy cells and acquire a stable baseline fluorescence signal for 10-30 seconds.
-
Deliver a brief (e.g., 100-500 ms) flash of UV light using a xenon arc lamp or a targeted laser, filtered to the appropriate wavelength range (e.g., 350-400 nm). [11][12]The duration of the flash is the primary determinant of the amount of i-IP3 released.
-
Continue to record fluorescence for several minutes to capture the entire Ca²⁺ transient, including its rise and decay phases.
-
| Parameter | Recommended Starting Range | Rationale & Optimization Notes |
| This compound Concentration | 1 - 5 µM | Higher concentrations yield larger responses but increase the risk of off-target effects or incomplete loading. Titrate to find the minimum effective concentration. |
| Ca²⁺ Indicator Concentration | 2 - 5 µM | Must be sufficient for a strong signal-to-noise ratio but low enough to avoid significant Ca²⁺ buffering, which can alter transient kinetics. |
| Loading Time | 60 - 80 minutes | Cell-type dependent. Insufficient time leads to a weak signal; excessive time can cause cytotoxicity. |
| UV Flash Duration | 100 - 500 ms | Directly controls the concentration of uncaged i-IP3. Use shorter flashes for subtle, puff-like events and longer flashes for global Ca²⁺ waves. |
Table 2: Key Experimental Parameters for Optimization.
Applications and Data Interpretation
The power of this compound lies in its ability to generate clean, interpretable data on the direct consequences of IP3R activation.
-
Dissecting Elementary Ca²⁺ Events: By carefully titrating the UV flash duration, researchers can release sub-maximal concentrations of i-IP3, allowing for the visualization of elementary Ca²⁺ release events known as "Ca²⁺ puffs." [10][15]These localized signals arise from the coordinated opening of a small cluster of IP3Rs and are considered the fundamental building blocks of global Ca²⁺ waves. [10][16]Studies have used ci-IP3 to demonstrate that puffs evoked by photoreleased IP3 occur at the same fixed, immobile intracellular sites as those triggered by physiological agonists. [10][16]
-
Isolating IP3 Pathway from Upstream Signaling: this compound allows for the direct activation of IP3Rs, bypassing the entire signal transduction cascade from the cell surface receptor. This is invaluable for determining whether a cellular response is truly mediated by the IP3/Ca²⁺ axis or by parallel pathways (e.g., those involving diacylglycerol and PKC) that are co-activated by agonists.
-
Investigating IP3R Regulation: The tool can be used to study the regulation of IP3Rs by factors other than IP3 itself. For instance, by uncaging a fixed amount of i-IP3 under different cellular conditions (e.g., varying cytosolic Ca²⁺ levels), one can probe the biphasic regulation of the IP3R by Ca²⁺ (Ca²⁺-induced Ca²⁺ release). [11][12]
-
Probing Intercellular Communication: In cells connected by gap junctions, the photorelease of i-IP3 in a single cell can be used to study the propagation of Ca²⁺ waves to neighboring cells, providing a quantitative method to assess gap junctional coupling. [17] The use of this compound, when combined with rigorous controls and high-resolution imaging, provides an unparalleled method for achieving precise spatiotemporal control over the IP3 signaling pathway, enabling deep and unambiguous insights into the intricate world of intracellular Ca²⁺ signaling.
References
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Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291–301. [Link]
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An In-depth Technical Guide to ci-IP3/PM for Studying IP3 Receptor Function
<Senior Application Scientist >
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of caged inositol 1,4,5-trisphosphate (IP3) acetoxymethyl ester (ci-IP3/PM) as a powerful tool for investigating IP3 receptor (IP3R) function in living cells. We delve into the foundational principles of IP3 signaling, the rationale for using caged compounds, and the specific advantages of this compound. This guide offers detailed, field-proven protocols for cell loading, photolytic uncaging, and subsequent measurement of IP3R-mediated calcium (Ca2+) release. By integrating mechanistic explanations with practical experimental workflows, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to dissect the intricacies of IP3-mediated Ca2+ signaling with high spatiotemporal precision.
Introduction: The Central Role of IP3 in Cellular Signaling
Inositol 1,4,5-trisphosphate (IP3) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, secretion, and mitochondrial energetics.[1] The canonical IP3 signaling pathway is initiated by the activation of cell surface receptors, such as G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn stimulate phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: diacylglycerol (DAG) and IP3.[4][5] While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble IP3 diffuses through the cytosol and binds to its specific receptors, the IP3 receptors (IP3Rs), located predominantly on the membrane of the endoplasmic reticulum (ER), the cell's primary intracellular Ca2+ store.[2][6]
Vertebrates express three closely related IP3R subtypes (IP3R1, IP3R2, and IP3R3) that assemble into homo- or heterotetrameric channels.[6][7][8] The binding of IP3 to its receptor primes the channel to be opened by cytosolic Ca2+, a process known as Ca2+-induced Ca2+ release (CICR).[1][2] This dual regulation by both IP3 and Ca2+ is fundamental to the generation of complex spatial and temporal Ca2+ signals, such as Ca2+ puffs and waves, which are the building blocks of cellular Ca2+ signaling.[2][9]
The Challenge: Precisely Controlling Intracellular IP3
Studying the intricate dynamics of IP3R function has been historically challenging due to the difficulty of controlling the concentration of IP3 within intact cells with high temporal and spatial resolution. Traditional methods, such as the application of exogenous agonists to stimulate endogenous IP3 production, often lead to global and prolonged increases in IP3, making it difficult to dissect the rapid kinetics and localized nature of IP3R activation.[1] Microinjection of IP3 can provide some level of control but is invasive and technically demanding.
The Solution: Caged Compounds for Spatiotemporal Control
The development of "caged" compounds has revolutionized the study of intracellular signaling pathways.[10][11][12] A caged compound is a biologically active molecule that has been rendered inert by a photolabile protecting group (the "cage").[13] This cage can be rapidly removed by a flash of light, typically in the near-ultraviolet (UV) range, releasing the active molecule at a precise time and location.[10][14] This technique, known as flash photolysis, offers unparalleled spatiotemporal control over the concentration of second messengers like IP3.[15]
This compound: A Superior Tool for IP3R Research
This compound, or D-2,3,-O-Isopropylidene-6-O-(2-nitro-4,5 dimethoxy) benzyl-myo-Inositol 1,4,5,-trisphosphate Hexakis (propionoxymethyl) ester, is a cell-permeant, caged derivative of IP3.[1][16] It possesses several key features that make it an invaluable tool for studying IP3R function.
Mechanism of Action
The this compound molecule is designed for efficient loading into live cells and precise, light-inducible activation.
-
Cell Permeability: The acetoxymethyl (AM) ester groups render the otherwise charged IP3 molecule lipophilic, allowing it to passively diffuse across the cell membrane.[17]
-
Intracellular Trapping: Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the charged phosphate groups. This traps the caged IP3 (ci-IP3) within the cytosol, preventing it from leaking out.[17]
-
Photolytic Release: Upon exposure to a brief pulse of UV light (optimally around 330 nm), the photolabile caging group is cleaved, releasing the active form of IP3, referred to as i-IP3.[18]
-
IP3R Activation: The liberated i-IP3 is a potent agonist of IP3Rs, binding to the receptors and inducing the release of Ca2+ from the ER.[17]
Key Advantages of this compound
-
Non-Invasive Loading: Unlike microinjection, loading cells with this compound is a simple and non-invasive process.[17]
-
High Intracellular Concentrations: Cells can be loaded with high concentrations of ci-IP3 without prematurely activating IP3Rs.[17]
-
Spatiotemporal Precision: Flash photolysis allows for the release of i-IP3 in specific subcellular regions and at precise time points, enabling the study of localized Ca2+ signaling events.[19]
-
Metabolic Stability of i-IP3: The uncaged product, i-IP3, is metabolized more slowly than endogenous IP3, resulting in a more sustained elevation of the second messenger and prolonged Ca2+ signals, which can be advantageous for certain experimental designs.[1][17]
Comparison with Other Methods
| Method | Advantages | Disadvantages |
| This compound | Non-invasive loading, high spatiotemporal control, sustained i-IP3 signal.[1][17][19] | Requires specialized photolysis equipment, potential for phototoxicity with high UV doses.[13] |
| Agonist Stimulation | Simple to implement, utilizes endogenous signaling pathways. | Lacks spatial control, prolonged and global IP3 elevation.[1] |
| Microinjection of IP3 | Direct delivery of active IP3. | Invasive, technically challenging, difficult to control concentration precisely. |
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[18]
-
Preparation: Prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[18] Repeated freeze-thaw cycles should be avoided.
Pluronic F-127:
-
Pluronic F-127 is a non-ionic surfactant that aids in the solubilization of AM esters in aqueous media.[1][20]
-
Prepare a 20% (w/v) stock solution in DMSO.
Calcium Indicator Dyes (e.g., Fura-2 AM):
-
Fura-2 AM is a ratiometric fluorescent dye commonly used for measuring intracellular Ca2+ concentrations.[21]
-
Prepare a 1-5 mM stock solution in DMSO.
-
Store at -20°C, protected from light.
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound stock solution
-
Fura-2 AM stock solution
-
Pluronic F-127 stock solution
-
HEPES-buffered salt solution (HBSS) or other appropriate physiological buffer
Procedure:
-
Prepare Loading Solution:
-
In a microcentrifuge tube, mix equal volumes of the this compound and Pluronic F-127 stock solutions. For example, to achieve a final concentration of 1 µM this compound, you might mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127.
-
Vortex the mixture vigorously for 1 minute to facilitate solubilization.[22]
-
Add the Fura-2 AM stock solution to the mixture to achieve a final concentration of 1-5 µM.
-
Dilute this mixture into pre-warmed (37°C) HBSS to the final desired concentrations (e.g., 1-5 µM for this compound and Fura-2 AM).
-
-
Cell Loading:
-
Aspirate the culture medium from the cells on the coverslip.
-
Gently add the loading solution to the cells, ensuring the coverslip is fully submerged.
-
Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark.[23] The optimal loading time and temperature should be determined empirically.
-
-
Washing:
-
After the incubation period, aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed HBSS to remove extracellular dye and caged compound.
-
Allow the cells to de-esterify the dyes for an additional 15-30 minutes at room temperature in the dark before imaging.
-
Photolysis and Calcium Imaging
Equipment:
-
Inverted fluorescence microscope equipped for ratiometric imaging (e.g., with excitation wavelengths of 340 nm and 380 nm for Fura-2).[24]
-
A flash lamp system or a UV laser for photolysis.[14]
-
A high-speed, sensitive camera.
-
Image acquisition and analysis software.
Procedure:
-
Mount Coverslip: Mount the coverslip with the loaded cells onto the imaging chamber on the microscope stage.
-
Locate Cells: Using transmitted light or low-intensity fluorescence, locate a field of healthy, well-loaded cells.
-
Baseline Recording:
-
Begin acquiring ratiometric images by alternating excitation between 340 nm and 380 nm and measuring the emission at ~505 nm for Fura-2.[21]
-
Record a stable baseline for a sufficient period (e.g., 30-60 seconds) to ensure the cells are in a resting state.
-
-
Photolysis (Uncaging):
-
Deliver a brief, intense flash of UV light (e.g., from a Xenon flash lamp) to the desired area of the cell or the entire field of view.[14]
-
The duration and intensity of the flash should be optimized to release a sufficient amount of i-IP3 to elicit a Ca2+ response while minimizing phototoxicity.[13]
-
-
Post-Flash Recording:
-
Continue acquiring ratiometric images immediately after the flash to capture the resulting Ca2+ transient. The acquisition rate should be fast enough to resolve the kinetics of the Ca2+ release.[25]
-
-
Data Analysis:
-
The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular Ca2+ concentration.[22]
-
The Ca2+ response is typically expressed as the change in this ratio over the baseline ratio (ΔR/R0).
-
Self-Validating Controls
To ensure the trustworthiness of the experimental results, the following controls are essential:
-
No UV Control: Expose loaded cells to the imaging protocol without the UV flash. No Ca2+ response should be observed, confirming that the imaging light itself does not cause Ca2+ release.
-
UV Only Control (No Cage): Expose cells loaded only with the Ca2+ indicator (e.g., Fura-2 AM) to the UV flash. This control verifies that the UV flash does not induce a Ca2+ response in the absence of the caged compound.[13]
-
IP3R Antagonist Control: Pre-incubate loaded cells with a known IP3R antagonist (e.g., 2-APB or Xestospongin C). A significantly attenuated or abolished Ca2+ response following uncaging confirms that the observed signal is indeed mediated by IP3Rs.[26]
-
ER Ca2+ Store Depletion: Pre-treat cells with a SERCA pump inhibitor like thapsigargin or cyclopiazonic acid (CPA) to deplete ER Ca2+ stores.[1] The absence of a Ca2+ response after uncaging confirms that the Ca2+ is released from the ER.
Conclusion and Future Directions
This compound has emerged as an indispensable tool for the precise investigation of IP3R function. Its ability to be non-invasively loaded into cells and subsequently activated with high spatiotemporal resolution provides an unparalleled advantage over traditional methods. By following the detailed protocols and incorporating the necessary controls outlined in this guide, researchers can confidently dissect the complex mechanisms of IP3-mediated Ca2+ signaling.
Future advancements may focus on the development of caged IP3 analogs with different photophysical properties, such as two-photon uncaging capabilities for even greater spatial resolution and reduced phototoxicity, or variants with different affinities for IP3R subtypes.[27] The continued application of tools like this compound will undoubtedly lead to a deeper understanding of the role of IP3Rs in health and disease, paving the way for novel therapeutic strategies targeting this critical signaling pathway.
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Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. (n.d.). Physiology. [Link]
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Flash photolysis of caged compounds: new tools for cellular physiology. (1989). Trends in Neurosciences. [Link]
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Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons. (2011). Journal of Visualized Experiments. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.). Nature Methods. [Link]
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IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. (2020). eLife. [Link]
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The discovery and development of IP3 receptor modulators: an update. (n.d.). Expert Opinion on Drug Discovery. [Link]
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Calcium imaging of cortical neurons using Fura-2 AM. (2009). Journal of Visualized Experiments. [Link]
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Analysis of IP3 receptors in and out of cells. (2012). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
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IP3 receptor – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. (2017). Journal of Cell Science. [Link]
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Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). Journal of Visualized Experiments. [Link]
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Comparison of in vitro calcium imaging with fura-2, fluo-4 and GCaMP3... (n.d.). ResearchGate. [Link]
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IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. (2020). PubMed Central. [Link]
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Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. (2004). Neuron. [Link]
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Termination of Ca2+ puffs during IP3-evoked global Ca2+ signals. (2021). The Journal of General Physiology. [Link]
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Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. (2011). ACS Chemical Neuroscience. [Link]
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Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3. (2021). Cell Reports. [Link]
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The Investigator's Guide to ci-IP3/PM: Precision Control and High-Resolution Analysis of Calcium Puffs
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Global Waves to Elementary Puffs
For decades, our understanding of intracellular calcium (Ca²⁺) signaling was dominated by the observation of global Ca²⁺ waves, sweeping across the cytoplasm to orchestrate a vast array of cellular processes, from fertilization to apoptosis.[1] While transformative, this macroscopic view left a fundamental question unanswered: what are the elemental building blocks of these complex signals? The discovery of "calcium puffs" – localized, transient Ca²⁺ release events – provided a crucial piece of the puzzle, revealing the hierarchical nature of calcium signaling.[2] These puffs, arising from the coordinated opening of a few clustered inositol 1,4,5-trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum (ER), are now recognized as the fundamental units of IP₃-mediated Ca²⁺ signaling.[3][4]
Harnessing the ability to precisely induce and meticulously analyze these fleeting events is paramount for dissecting the intricacies of Ca²⁺ signaling and developing targeted therapeutics.[5][6] This guide provides a comprehensive technical overview and field-proven insights into the use of caged Ins(1,4,5)P₃/PM (ci-IP₃/PM) , a powerful tool for the controlled generation and high-resolution imaging of calcium puffs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Genesis of a Calcium Puff: A Symphony of Molecular Events
Calcium puffs are not random occurrences but rather the result of a tightly regulated cascade of molecular events. Understanding this pathway is critical for designing and interpreting experiments that probe its function.
The IP₃ Signaling Cascade: From Receptor to Second Messenger
The journey begins at the plasma membrane with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli. This triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6]
The IP₃ Receptor: A Coincidence Detector at the ER
IP₃ diffuses through the cytoplasm and binds to its receptor, the IP₃R, a ligand-gated Ca²⁺ channel embedded in the ER membrane.[7] The IP₃R is a sophisticated molecular machine, acting as a coincidence detector that requires both IP₃ binding and a permissive cytosolic Ca²⁺ concentration to open.[8] This phenomenon, known as Ca²⁺-induced Ca²⁺ release (CICR), is the key to the regenerative and localized nature of calcium puffs.[8]
The Puff Site: A Pre-assembled Signaling Hub
Calcium puffs originate from discrete, stable clusters of IP₃Rs.[4][9] These clusters, often containing a few to a few tens of functional receptors, act as signaling "hotspots."[8][10] The opening of a single IP₃R within a cluster can release enough Ca²⁺ to activate neighboring IP₃Rs via CICR, leading to a coordinated burst of Ca²⁺ release – the calcium puff.[3] All three subtypes of IP₃Rs have been shown to generate these elementary Ca²⁺ signals.[7]
Figure 1. The IP₃ signaling pathway leading to the generation of a calcium puff.
ci-IP₃/PM: A Tool for Precision and Control
To dissect the mechanisms of calcium puff generation and regulation, researchers require tools that offer precise spatiotemporal control over IP₃ levels. ci-IP₃/PM emerges as a superior choice for this purpose.
The "Caged" Concept: Light-Induced Activation
"Caged" compounds are biologically active molecules that are rendered inert by a photolabile protecting group.[11] A flash of UV light cleaves this "cage," releasing the active molecule with high temporal and spatial precision.[11][12] This technique, known as flash photolysis, allows for the instantaneous and localized elevation of the concentration of the molecule of interest.[11]
ci-IP₃/PM: A Cell-Permeant and Slowly Metabolized IP₃ Analog
ci-IP₃/PM is a cell-permeant derivative of IP₃ that is "caged" with a photolabile group.[13][14] Its key advantages include:
-
Cell Permeability: The propionoxymethyl (PM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane, eliminating the need for invasive loading techniques like microinjection.[14]
-
Intracellular Trapping: Once inside the cell, cytosolic esterases cleave the PM groups, trapping the now-polar caged IP₃ in the cytoplasm.
-
Photorelease of a Potent Agonist: Upon photolysis with UV light (typically around 330-360 nm), ci-IP₃ releases i-IP₃ (D-2,3-O-isopropylidine-IP₃), a potent and slowly metabolized analog of IP₃.[7][14] The slow metabolism of i-IP₃ ensures a sustained and uniform concentration of the agonist, facilitating the study of puff kinetics and frequency.[14]
| Feature | ci-IP₃/PM | Endogenous IP₃ |
| Delivery | Non-invasive, cell-permeant | Generated intracellularly upon receptor stimulation |
| Activation | Spatiotemporally precise UV photolysis | Diffuse and dependent on enzyme kinetics |
| Metabolism | Slow, providing a stable concentration of i-IP₃ | Rapidly metabolized |
| Experimental Control | High | Low to moderate |
Table 1. Comparison of ci-IP₃/PM with endogenous IP₃ for studying calcium puffs.
Experimental Workflow: From Cell Culture to Data Analysis
The following protocol provides a robust framework for the use of ci-IP₃/PM to induce and image calcium puffs using Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF microscopy is the method of choice for this application due to its ability to selectively excite fluorophores in a very thin layer (typically <100 nm) near the coverslip, providing an exceptional signal-to-noise ratio for imaging events at the cell-substrate interface where many puff sites are located.[4][15]
Step-by-Step Methodology
3.1.1. Cell Culture and Plating
-
Culture cells of interest (e.g., HEK293, HeLa, or SH-SY5Y) under standard conditions.
-
24-48 hours prior to imaging, plate the cells onto high-quality glass coverslips suitable for TIRF microscopy. Cell confluence should be around 50-70% at the time of the experiment to ensure healthy, isolated cells.
3.1.2. Loading of ci-IP₃/PM and Calcium Indicator
-
Prepare a loading solution containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) and ci-IP₃/PM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Typical concentrations are 2-5 µM for Fluo-4 AM and 1-2 µM for ci-IP₃/PM. The inclusion of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in the solubilization of the AM esters.
-
Incubate the cells in the loading solution for 30-45 minutes at room temperature, protected from light.
-
Wash the cells gently with fresh imaging buffer to remove extracellular dye and caged compound. Allow the cells to de-esterify for at least 30 minutes at room temperature before imaging.
3.1.3. TIRF Microscopy and Photolysis
-
Mount the coverslip onto the TIRF microscope.
-
Identify a healthy, well-adhered cell and bring it into focus in TIRF mode.
-
Acquire a baseline fluorescence image sequence to ensure the cell is quiescent.
-
Deliver a brief pulse of UV light (e.g., from a flash lamp or a dedicated UV laser) to the entire field of view or a specific region of interest to photolyze the ci-IP₃.[16] The duration and intensity of the flash should be optimized to elicit a sub-maximal response, characterized by the appearance of discrete calcium puffs rather than a global Ca²⁺ wave.
-
Immediately following the photolysis flash, acquire a time-lapse series of fluorescence images at a high frame rate (e.g., 100 Hz) to capture the rapid kinetics of the calcium puffs.
3.1.4. Data Analysis
-
Correct for photobleaching if necessary.
-
Identify calcium puff sites using automated or manual detection methods. Puffs will appear as localized, transient increases in fluorescence.[7]
-
For each puff, quantify key parameters such as amplitude (ΔF/F₀), rise time, and duration.
-
Analyze the frequency of puffs at individual sites and across the cell.
-
Determine the spatial distribution of puff sites.
Figure 2. Experimental workflow for the study of calcium puffs using ci-IP₃/PM and TIRF microscopy.
Interpretation and Trustworthiness: A Self-Validating System
The elegance of the ci-IP₃/PM system lies in its ability to create a self-validating experimental framework. By titrating the intensity of the photolysis flash, one can control the concentration of uncaged i-IP₃. This allows for the systematic study of the dose-response relationship between IP₃ concentration and puff frequency, a key parameter in understanding the sensitivity of the IP₃R clusters.[17]
A critical aspect of ensuring the trustworthiness of the data is the confirmation that the observed events are indeed IP₃-mediated calcium puffs. This can be validated by:
-
Pharmacological Inhibition: Pre-treatment of cells with an IP₃R antagonist, such as xestospongin C or 2-APB, should abolish the photolysis-induced Ca²⁺ signals.
-
Depletion of ER Ca²⁺ Stores: Pre-treatment with a SERCA pump inhibitor, such as thapsigargin, will deplete the ER Ca²⁺ stores and prevent the generation of puffs.
-
Control Experiments: Performing the experiment without ci-IP₃/PM loading should not yield any Ca²⁺ signals upon UV illumination, confirming that the UV flash itself is not causing Ca²⁺ release.
Future Directions and Drug Development Implications
The ability to precisely control and analyze elementary Ca²⁺ signals opens up new avenues for research and drug development.
-
High-Throughput Screening: The ci-IP₃/PM system can be adapted for high-throughput screening of compounds that modulate IP₃R activity. By automating the photolysis and imaging process, one can rapidly assess the effects of a large library of small molecules on puff frequency, amplitude, and kinetics.
-
Disease Modeling: Dysregulation of Ca²⁺ signaling is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[5][18][19] The ci-IP₃/PM methodology can be applied to cellular models of these diseases to investigate how pathological conditions alter the fundamental properties of Ca²⁺ puffs.
-
Targeting Specific IP₃R Subtypes: With the advent of CRISPR/Cas9 gene editing, it is now possible to generate cell lines that express only a single subtype of the IP₃R.[7] Combining this technology with the ci-IP₃/PM system allows for the detailed characterization of the puff-generating properties of each IP₃R subtype and the development of subtype-selective drugs.
Conclusion
The study of calcium puffs has fundamentally reshaped our understanding of intracellular signaling, revealing a hidden world of elementary events that underpin global cellular responses. The use of ci-IP₃/PM, coupled with high-resolution imaging techniques like TIRF microscopy, provides an unparalleled level of control and precision for investigating these fundamental building blocks of Ca²⁺ signaling. As we continue to refine these methodologies, we move closer to a complete understanding of the complex language of calcium and its profound implications for human health and disease.
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exploring calcium sparks with ci-IP3/PM
An In-depth Technical Guide to Exploring Calcium Sparks with ci-IP3/PM
For Researchers, Scientists, and Drug Development Professionals
Foreword: Precision in Perturbation
In the intricate world of cellular signaling, calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from muscle contraction to gene transcription. The spatial and temporal dynamics of Ca²⁺ signals are tightly regulated, often manifesting as localized, elementary events known as "Ca²⁺ sparks." These sparks, originating from the opening of a single or a small cluster of inositol 1,4,5-trisphosphate receptors (IP₃Rs) or ryanodine receptors (RyRs) on the endoplasmic reticulum (ER), represent the fundamental building blocks of global Ca²⁺ signals.
To dissect the mechanisms governing these elementary events, we require tools that offer precise spatiotemporal control over the signaling cascade. This guide focuses on one such powerful tool: caged inositol 1,4,5-trisphosphate, propionyloxymethyl ester (ci-IP₃/PM) . We will delve into the core principles of its application, providing not just protocols, but the strategic reasoning behind them, empowering you to design, execute, and interpret experiments with confidence and scientific rigor.
The Rationale: Why ci-IP₃/PM for Studying Calcium Sparks?
The study of IP₃-mediated Ca²⁺ release has often been hampered by the challenge of delivering the highly charged IP₃ molecule across the cell membrane and activating it with precise timing. Traditional methods, such as mechanical stimulation or agonist application, can introduce confounding variables and lack spatial precision.
The ci-IP₃/PM system elegantly overcomes these hurdles through a dual-protection strategy:
-
Caging Group: The inositol trisphosphate molecule is rendered biologically inactive by a photolabile "caging" group (e.g., 4,5-dimethoxy-2-nitrobenzyl). This cage can be precisely cleaved by a flash of UV light, releasing active IP₃ at a user-defined time and location within the cell.
-
Esterification (PM Group): The addition of a lipophilic propionyloxymethyl (PM) ester group neutralizes the negative charges of the phosphate groups. This modification transforms the molecule into a membrane-permeant entity, allowing it to be passively loaded into intact cells. Once inside, endogenous cellular esterases cleave the PM group, trapping the now charged and active (but still caged) ci-IP₃ in the cytoplasm.
This combination provides an unparalleled level of experimental control, allowing researchers to probe the behavior of IP₃Rs in their native cellular environment with minimal perturbation.
Logical Framework: The this compound Experimental Advantage
Caption: Workflow comparison of traditional vs. This compound methods.
Core Protocol: From Cell Loading to Spark Visualization
This section details a validated workflow for the use of ci-IP₃/PM in conjunction with a fluorescent Ca²⁺ indicator for imaging Ca²⁺ sparks in cultured mammalian cells.
Reagent Preparation and Handling
A common challenge is the potential for premature uncaging or degradation of the compound. Therefore, stringent handling is paramount.
-
Stock Solution: Prepare a 1-10 mM stock solution of ci-IP₃/PM in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store desiccated at -20°C or -80°C.
-
Calcium Indicator: A high-affinity Ca²⁺ indicator is crucial for detecting the small, localized fluorescence changes of a spark. Fluo-4 AM is a common and effective choice. Prepare a 1 mM stock in anhydrous DMSO.
Step-by-Step Cell Loading Protocol
The goal of this protocol is to achieve sufficient intracellular concentration of both the caged compound and the Ca²⁺ indicator without causing cellular stress or compartmentalization.
-
Cell Plating: Plate cells on high-quality imaging glass (e.g., No. 1.5 coverslips or glass-bottom dishes) to allow for high-resolution microscopy. Ensure they are sub-confluent (60-80%) to maintain healthy morphology.
-
Prepare Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar imaging medium buffered with HEPES. The absence of serum is often recommended to reduce esterase activity outside the cells.
-
Co-loading:
-
Dilute the ci-IP₃/PM stock to a final working concentration of 2-5 µM.
-
Dilute the Fluo-4 AM stock to a final working concentration of 2-5 µM.
-
To aid in solubilization and prevent precipitation, the non-ionic surfactant Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02%.
-
-
Incubation: Replace the cell culture medium with the loading buffer. Incubate the cells for 30-45 minutes at room temperature, protected from light. Rationale: Room temperature incubation slows down vesicular transport, reducing the sequestration of the dyes into organelles.
-
Wash and De-esterification:
-
Gently wash the cells twice with fresh, warm (37°C) imaging buffer to remove extracellular dye.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C. This crucial step allows cellular esterases to fully cleave the AM and PM esters, trapping the active indicator and caged compound within the cytoplasm.
-
Imaging and Uncaging Setup
The success of the experiment hinges on the microscopy setup. A point-scanning confocal or a Total Internal Reflection Fluorescence (TIRF) microscope is ideal.
-
Microscope Configuration:
-
Objective: Use a high numerical aperture (NA ≥ 1.3) oil or water immersion objective for maximal light collection efficiency.
-
Excitation/Emission: For Fluo-4, use a 488 nm laser for excitation and collect emission between 500-550 nm.
-
Uncaging Laser: A UV laser (typically 355 nm or 375 nm) is required for photolysis. This laser must be precisely controlled to illuminate a small, diffraction-limited spot within the cell.
-
Experimental Workflow: this compound Uncaging and Imaging
Caption: Sequential workflow for a this compound experiment.
Data Acquisition and Analysis: Quantifying the Spark
Acquiring high-quality data is a balance between signal-to-noise ratio, temporal resolution, and minimizing phototoxicity.
Imaging Parameters
-
Frame Rate: Ca²⁺ sparks are transient events, lasting tens of milliseconds. A high acquisition speed is essential. Aim for a frame rate of at least 30-100 frames per second. This may require reducing the scan area (region of interest, ROI) to a small region of the cell.
-
Laser Power: Use the lowest possible 488 nm laser power that provides an adequate signal-to-noise ratio to avoid photobleaching and phototoxicity.
-
Uncaging Pulse: A single, brief pulse (1-5 ms) of the UV laser is typically sufficient. The power of the UV laser should be titrated to a level that reliably elicits sparks without causing a massive, global Ca²⁺ wave.
Quantitative Analysis of Calcium Sparks
The recorded image series (a time-lapse stack) can be analyzed using specialized software (e.g., ImageJ/Fiji with plugins like SparkMaster, or custom MATLAB scripts) to extract key parameters.
| Parameter | Description | Typical Range | Importance |
| Amplitude (ΔF/F₀) | The peak fluorescence intensity of the spark relative to the baseline fluorescence. | 0.2 - 1.0 | Reflects the peak local Ca²⁺ concentration. |
| Frequency | The number of sparks per unit time per unit area. | Variable | Indicates the sensitivity and activity of IP₃Rs. |
| Full Duration at Half Maximum (FDHM) | The time the spark's fluorescence is above 50% of its peak amplitude. | 10 - 50 ms | Measures the temporal spread of the Ca²⁺ signal. |
| Full Width at Half Maximum (FWHM) | The spatial extent of the spark at 50% of its peak amplitude. | 1 - 3 µm | Measures the spatial spread of the Ca²⁺ signal. |
Analysis Steps:
-
Baseline Correction (F₀): Average the frames immediately preceding the UV flash to establish the baseline fluorescence (F₀).
-
Conversion to ΔF/F₀: Convert the entire image stack to a relative fluorescence change using the formula: (F - F₀) / F₀.
-
Event Detection: Use an automated or manual algorithm to identify events that meet specific criteria for amplitude, duration, and size, distinguishing them from noise.
-
Parameter Extraction: For each detected spark, measure the quantitative parameters listed in the table above.
Trustworthiness and Self-Validation: Ensuring Rigor
Every protocol must include internal controls to be considered robust and trustworthy.
-
Control for UV Damage: Expose a loaded cell to the same UV flash protocol but in the absence of ci-IP₃/PM. No Ca²⁺ release should be observed, confirming that the UV light itself is not causing a damage-induced Ca²⁺ influx.
-
Control for Spontaneous Activity: Image cells loaded with Fluo-4 and ci-IP₃/PM but do not deliver a UV flash. This will reveal the rate of spontaneous Ca²⁺ sparks, providing a baseline against which to compare the light-evoked events.
-
IP₃R Dependence: To confirm that the observed sparks are mediated by IP₃Rs, pre-treat cells with an IP₃R antagonist like Xestospongin C or an inhibitor of phospholipase C (e.g., U73122) before loading and uncaging. This should abolish or significantly reduce the frequency of evoked sparks.
Advanced Applications and Future Directions
The precision of ci-IP₃/PM opens the door to sophisticated experimental designs:
-
Probing Channel Cooperativity: By varying the intensity of the uncaging flash, one can control the local concentration of liberated IP₃. This allows for the study of how IP₃ concentration affects the probability of IP₃R opening and the cooperative behavior between adjacent receptor clusters.
-
Mapping Spark "Hotspots": Systematically uncaging IP₃ at different locations within a single cell can map regions of high and low IP₃R sensitivity, revealing the subcellular organization of Ca²⁺ signaling machinery.
-
Drug Development: This system provides a highly controlled assay for screening compounds that modulate IP₃R activity. By measuring changes in spark frequency or amplitude in the presence of a test compound, one can quantify its effect on channel gating.
The continued development of new caged compounds with different photophysical properties, along with advances in microscopy and automated image analysis, will further enhance our ability to dissect the intricate world of Ca²⁺ signaling at its most fundamental level.
References
-
Title: SparkMaster: a software for automated detection and analysis of calcium sparks in series of confocal images Source: Bio-protocol URL: [Link]
An In-Depth Technical Guide to ci-IP3/PM: Chemical Properties, Structure, and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ci-IP3/PM, a powerful tool for the precise spatial and temporal control of intracellular calcium signaling. We will delve into its chemical properties, structure, and practical applications, offering field-proven insights to empower your research and development endeavors.
Introduction: Unlocking Intracellular Calcium Dynamics with Caged IP3
Inositol 1,4,5-trisphosphate (IP3) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes by mobilizing intracellular calcium (Ca²⁺) stores[1][2]. The study of IP3-mediated signaling has been significantly advanced by the development of "caged" compounds. These are biologically inactive molecules that can be rapidly converted to their active form by photolysis, typically using UV light[3]. This technology offers unparalleled spatiotemporal control over the release of the signaling molecule, allowing researchers to mimic and dissect cellular signaling pathways with high precision.
This compound stands out as a key asset in this field. It is a cell-permeable, caged derivative of D-myo-inositol 1,4,5-trisphosphate. The "ci" denotes the caged inositol, and "PM" refers to its propionoxymethyl ester groups that confer membrane permeability. Once inside the cell, endogenous esterases cleave the PM groups, trapping the caged IP3 intracellularly. Subsequent exposure to a flash of UV light cleaves the caging group, releasing the active IP3 analogue, i-IP3, which then binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ into the cytosol[1]. A key advantage of the uncaged product, i-IP3, is its slower metabolic degradation compared to endogenous IP3, resulting in a more sustained Ca²⁺ signal[1].
Chemical Properties and Structure of this compound
A thorough understanding of the chemical nature of this compound is fundamental to its effective application.
Core Chemical Identity
| Property | Value | Source |
| Full Chemical Name | 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate] | Tocris Bioscience |
| Molecular Formula | C₄₂H₆₄NO₃₁P₃ | Tocris Bioscience |
| Molecular Weight | 1171.87 g/mol | Tocris Bioscience |
| CAS Number | 1009832-82-9 | Tocris Bioscience |
Structural Elucidation
The structure of this compound is meticulously designed for its function. The myo-inositol core is phosphorylated at the 1, 4, and 5 positions, mirroring the natural IP3. The key modifications include:
-
The Caging Group: A 4,5-dimethoxy-2-nitrophenyl)methyl group is attached to the 6-hydroxyl position of the inositol ring. This photolabile group renders the molecule inactive until cleaved by UV light.
-
Cell Permeability Moieties: Six propionoxymethyl (PM) ester groups are attached to the phosphate groups. These lipophilic groups facilitate the passive diffusion of the molecule across the cell membrane.
-
Isopropylidene Protection: The 2- and 3-hydroxyl groups of the myo-inositol are protected by an isopropylidene group.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with myo-inositol. While the detailed, step-by-step protocol is proprietary and complex, the general strategy involves a series of protection, phosphorylation, and modification steps. A key publication by Dakin and Li outlines a 9-step synthesis from myo-inositol. The synthesis of related inositol phosphates often involves the use of chiral auxiliaries to achieve the desired stereochemistry[4]. The synthesis of various inositol isomers and their phosphorylated derivatives has been extensively reviewed, providing a foundation for understanding the chemical transformations involved[5].
Mechanism of Action and Role in Cellular Signaling
The utility of this compound lies in its ability to precisely initiate the IP3 signaling cascade upon photoactivation.
The IP3/Ca²⁺ Signaling Pathway
The canonical IP3 signaling pathway is initiated by the activation of phospholipase C (PLC) at the plasma membrane, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP3. IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the ER membrane. This binding event gates the opening of the IP3R Ca²⁺ channel, leading to a rapid efflux of Ca²⁺ from the ER into the cytosol. This rise in intracellular Ca²⁺ concentration then triggers a wide range of cellular responses.
Caption: The IP3/Ca²⁺ signaling pathway and the intervention point of this compound.
Potency of Uncaged i-IP3
Experimental Protocols and Best Practices
The successful use of this compound hinges on meticulous experimental execution. Here, we provide field-proven protocols and troubleshooting advice.
Cell Loading with this compound
Objective: To load cells with this compound for subsequent photoactivation.
Materials:
-
This compound (Tocris Bioscience, Cat. No. 6210 or equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Cell culture medium appropriate for your cell line
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
Protocol:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to make a 1-10 mM stock solution. Store aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in your cell culture medium to a final concentration of 1-5 µM. To aid in solubilization and cell loading, it is highly recommended to first mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in the medium[1]. If co-loading with a Ca²⁺ indicator, add the indicator to this loading solution at its recommended concentration.
-
Cell Incubation: Replace the culture medium of your cells with the loading solution. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be empirically determined for your specific cell type.
-
Wash: After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium to remove extracellular this compound and Ca²⁺ indicator.
-
De-esterification: Allow the cells to incubate for an additional 30 minutes in fresh medium to ensure complete de-esterification of the PM groups by intracellular esterases. The cells are now ready for the uncaging experiment.
UV Photolysis (Uncaging)
Objective: To release i-IP3 from this compound using a pulse of UV light.
Equipment:
-
An epifluorescence microscope equipped with a UV light source (e.g., mercury or xenon arc lamp, or a UV laser) and appropriate filters to deliver light around 330-360 nm.
-
A shutter system for precise control of the UV light exposure duration.
Protocol:
-
Locate Cells: Identify the loaded cells on the microscope.
-
Baseline Recording: If measuring Ca²⁺ dynamics, record the baseline fluorescence of the Ca²⁺ indicator for a short period before uncaging.
-
UV Flash: Deliver a brief pulse of UV light to the cells. The duration and intensity of the flash will need to be optimized for your experimental setup and desired concentration of uncaged i-IP3. Start with short flashes (e.g., 100-500 ms) and adjust as needed.
-
Post-Uncaging Recording: Continue to record the fluorescence of the Ca²⁺ indicator to capture the resulting increase in intracellular Ca²⁺.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak Ca²⁺ response after uncaging | - Incomplete de-esterification.- Insufficient loading of this compound.- Ineffective UV uncaging (low light intensity, incorrect wavelength).- Low expression of IP3 receptors in the cell type. | - Increase the de-esterification time.- Increase the concentration of this compound or the loading time.- Verify the output and wavelength of your UV light source. Increase the duration or intensity of the UV flash.- Confirm IP3R expression in your cells. Consider using a cell line known to have a robust IP3 signaling pathway (e.g., HeLa, HEK293). |
| High background fluorescence or spontaneous Ca²⁺ signals | - Incomplete removal of extracellular this compound or Ca²⁺ indicator.- Cell stress or damage during loading. | - Ensure thorough washing after loading.- Handle cells gently during all steps. Reduce the concentration of Pluronic F-127, as it can be cytotoxic at high concentrations. |
| Phototoxicity | - Excessive UV exposure. | - Use the lowest effective UV light intensity and duration. Consider using a two-photon laser for uncaging, which can reduce phototoxicity. |
Data Analysis and Interpretation
The primary data obtained from this compound experiments is the change in fluorescence of a Ca²⁺ indicator over time. This data can be used to quantify various parameters of the Ca²⁺ signal, such as:
-
Amplitude: The peak increase in Ca²⁺ concentration.
-
Latency: The time between the UV flash and the onset of the Ca²⁺ rise.
-
Rate of Rise: The speed at which the Ca²⁺ concentration increases.
-
Duration: The length of time the Ca²⁺ signal remains elevated.
By varying the intensity and duration of the UV flash, one can generate graded Ca²⁺ signals, providing insights into the dose-response relationship of the IP3 signaling pathway in a given cell type.
Conclusion and Future Perspectives
This compound is an invaluable tool for researchers studying intracellular Ca²⁺ signaling. Its cell-permeable and photoactivatable nature allows for precise and controlled delivery of a potent IP3R agonist, enabling the dissection of complex signaling pathways with high spatiotemporal resolution. As our understanding of the nuances of IP3 receptor isoform function and localization grows, the targeted application of caged compounds like this compound will continue to be instrumental in uncovering the intricate mechanisms that govern cellular communication and function.
References
-
Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291–301. [Link]
-
Iwai, M., Michikawa, T., Bosanac, I., et al. (2007). Molecular basis of the isoform-specific ligand-binding affinity of inositol 1,4,5-trisphosphate receptors. Journal of Biological Chemistry, 282(17), 12755–12764. [Link]
-
Lock, J. T., Ellefsen, K. L., Settle, B., et al. (2017). Comparison of Ca²⁺ puffs evoked by extracellular agonists and photoreleased IP₃. Cell Calcium, 63, 28-37. [Link]
-
Thillaiappan, N. B., Chavda, A. P., Tovey, S. C., Prole, D. L., & Taylor, C. W. (2017). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science, 130(20), 3486–3496. [Link]
-
Zhang, S. L., et al. (2004). Endothelin-1 and IP3 induced Ca2+ sparks in pulmonary arterial smooth muscle cells. Journal of Cardiovascular Pharmacology, 44, S121-S124. [Link]
-
Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e55595. [Link]
-
Prole, D. L., & Taylor, C. W. (2019). The discovery and development of IP3 receptor modulators: An update. Frontiers in Pharmacology, 10, 115. [Link]
-
Smith, S. M., & Thompson, S. H. (2007). Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. Journal of Biological Chemistry, 282(30), 21825–21833. [Link]
-
Tu, H., Wang, Z., & Bezprozvanny, I. (2005). Type 3 inositol 1,4,5-trisphosphate receptor: its structure, functions, and related disease implications. Frontiers in Bioscience, 10, 2234-2244. [Link]
-
Worley, P. F., Baraban, J. M., Supattapone, S., Wilson, V. S., & Snyder, S. H. (1987). Specific binding of [3H]inositol trisphosphate to rat cerebral cortical microsomal membranes. Neuroscience Letters, 81(3), 331–334. [Link]
-
Taylor, C. W., & Tovey, S. C. (2010). IP3 Receptors: Toward Understanding Their Activation. Cold Spring Harbor Perspectives in Biology, 2(7), a004010. [Link]
-
Singh, V., & Kushwaha, N. (2023). The schematic diagram reprents the calcium and IP3 mechanism with ATP release. ResearchGate. [Link]
-
Guse, A. H., et al. (1995). Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate. Carbohydrate research, 269(1), 113–128. [Link]
-
Mills, S. J., et al. (2003). Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Organic & Biomolecular Chemistry, 1(20), 3546–3556. [Link]
-
Brown, D. S., & Mills, S. J. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules, 21(12), 1675. [Link]
- Shiro, M. (1988). Process for the preparation of myoinositol derivatives.
- Shiro, M. (1993). Process for the preparation of myoinositol derivatives.
Sources
- 1. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 2. Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 3 IP3 receptor: Its structure, functions, and related disease implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of [3H]inositol trisphosphate to rat cerebral cortical microsomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Spatiotemporal Control of Intracellular Calcium Signaling via Photolysis of ci-IP3/PM
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of ci-IP3/PM, a membrane-permeant, caged form of inositol 1,4,5-trisphosphate (IP3). We will delve into the underlying mechanism of action, provide detailed, validated protocols for cell loading and photoactivation, discuss critical optimization parameters, and offer troubleshooting advice. The aim is to empower researchers to precisely manipulate the IP3 signaling pathway, enabling sophisticated investigations into calcium dynamics and downstream cellular processes with high spatiotemporal resolution.
Introduction: Uncaging Intracellular Signals
Inositol 1,4,5-trisphosphate (IP3) is a ubiquitous and essential second messenger that translates a vast array of extracellular signals into intracellular calcium (Ca²⁺) release from the endoplasmic reticulum (ER).[1][2] This Ca²⁺ release governs a multitude of cellular functions, including gene transcription, muscle contraction, fertilization, and neurotransmission.[2][3]
Studying these rapid and often localized signaling events presents a significant challenge. Global application of agonists triggers widespread, asynchronous responses, making it difficult to dissect the precise kinetics and spatial organization of the IP3/Ca²⁺ cascade. Caged compound technology offers an elegant solution.[4][5] A "caged" molecule is a biologically active compound that has been rendered inert by a photolabile protecting group.[4] A flash of light, typically in the UV spectrum, cleaves this "cage," releasing the active molecule with millisecond precision.[3][4]
This compound is a powerful tool in this class. It is a derivative of IP3 that has been chemically modified in two critical ways:
-
Caged: A photolabile group is attached, preventing it from binding to the IP3 receptor (IP3R).[1][6]
-
Cell-Permeant: The negatively charged phosphate groups are masked by propionoxymethyl (PM) esters, a type of acetoxymethyl (AM) ester.[1] This modification renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane.[7][8][9]
This dual modification allows for non-invasive loading of cells with a controllable precursor of IP3. Subsequent photolysis provides an unparalleled level of control, enabling researchers to initiate Ca²⁺ signals at a specific time and in a defined subcellular location, thereby mimicking the rapid, localized nature of physiological signaling.[10][11]
Principle and Mechanism of Action
The successful application of this compound relies on a three-step process: passive loading, intracellular activation, and photolytic uncaging. Understanding the causality behind each step is crucial for experimental design and troubleshooting.
Step 1: Membrane Permeation via AM Ester Masking
The highly charged phosphate groups of IP3 prevent it from crossing the hydrophobic cell membrane. The propionoxymethyl (PM/AM) esters neutralize these charges, creating a lipophilic molecule that can freely diffuse into the cell.[7][8]
Step 2: Intracellular Trapping by Esterase Cleavage
Once inside the cell, ubiquitous intracellular esterases recognize and cleave the PM/AM ester groups.[7][8][11] This enzymatic reaction regenerates the charged phosphate groups, trapping the now membrane-impermeant, but still caged, IP3 (ci-IP3) within the cytoplasm. This trapping mechanism ensures that the compound accumulates inside the cell and is not susceptible to leakage.[7][9]
Step 3: Photo-activation (Uncaging)
The caged ci-IP3 remains biologically inert and does not activate IP3 receptors.[1] The experiment is initiated by a brief, high-intensity pulse of UV light (typically ~330-360 nm).[4][6] This light provides the energy to break the covalent bond holding the photolabile caging group to the IP3 molecule. The rapid photolysis releases active i-IP3, which is then free to diffuse and bind to its receptors on the ER, triggering the release of stored Ca²⁺.[1][6]
.dot
Caption: Workflow of this compound from cell loading to Ca²⁺ release.
Materials and Reagents
-
This compound (e.g., Tocris, MedchemExpress, R&D Systems)[6][12]
-
High-quality, anhydrous Dimethylsulfoxide (DMSO)[9]
-
Pluronic™ F-127, 20% solution in DMSO (e.g., Thermo Fisher Scientific)[9][13]
-
Fluorescent Ca²⁺ Indicator AM ester (e.g., Cal-520 AM, Fluo-8 AM, Fura-2 AM)
-
Physiological buffer, serum-free (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)
-
Cultured cells seeded on glass-bottom dishes or coverslips suitable for microscopy
-
Standard cell culture reagents (medium, serum, trypsin, etc.)
-
Microscope equipped for fluorescence imaging and photolysis (e.g., confocal or epifluorescence microscope with a UV flash lamp or laser)
Detailed Experimental Protocol
This protocol is a general guideline. Optimal conditions, particularly concentration and incubation times, must be empirically determined for each cell type and experimental setup.[14][15]
Reagent Preparation
-
This compound Stock Solution (1-2 mM):
-
Causality: Using high-quality anhydrous DMSO is critical, as moisture can prematurely hydrolyze the AM esters, rendering the probe unable to enter cells.[9]
-
Briefly centrifuge the vial of this compound powder to collect the contents at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1-2 mM stock concentration.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles and store desiccated at -20°C.
-
-
Ca²⁺ Indicator Stock Solution (1-5 mM):
-
Prepare a 1-5 mM stock solution of the chosen Ca²⁺ indicator AM ester in anhydrous DMSO, following the manufacturer's instructions.
-
Aliquot and store similarly to the this compound stock.
-
Cell Preparation
-
Seed cells onto glass-bottom imaging dishes or coverslips 24-48 hours prior to the experiment.
-
Aim for a confluence of 50-70% on the day of the experiment. Overly confluent cells may exhibit altered signaling responses.
-
On the day of the experiment, allow the cells to equilibrate to the temperature at which loading will be performed (typically room temperature or 37°C).
Cell Loading
-
Prepare Loading Buffer:
-
Causality: Loading should be performed in a serum-free buffer because serum contains esterases that can cleave the AM groups extracellularly, preventing the probe from entering the cells.[8][16] Pluronic F-127 is a non-ionic surfactant that helps disperse the hydrophobic AM esters in the aqueous buffer, preventing aggregation and improving loading efficiency.[9][13][17]
-
Warm an appropriate volume of physiological buffer (e.g., HBSS) to the desired loading temperature.
-
In a microcentrifuge tube, mix the reagents in the following order to create the final loading solution.
-
| Reagent | Stock Conc. | Final Conc. | Example for 1 mL |
| This compound | 2 mM | 2-5 µM | 1-2.5 µL |
| Ca²⁺ Indicator AM | 2 mM | 2-5 µM | 1-2.5 µL |
| Pluronic F-127 | 20% in DMSO | 0.02-0.04% | 1-2 µL |
-
Incubate Cells:
-
Aspirate the culture medium from the cells.
-
Gently add the loading buffer to cover the cells.
-
Incubate for 45-60 minutes at room temperature or 37°C, protected from light. Note: Room temperature loading can sometimes reduce the sequestration of the probe into organelles compared to loading at 37°C.[9]
-
-
Wash and De-esterify:
-
Causality: Washing is essential to remove extracellular probe that is non-specifically attached to the cells or coverslip, which would otherwise contribute to high background fluorescence.[8][18] The subsequent incubation in fresh medium allows time for intracellular esterases to fully cleave the AM groups, ensuring the probe is both trapped and, in the case of Ca²⁺ indicators, responsive to its target ion.[18]
-
Aspirate the loading buffer.
-
Wash the cells gently two to three times with pre-warmed physiological buffer.
-
After the final wash, add fresh, pre-warmed buffer (or complete culture medium) and incubate for an additional 30 minutes to allow for complete de-esterification.
-
Photolysis and Imaging
-
Mount the dish/coverslip on the microscope stage.
-
Locate the loaded cells using the fluorescence of the co-loaded Ca²⁺ indicator.
-
Begin image acquisition (time-lapse) to establish a stable baseline fluorescence signal for at least 30-60 seconds.
-
Deliver a brief pulse of UV light (e.g., 1-50 ms) to the desired region of interest. The optimal wavelength is typically between 330-360 nm.[6][19]
-
Continue acquiring images to record the resulting increase in intracellular Ca²⁺ concentration, observed as an increase in the indicator's fluorescence.
.dot
Caption: Experimental workflow for this compound loading and uncaging.
Optimization and Critical Parameters
-
Loading Concentration: The optimal concentration is a balance between achieving a sufficient intracellular concentration to elicit a response and avoiding cytotoxicity or artifacts from overloading.[9][15] Start with 2 µM and titrate up or down. Insufficient response may require a higher concentration, while signs of cell stress (e.g., membrane blebbing) indicate the concentration is too high.
-
Loading Time: Typically 30-90 minutes. Insufficient loading can be improved by extending the time. However, excessively long incubation can lead to compartmentalization of the probe within organelles like mitochondria or lysosomes, which can blunt the cytosolic signal.[3][9]
-
Photolysis Energy: The amount of IP3 released is proportional to the intensity and duration of the UV light flash.[20] Use the minimum energy required to elicit a reproducible physiological response. This minimizes potential phototoxicity and allows for repeated stimulation if needed.
-
Control Experiments: To ensure the observed Ca²⁺ signal is specifically due to photoreleased IP3, the following controls are essential:
-
No this compound Control: Load cells with only the Ca²⁺ indicator and expose them to the same UV flash. No response should be observed, confirming the light itself is not causing Ca²⁺ release.
-
No UV Control: Load cells with both this compound and the Ca²⁺ indicator but do not deliver the UV flash. No signal should be observed, confirming that the caged compound is stable and inactive without photolysis.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Ca²⁺ Response | 1. Inefficient loading. 2. Insufficient photolysis energy. 3. Hydrolyzed this compound stock. 4. Non-responsive cell type or depleted ER Ca²⁺ stores. | 1. Increase loading concentration or time. Ensure Pluronic F-127 is used. 2. Increase UV flash duration or intensity. 3. Prepare fresh stock from powder using anhydrous DMSO. 4. Verify cell health. Use a global agonist (e.g., ATP) to confirm cells can release Ca²⁺. |
| High Background Fluorescence | 1. Incomplete washing of extracellular probe. 2. Cell autofluorescence. | 1. Ensure thorough but gentle washing (at least 3 times). 2. Image a field of non-loaded cells to determine the baseline autofluorescence. |
| Cells Appear Stressed or Dying | 1. Cytotoxicity from the probe or DMSO concentration. 2. Phototoxicity from excessive UV exposure. | 1. Decrease the loading concentration. Ensure final DMSO concentration in the loading buffer is ≤ 0.5%. 2. Reduce UV flash intensity or duration. Use a higher sensitivity camera to reduce overall light exposure. |
| Spontaneous Ca²⁺ Activity Before Uncaging | 1. Spontaneous hydrolysis of this compound in the vial or loading buffer. 2. Cells are mechanically stimulated or unhealthy. | 1. Use fresh aliquots of this compound. Protect loading buffer from prolonged light exposure. 2. Handle cells gently during washing and media changes. Ensure cells are healthy before starting. |
References
-
Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291–301. [Link]
-
Florida State University. (n.d.). Calcium Imaging and Caged compounds. Retrieved January 16, 2026, from [Link]
-
Wang, S. S., & Augustine, G. J. (1995). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Neuron, 15(3), 755–760. [Link]
-
Gurney, A. M. (1994). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 9(1), 32-37. [Link]
-
Delavoie, F., et al. (2009). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PLoS ONE, 4(5), e5463. [Link]
-
Lee, S. H. (2013). Ca2+ Caging and Uncaging. In Springer Protocols Handbooks. [Link]
-
Eder, M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]
-
Taylor, C. W., & Konieczny, V. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1). [Link]
-
Ellis-Davies, G. C. (2008). Development and application of caged calcium. Methods in Molecular Biology, 462, 247–260. [Link]
-
Li, S., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(3), 231-239. [Link]
-
Ellis-Davies, G. C. (2011). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 4, 19. [Link]
-
SiChem GmbH. (n.d.). Experiments - Membrane-permeant derivatives of inositol polyphosphates. Retrieved January 16, 2026, from [Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
-
Taylor, C. W., & Tovey, S. C. (2019). Structure and Function of IP3 Receptors. Cold Spring Harbor Perspectives in Biology, 11(11), a035079. [Link]
-
Lock, J. T., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
-
Wikipedia. (2023, November 29). Inositol trisphosphate. [Link]
-
Hagen, V., et al. (2012). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. Photochemical & Photobiological Sciences, 11(3), 508–513. [Link]
-
Hagen, V., et al. (2012). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. Photochemical & Photobiological Sciences, 11(3), 508–513. [Link]
-
Illumina, Inc. (2024, January 8). Loading Concentration Optimization Recommendations for the MiSeq i100 Series. Retrieved from [Link]
-
Lock, J. T., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
-
Akl, H., et al. (2018). Constitutive IP3 signaling underlies the sensitivity of B-cell cancers to the Bcl-2/IP3 receptor disruptor BIRD-2. Cell Death & Disease, 9(6), 683. [Link]
-
ResearchGate. (2018, March 16). Are there other ways to deliver inositol 1,4,5-trisphosphate (IP3) to the cytosol than caged IP3?[Link]
-
Illumina, Inc. (2023, April 11). Understanding loading and percent loading concentration on the NextSeq 1000/2000. Retrieved from [Link]
-
Illumina, Inc. (n.d.). Loading Concentration. Retrieved January 16, 2026, from [Link]
-
Illumina, Inc. (2023, October 17). Library loading concentrations and considerations for the NovaSeq X/X Plus instruments. Retrieved from [Link]
-
Rossi, A. M., et al. (2021). Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3. The Journal of general physiology, 153(11), e202112903. [Link]
-
Koulen, P., et al. (2002). Polycystin-2 Activation by Inositol 1,4,5-Trisphosphate-induced Ca2+ Release Requires Its Direct Association with the Inositol 1,4,5-Trisphosphate Receptor in a Signaling Microdomain. The Journal of biological chemistry, 277(48), 46569–46576. [Link]
-
Boulay, G., et al. (1997). Modulation of Ca2+ entry by polypeptides of the inositol 1,4,5-trisphosphate receptor (IP3R) that bind transient receptor potential (TRP). The Journal of biological chemistry, 272(47), 29672–29680. [Link]
Sources
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- 4. journals.physiology.org [journals.physiology.org]
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- 7. What is an AM ester? | AAT Bioquest [aatbio.com]
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- 20. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Optimizing Intracellular Calcium Signaling with ci-IP3/PM
Introduction: Precision Control of a Ubiquitous Second Messenger
D-myo-inositol 1,4,5-trisphosphate (IP₃) is a fundamental second messenger that mediates the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum (ER).[1][2][3] This signaling cascade is initiated by the activation of cell surface receptors, which stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG).[1] The binding of IP₃ to its receptor (IP₃R) on the ER membrane opens a Ca²⁺ channel, leading to a rapid increase in cytosolic Ca²⁺ concentration ([Ca²⁺]i).[2][4] This Ca²⁺ signal governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis.
Studying the direct effects of IP₃ signaling can be challenging due to the complex upstream pathways that generate it. To overcome this, ci-IP3/PM was developed. It is a cell-permeant (due to propionoxymethyl, PM, esters) and caged (due to a photolabile 2-nitrobenzyl group) derivative of IP₃.[5][6] This design allows for the non-invasive loading of cells with an inactive form of IP₃.[6] Upon a brief flash of ultraviolet (UV) light, the "cage" is cleaved, releasing active IP₃ (specifically, i-IP₃) and triggering Ca²⁺ release with high spatiotemporal precision.[6][7][8] This technique effectively bypasses the cell surface receptors and PLC, providing a direct and controllable method to investigate the downstream consequences of IP₃-mediated Ca²⁺ mobilization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of this compound in cell culture.
Principle of Operation: Caged Compound Photolysis
The utility of this compound lies in its two key modifications: membrane permeability and photocleavable caging.
-
Cell Loading: The propionoxymethyl (PM) esters render the highly charged IP₃ molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol. Once inside, ubiquitous intracellular esterases cleave the PM groups, trapping the now charged, caged IP₃ molecule within the cell.[9] This loading process typically occurs over 30 to 120 minutes.[9]
-
Photolysis (Uncaging): The caged IP₃ remains biologically inert until it is exposed to UV light.[8] A flash of light at the appropriate wavelength (typically ~330-360 nm) provides the energy to break the bond between the cage and the IP₃ molecule.[7][9] This uncaging event is rapid, releasing a bolus of active IP₃ that can then bind to IP₃ receptors and elicit Ca²⁺ release.[6][8]
The following diagram illustrates the IP₃ signaling pathway and the point of intervention using this compound.
Step A: Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a 1-2 mM stock solution. [9] * Causality: DMSO is used for its ability to dissolve the hydrophobic compound. Anhydrous grade is critical as the compound is sensitive to water over time. [9] * Aliquot the stock solution into small, single-use volumes and store at -20°C or below, protected from light and moisture. [9]Rapid freezing (e.g., on dry ice or in a -80°C freezer) is recommended. [9]
-
-
Calcium Indicator Stock Solution (e.g., Fluo-4 AM):
-
Prepare a 1-5 mM stock solution of the acetoxymethyl (AM) ester calcium indicator (e.g., Fluo-4 AM) in anhydrous DMSO. [10] * Store aliquots at -20°C, protected from light.
-
-
Pluronic F-127 (Optional but Recommended):
-
Prepare a 20% (w/v) stock solution in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of water-insoluble AM esters in aqueous media, preventing dye sequestration and improving loading efficiency.
-
-
Imaging Buffer:
-
Use a HEPES-buffered salt solution (HBSS) or similar physiological buffer containing Ca²⁺ and Mg²⁺. Ensure the buffer is at physiological pH (7.2-7.4).
-
Step B: Cell Seeding
-
Seed cells on an appropriate imaging plate (e.g., 35 mm glass-bottom dishes or 96-well black, clear-bottom plates) 24-48 hours prior to the experiment.
-
Aim for a confluence of 70-90% at the time of the experiment to ensure a healthy cell monolayer. [11]
Step C: Cell Loading Protocol
This protocol is for a single well of a 96-well plate or a 35mm dish. Adjust volumes accordingly.
-
Prepare a loading buffer containing the desired range of this compound concentrations. A good starting range to test is 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM .
-
In a microcentrifuge tube, first mix the this compound stock and the Fluo-4 AM stock (final concentration typically 2-5 µM) with an equal volume of 20% Pluronic F-127. [11][12]Vortex briefly.
-
Dilute this mixture into the pre-warmed imaging buffer to achieve the final desired concentrations.
-
Remove the culture medium from the cells and wash once with warm imaging buffer.
-
Add the loading buffer to the cells.
-
Trustworthiness Check: Include control wells:
-
No this compound Control: Cells loaded only with the Ca²⁺ indicator to measure baseline fluorescence and any mechanical or phototoxic effects of the UV flash.
-
No UV Control: Cells loaded with a high concentration of this compound and the Ca²⁺ indicator but not exposed to the UV flash. This control is crucial to verify that the caged compound is not "leaky" and does not cause Ca²⁺ release without photolysis.
-
Step D: Incubation and De-esterification
-
Incubate the cells with the loading buffer for 60-90 minutes at room temperature or 37°C. [9][12]Loading at room temperature can sometimes reduce the compartmentalization of AM dyes into organelles. [11][13]2. After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove extracellular compound and dye.
-
Add fresh imaging buffer and let the cells rest for an additional 15-30 minutes at room temperature or 37°C. [13][14] * Causality: This rest period is essential to allow intracellular esterases to fully cleave the AM and PM groups, which is required for the Ca²⁺ indicator to become fluorescent and for the caged IP₃ to be trapped and active upon uncaging. [11][13]
Step E-G: Uncaging and Signal Acquisition
-
Place the plate on the stage of a fluorescence microscope equipped for live-cell imaging and UV photolysis.
-
Baseline Measurement: Record the basal fluorescence intensity (F₀) for 30-60 seconds before the UV flash.
-
Uncaging: Deliver a brief pulse of UV light (e.g., 330-360 nm). The duration and intensity of the flash are instrument-dependent and must also be optimized. Start with a short pulse (e.g., 100-500 ms) and increase if necessary. The goal is to use the minimum energy required for a robust response to minimize phototoxicity. [7]4. Signal Acquisition: Immediately following the flash, acquire images at a high frame rate (e.g., 1-10 Hz) for 2-5 minutes to capture the full dynamics of the Ca²⁺ transient (rise and decay).
Data Analysis and Interpretation
The primary output is the change in fluorescence intensity over time, which is proportional to the change in [Ca²⁺]i.
-
Quantification: For each cell or region of interest (ROI), calculate the fluorescence ratio (F/F₀) or the change in fluorescence (ΔF/F₀ = (F - F₀)/F₀).
-
Key Metrics: From the resulting traces, extract key parameters:
-
Peak Amplitude (ΔF/F₀ max): The maximum response magnitude.
-
Time to Peak: The time from the UV flash to the peak response.
-
Decay Rate: The rate at which the signal returns to baseline. The uncaging product of this compound, i-IP₃, is metabolized more slowly than native IP₃, often resulting in a more sustained Ca²⁺ elevation. [6]
-
Example Optimization Data
| This compound Conc. | Baseline (F₀) | Peak Amplitude (ΔF/F₀ max) | Observations | Recommendation |
| 0 µM (Control) | 150 ± 10 | 0.1 ± 0.05 | No significant response to UV flash. | Valid negative control. |
| 0.5 µM | 155 ± 12 | 1.5 ± 0.3 | Small, detectable response in most cells. | Potentially too low for robust signaling studies. |
| 1.0 µM | 160 ± 11 | 3.8 ± 0.6 | Strong, consistent response with a sharp rise time. [12][15] | Likely Optimal. |
| 2.0 µM | 158 ± 14 | 4.1 ± 0.7 | Response amplitude similar to 1 µM, no significant increase. [9] | Potentially saturating; 1 µM is more cost-effective. |
| 5.0 µM | 185 ± 20 | 4.2 ± 0.8 | Elevated baseline fluorescence observed in some cells before UV. | Possible "leaky" cage or toxicity; likely too high. |
| 10.0 µM | 210 ± 30 | 3.5 ± 1.0 | High baseline, variable responses, some cell blebbing observed. | Clearly cytotoxic; too high. |
Based on this hypothetical data, a working concentration of 1.0 µM would be chosen for future experiments as it provides the best signal-to-noise ratio without adverse effects.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Response | - Insufficient this compound loading.- Incomplete de-esterification.- Ineffective UV uncaging (wrong wavelength, low power, short duration).- Depleted ER Ca²⁺ stores.- Cell type is unresponsive or lacks sufficient IP₃Rs. | - Increase concentration or incubation time.- Ensure adequate rest period after washing.- Verify UV lamp specifications and optimize flash duration/intensity.- Check cell health; ensure buffer contains Ca²⁺ to allow store refilling. |
| High Baseline Signal | - this compound concentration is too high, leading to "leaky" uncaging or basal activity.- Cell stress or toxicity.- Incomplete removal of extracellular dye. | - Reduce this compound concentration.- Perform a toxicity assay (e.g., Trypan Blue).- Ensure thorough washing after the loading step. |
| High Variability | - Inconsistent cell loading.- Uneven illumination during uncaging.- Heterogeneous cell population. | - Ensure even mixing of loading buffer; use Pluronic F-127.- Check microscope's UV light path for uniformity.- Analyze on a single-cell basis; consider clonal cell lines. |
| Rapid Signal Loss | - Active extrusion of the Ca²⁺ indicator from the cell by organic anion transporters. | - Add an anion-transport inhibitor like probenecid to the loading and imaging buffers. [14] |
References
-
Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM. National Center for Biotechnology Information. [Link]
-
Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. National Center for Biotechnology Information. [Link]
-
Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. PubMed. [Link]
-
Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. PubMed. [Link]
-
Structure and Function of IP3 Receptors. National Center for Biotechnology Information. [Link]
-
IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. [Link]
-
Experiments with membrane-permeant caged Ins(1,4,5)P3. SiChem GmbH. [Link]
-
Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. National Center for Biotechnology Information. [Link]
-
Type 3 Inositol 1,4,5-Trisphosphate Receptor is a Crucial Regulator of Calcium Dynamics Mediated by Endoplasmic Reticulum in HEK Cells. PubMed Central. [Link]
-
Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. PubMed. [Link]
-
IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. PubMed Central. [Link]
-
Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. National Center for Biotechnology Information. [Link]
-
The physiologic concentration of inositol 1,4,5-trisphosphate in the oocytes of Xenopus laevis. PubMed. [Link]
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. Type 3 Inositol 1,4,5-Trisphosphate Receptor is a Crucial Regulator of Calcium Dynamics Mediated by Endoplasmic Reticulum in HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sichem.de [sichem.de]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 13. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Effective Solubilization and Cellular Delivery of ci-IP3/PM using a DMSO and Pluronic® F-127 System
Introduction: The Challenge of Delivering Caged IP₃
D-myo-inositol 1,4,5-trisphosphate (IP₃) is a critical second messenger that mobilizes intracellular calcium (Ca²⁺) stores by activating IP₃ receptors on the endoplasmic reticulum.[1] To study these intricate Ca²⁺ signaling pathways with high spatiotemporal precision, researchers utilize "caged" analogues like ci-IP3/PM. This compound is a cell-permeable derivative of IP₃, rendered biologically inert by a photolabile protecting group.[2] Upon a brief pulse of ultraviolet (UV) light, this "cage" is cleaved, releasing active IP₃ and triggering a rapid, localized increase in cytosolic Ca²⁺.[2][3]
A primary hurdle in utilizing this compound is its hydrophobic nature, a consequence of the acetoxymethyl (AM) ester groups that facilitate its passage across the cell membrane. These groups render the molecule poorly soluble in aqueous physiological buffers, leading to challenges with aggregation and inconsistent cellular loading. This guide provides a comprehensive protocol for the effective solubilization and cellular delivery of this compound using a dual-solvent system of Dimethyl Sulfoxide (DMSO) and the non-ionic surfactant, Pluronic® F-127.
The Rationale: A Synergistic Solubilization Strategy
This protocol leverages the distinct properties of DMSO and Pluronic® F-127 to achieve optimal delivery of this compound into living cells.
-
Dimethyl Sulfoxide (DMSO): As a powerful, polar aprotic solvent, DMSO is exceptionally effective at dissolving a wide range of hydrophobic compounds, including this compound. It serves as the primary solvent for creating a concentrated stock solution of the caged compound. However, DMSO can be cytotoxic at higher concentrations and can alter membrane fluidity, necessitating its use at a minimal final concentration in cell culture media.[4][5]
-
Pluronic® F-127: This FDA-approved triblock copolymer, consisting of hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO) blocks, is a key component for enhancing the dispersion of this compound in aqueous media and facilitating its interaction with the cell membrane.[6][7] Above its critical micelle concentration (CMC), Pluronic® F-127 self-assembles into micelles, encapsulating the hydrophobic this compound within their PPO core while the hydrophilic PEO corona interfaces with the aqueous environment.[7][8] This micellar formulation not only prevents the aggregation of this compound upon dilution into your aqueous experimental buffer but is also thought to facilitate the compound's entry into the cell, possibly through interactions with the lipid bilayer that increase membrane permeability.[7][9]
Materials and Equipment
Reagents:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127[6]
-
Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free cell culture medium appropriate for your cell type.
Equipment:
-
Vortex mixer
-
Water bath or heating block (capable of 37-50°C)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
-
UV light source for uncaging (e.g., Xenon arc lamp with a ~330-360 nm filter, or a suitable UV laser)[2][11][12]
Experimental Protocols
Part 1: Preparation of Stock Solutions
This initial phase is critical for ensuring the complete solubilization of both the Pluronic® F-127 and the this compound before they are introduced to an aqueous environment.
1.1: 20% (w/v) Pluronic® F-127 in DMSO
-
Weigh 200 mg of Pluronic® F-127 into a sterile tube.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously. Gentle heating to approximately 40-50°C may be required to fully dissolve the Pluronic® F-127.[13] The resulting solution should be clear and viscous.
-
Storage: Store this solution at room temperature. Do not refrigerate or freeze , as this can cause the Pluronic® F-127 to precipitate. If crystallization occurs, gently warm the solution and vortex until it is fully redissolved.[13]
1.2: 1 mM this compound in DMSO
-
Prepare a 1 mM stock solution of this compound by dissolving 1.17 mg of the compound in 1.0 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot and store this stock solution at -20°C, protected from light and moisture.
| Solution | Reagent Mass/Volume | Solvent | Final Concentration | Storage |
| Pluronic® F-127 Stock | 200 mg Pluronic® F-127 | 1.0 mL Anhydrous DMSO | 20% (w/v) | Room Temperature |
| This compound Stock | 1.17 mg this compound | 1.0 mL Anhydrous DMSO | 1 mM | -20°C, protected from light |
Part 2: Preparation of the Loading Solution and Cellular Incubation
This part of the protocol details the critical step of mixing the two stock solutions and diluting them into the final loading buffer for the cells. The order of addition is important to prevent precipitation.
2.1: Preparing the this compound Loading Solution (for a final concentration of 5 µM)
-
In a sterile microcentrifuge tube, combine 5 µL of the 1 mM this compound stock solution with 5 µL of the 20% Pluronic® F-127 stock solution.
-
Vortex the mixture gently but thoroughly. This step creates a DMSO-based solution where the this compound is pre-associated with the Pluronic® F-127.
-
Immediately add this 10 µL mixture to 990 µL of your pre-warmed (37°C) physiological buffer or serum-free medium. This creates a 1 mL loading solution with a final this compound concentration of 5 µM.
-
Vortex the final loading solution immediately to ensure rapid and uniform dispersion, preventing the hydrophobic compound from precipitating in the aqueous buffer.
Causality: Premixing the this compound and Pluronic® F-127 in DMSO before dilution in aqueous buffer is a critical step. It allows the Pluronic® F-127 to effectively coat and begin to encapsulate the hydrophobic this compound, acting as a dispersing agent that prevents aggregation upon contact with the aqueous environment.
2.2: Cellular Loading
-
Aspirate the existing culture medium from your adherent cells.
-
Gently wash the cells once with the pre-warmed physiological buffer.
-
Add the freshly prepared 1 mL of this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C. The optimal loading time can vary depending on the cell type and should be determined empirically.
-
After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular this compound.
-
The cells are now loaded and ready for the uncaging experiment.
| Parameter | Value | Notes |
| Final this compound Concentration | 1-10 µM | Start with 5 µM and optimize as needed. |
| Final Pluronic® F-127 Conc. | ~0.1% (v/v) | This is generally well-tolerated by most cell lines. |
| Final DMSO Concentration | ~0.5% (v/v) | It is crucial to keep this below 1% to minimize cytotoxicity. |
| Incubation Time | 30-60 minutes | Cell-type dependent; optimization may be required. |
| Incubation Temperature | 37°C |
Part 3: UV Photolysis (Uncaging)
The final step is the photo-activation of the caged compound to release active IP₃.
-
Mount the cell dish on a microscope equipped for fluorescence imaging and UV photolysis.
-
Identify the cell or region of interest for stimulation.
-
Deliver a brief pulse of UV light (in the range of 330-360 nm) to the selected area.[2][11][12]
-
The optimal duration and intensity of the UV pulse will depend on your specific light source and experimental goals and must be determined empirically. Start with short pulses (e.g., 100-500 ms) and adjust as needed to elicit a physiological Ca²⁺ response.[3][14]
-
Monitor the resulting intracellular Ca²⁺ transient using a suitable fluorescent Ca²⁺ indicator.
Self-Validation and Controls:
-
No UV Control: A population of cells loaded with this compound but not exposed to UV light should show no spontaneous increase in intracellular Ca²⁺.
-
Solvent Control: Expose cells to a mock loading solution containing the final concentrations of DMSO and Pluronic® F-127 but no this compound to ensure the vehicle itself does not elicit a Ca²⁺ response.
-
Phototoxicity Control: Expose cells without any loading to the same UV light pulse to ensure the light itself is not causing cell damage or a Ca²⁺ artifact.
Visualizing the Workflow and Mechanism
Caption: Workflow for this compound solubilization and cellular loading.
Caption: Proposed mechanism of Pluronic® F-127-mediated cellular uptake.
References
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Bio-Techne. (n.d.). This compound (6210) by Tocris. Retrieved from [Link]
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Khan, B. M., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC. Retrieved from [Link]
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Mocanu, A., et al. (2021). Influence of the Hydrophobicity of Pluronic Micelles Encapsulating Curcumin on the Membrane Permeability and Enhancement of Photoinduced Antibacterial Activity. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Critical micelle concentration values of F127 at different temperatures. Retrieved from [Link]
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Ionescu, O. M., et al. (2022). Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity. PMC. Retrieved from [Link]
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Chen, Y., et al. (2018). Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation. PMC. Retrieved from [Link]
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PubChem. (n.d.). This compound | C42H64NO31P3 | CID 124221754. Retrieved from [Link]
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ResearchGate. (2013). Encapsulation of Hydrophobic Drugs in Pluronic F127 Micelles: Effects of Drug Hydrophobicity, Solution Temperature, and pH. Retrieved from [Link]
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Basak, R., & Bandyopadhyay, R. (2013). Encapsulation of hydrophobic drugs in Pluronic F127 micelles: effects of drug hydrophobicity, solution temperature, and pH. Semantic Scholar. Retrieved from [Link]
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de Oliveira, C. N., et al. (2022). Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin. PubMed. Retrieved from [Link]
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Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. Retrieved from [Link]
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Kothari, C., et al. (2024). Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery. PubMed. Retrieved from [Link]
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ResearchGate. (2019). Pluronic F127 toxicity against mammalian cells?. Retrieved from [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. Retrieved from [Link]
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Chen, W., et al. (2012). Multifunctional Pluronic P123/F127 mixed polymeric micelles loaded with paclitaxel for the treatment of multidrug resistant tumors. PubMed. Retrieved from [Link]
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Tufro-McReddie, A., et al. (1997). "Uncaging" using optical fibers to deliver UV light directly to the sample. PubMed. Retrieved from [Link]
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Leybaert, L. (2015). Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. PubMed. Retrieved from [Link]
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Al-Dhubiab, B. E., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Flash Photolysis of Caged IP 3 to Trigger Intercellular Ca 2+ Waves. Retrieved from [Link]
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Van Bambeke, F., et al. (2012). Effect of Pluronic Acid F-127 on the Toxicity Towards Eukaryotic Cells of CSA-13, a Cationic Steroid Analogue of Antimicrobial Peptides. PubMed. Retrieved from [Link]
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Kéri, M., et al. (2018). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. NIH. Retrieved from [Link]
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Sharma, G., et al. (2013). Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. PharmacologyOnLine. Retrieved from [Link]
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MDPI. (2022). Investigation of the Mitigation of DMSO-Induced Cytotoxicity by Hyaluronic Acid following Cryopreservation of Human Nucleus Pulposus Cells. Retrieved from [Link]
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ResearchGate. (2012). Mechanism of inhibition of P-glycoprotein mediated efflux by Pluronic P123/F127 block copolymers: Relationship between copolymer concentration and inhibitory activity. Retrieved from [Link]
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UV uncaging setup for ci-IP3/PM photolysis
Application Note & Protocol
Precision in Seconds: A Guide to UV Uncaging of ci-IP3/PM for High-Resolution Spatiotemporal Studies of Calcium Signaling
Abstract
The study of intracellular signaling cascades demands tools that offer both spatial and temporal precision. Inositol 1,4,5-trisphosphate (IP3) is a critical second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, regulating a vast array of cellular processes.[1][2] This guide provides a comprehensive framework for establishing and utilizing a UV uncaging setup to study IP3-mediated Ca²⁺ signaling. We focus on the application of This compound , a cell-permeable, caged derivative of IP3.[1][3][4] Photolysis of this compound with a focused pulse of UV light provides an unparalleled method to initiate Ca²⁺ signals at specific subcellular locations and at precise moments in time, enabling researchers to dissect the intricate dynamics of this universal signaling pathway.[5][6]
Part 1: Foundational Principles
The Power of "Caged" Compounds
"Caged" compounds are biologically active molecules rendered temporarily inert by a covalently attached, photolabile protecting group (the "cage").[7][8][9][10] This chemical modification prevents the molecule from interacting with its biological targets.[8] The key to this technology is the cage's sensitivity to light; upon irradiation with a specific wavelength, the protective group is cleaved, rapidly releasing the active molecule in a process known as photolysis or uncaging.[5][7][11] This technique transforms light into a highly precise tool for controlling cellular chemistry, offering distinct advantages:
-
Temporal Control: The release of the active compound is initiated with millisecond precision by the light flash.[6]
-
Spatial Control: Light can be focused onto diffraction-limited spots, allowing for the activation of signaling pathways in specific subcellular compartments like dendrites or even single spines.[6][12][13]
-
Dose Control: The amount of released compound can be modulated by adjusting the intensity or duration of the light pulse.[14]
The IP3/Ca²⁺ Signaling Axis
The IP3 signaling pathway is a cornerstone of cellular communication. It begins with the activation of cell-surface receptors, which stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3.[15] IP3 then diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER).[2][15] This binding, along with regulation by cytosolic Ca²⁺, opens the IP3R channel, leading to a rapid efflux of stored Ca²⁺ into the cytosol and a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i).[2][16] This Ca²⁺ signal is the trigger for countless physiological events, from muscle contraction and neurotransmission to gene transcription and cell proliferation.
Figure 2: Experimental workflow for a this compound uncaging experiment.
Detailed Step-by-Step Methodology
A. Reagent Preparation (Day of Experiment)
-
This compound Stock (1 mM): Dissolve this compound in high-quality, anhydrous DMSO to make a 1 mM stock solution. Aliquot into small volumes and store desiccated at -20°C, protected from light.
-
Ca²⁺ Indicator Stock (1 mM): Prepare a 1 mM stock solution of a cell-permeant Ca²⁺ indicator dye (e.g., Fluo-4 AM, Cal-520 AM) in anhydrous DMSO.
-
Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in DMSO. This surfactant aids in the dispersion of the water-insoluble AM esters in aqueous media. [16]4. Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar imaging medium buffered with HEPES.
B. Cell Loading
Causality Note: The final concentrations and loading times must be optimized for each cell type to achieve sufficient loading without causing cytotoxicity or artefactual signaling.
-
Culture cells to a suitable confluency (e.g., 60-80%) on glass-bottom imaging dishes.
-
Prepare the final loading solution. For a final concentration of 5 µM this compound and 5 µM Fluo-4 AM, first mix equal volumes of the 1 mM stock solutions with the 20% Pluronic F-127 stock.
-
Example: 1 µL of 1 mM this compound + 1 µL of 20% Pluronic. Vortex briefly. Add 1 µL of 1 mM Fluo-4 AM + 1 µL of 20% Pluronic. Vortex.
-
-
Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve the final concentration.
-
Example: Add the 4 µL mixture to 196 µL of HBSS for a final volume of 200 µL.
-
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with fresh, pre-warmed imaging buffer.
-
Incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM and PM esters by cytosolic esterases.
C. Photolysis and Data Acquisition
-
Mount the dish on the microscope stage.
-
Using fluorescence imaging for the Ca²⁺ indicator, identify healthy, well-loaded cells.
-
Define the Region of Interest (ROI) for uncaging. This can be a spot within the cytosol, over the nucleus, or encompassing the entire cell.
-
Configure the acquisition software. Set up a time-lapse imaging sequence. A typical sequence involves:
-
Baseline: Acquire images at a moderate frame rate (e.g., 1-2 Hz) for 10-20 seconds to establish a stable baseline fluorescence.
-
Uncaging Event: Trigger a single, brief UV pulse (e.g., 1-50 ms duration for a laser). [17][18] * Post-Stimulus: Immediately following the pulse, increase the image acquisition rate (e.g., 10-30 Hz) to capture the rapid rise of the Ca²⁺ signal, then return to a slower rate to capture the decay.
-
-
Execute the experiment. The software will synchronize the UV flash with the imaging sequence.
Part 4: Data Analysis and Troubleshooting
Quantifying the Calcium Response
The primary output is a time-lapse series of images. The Ca²⁺ response is quantified as the change in fluorescence intensity over time within a defined ROI.
-
Define ROIs: Draw ROIs over the stimulated cell and, for control, over a neighboring, non-stimulated cell.
-
Measure Intensity: Extract the mean fluorescence intensity (F) for each ROI in every frame of the time series.
-
Calculate ΔF/F₀: Normalize the fluorescence trace to the baseline to account for variations in dye loading and cell thickness.
-
F₀ is the average intensity during the pre-stimulus baseline period.
-
The normalized signal is calculated as (F - F₀) / F₀ , often expressed as ΔF/F₀ .
-
-
Plot and Analyze: Plot ΔF/F₀ over time. From this trace, you can extract key parameters such as peak amplitude, time-to-peak, and decay kinetics.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Ca²⁺ response after UV flash | 1. Insufficient UV power delivered to the sample. 2. Poor loading of this compound. 3. Depleted intracellular Ca²⁺ stores. 4. IP3R pathway is not functional in the cell type. | 1. Increase UV laser power or flash duration. Verify UV transmission through optics. 2. Optimize loading concentration and time. Confirm loading with a fluorescent caged compound if available. 3. Ensure cells are in a calcium-containing buffer. 4. Verify pathway with a global agonist (e.g., Carbachol) in a separate control experiment. |
| High background or spontaneous Ca²⁺ activity | 1. Cell stress or damage from phototoxicity or poor health. 2. Incomplete de-esterification, leading to compartmentalization of the dye. | 1. Reduce UV power/duration to the minimum required. Use a neutral density filter. Ensure cells are healthy before starting. 2. Increase the post-loading incubation time to ensure complete de-esterification. |
| Neighboring cells respond | 1. UV light is scattered, affecting adjacent cells. 2. For confluent monolayers, Ca²⁺ waves can propagate through gap junctions. | 1. Use a higher NA objective for tighter focusing. Reduce UV power. 2. This may be a physiological result. Use gap junction blockers (e.g., carbenoxolone) to confirm if the signal is propagating. |
References
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Tsien, R. Y. (1989). Fluorescent Probes of Cell Signaling. Annual Review of Neuroscience, 12, 227-253. [Link]
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Wang, S. S.-H., & Augustine, G. J. (1999). Synapse Specificity of Calcium Release Probed by Chemical Two-Photon Uncaging of Inositol 1,4,5-Trisphosphate. The Journal of Biological Chemistry, 282(24), 17540-17550. [Link]
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Kantevari, S., et al. (2010). Photochemically Initiated Intracellular Astrocytic Calcium Waves in Living Mice Using Two-Photon Uncaging of IP3. ACS Chemical Neuroscience, 1(11), 727-732. [Link]
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McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59. [Link]
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Ellis-Davies, G. C. R. (2008). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience, 2(1), 17-25. [Link]
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Kantevari, S., et al. (2010). Photochemically Initiated Intracellular Astrocytic Calcium Waves in Living Mice Using Two-Photon Uncaging of IP3. ACS Publications. [Link]
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Rapp OptoElectronic. (2019). Analyzing Calcium Responses in Acute Brain Slices Induced by UV-Uncaging. [Link]
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Canepari, M., et al. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]
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Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. Nature Methods, 2(11), 857-863. [Link]
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ResearchGate. (n.d.). Two-photon uncaging of IP3 in astrocytes in living brain slices. [Link]
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Wang, S. S.-H., & Augustine, G. J. (1995). Confocal imaging and local photolysis of caged compounds: Dual probes of synaptic function. Neuron, 15(4), 755-760. [Link]
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Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 55, 755-784. [Link]
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Kleinhans, C., et al. (2014). Multi-photon intracellular sodium imaging combined with UV-mediated focal uncaging of glutamate in CA1 pyramidal neurons. Journal of Visualized Experiments, (92), e52038. [Link]
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Rapp OptoElectronic. (2019). Laser Photolysis of Caged Calcium (NP-EGTA). [Link]
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Kasai, H., & Augustine, G. J. (1990). Ca2+ Caging and Uncaging. In Neuromethods (Vol. 20, pp. 259-281). Humana Press. [Link]
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Leybaert, L., & Sanderson, M. J. (2015). Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. Cold Spring Harbor Protocols, 2015(3), pdb.prot076570. [Link]
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JoVE. (2022). MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons | Protocol Preview. [Link]
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Lock, J. T., et al. (2018). Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. Journal of Biological Chemistry, 293(26), 10294-10303. [Link]
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Dakin, K., & Li, W.-H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]
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ResearchGate. (n.d.). Photo-uncaged IP3 evokes reproducible Ca²⁺ responses that are blocked by the IP3R antagonist 2-APB. [Link]
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Nikolenko, V., et al. (2005). Rapid neurotransmitter uncaging in spatially defined patterns. Nature Methods, 2(11), 857-863. [Link]
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Wang, S. S.-H., & Augustine, G. J. (1995). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Neuron, 15(4), 755-760. [Link]
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Taylor, C. W., & Tovey, S. C. (2010). IP3 Receptors: Toward Understanding Their Activation. Cold Spring Harbor Perspectives in Biology, 2(7), a004010. [Link]
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Lock, J. T., et al. (2017). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science, 130(5), 945-954. [Link]
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ResearchGate. (2015). What instruments are necessary to do flash photolysis experiments to study ion channels? [Link]
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Ellis-Davies, G. C. R. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research, 53(8), 1592-1602. [Link]
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Leybaert, L., & Sanderson, M. J. (2015). Flash Photolysis of Caged IP3 to Trigger Intercellular Ca2+ Waves. ResearchGate. [Link]
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Bootman, M. D., et al. (2009). A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging. PLoS ONE, 4(7), e6095. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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SlidePlayer. (n.d.). Release of “Caged” Compounds. [Link]
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Dickinson, G. D., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
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ResearchGate. (n.d.). Uncaging of IP3 does not elicit appreciable calcium release in adult skeletal muscle fibers. [Link]
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Application Notes and Protocols for ci-IP3/PM Uncaging: A Guide to Spatiotemporal Control of Intracellular Calcium Signaling
For researchers, scientists, and drug development professionals venturing into the precise manipulation of intracellular signaling, the ability to control the second messenger inositol 1,4,5-trisphosphate (IP₃) with spatial and temporal accuracy is paramount. This guide provides a comprehensive overview and detailed protocols for the uncaging of the cell-permeable caged IP₃ analogue, ci-IP₃/PM. We will delve into the recommended wavelengths and illumination parameters for both one-photon and two-photon excitation, explain the underlying principles, and offer practical guidance to ensure the integrity and reproducibility of your experiments.
Introduction: The Power of Caged Compounds in Signal Transduction Research
The study of intracellular signaling pathways has been revolutionized by the development of "caged" molecules. These are biologically active compounds rendered inert by a photolabile protecting group. A flash of light of a specific wavelength cleaves this "cage," releasing the active molecule with high spatiotemporal resolution[1][2]. This technique allows researchers to bypass upstream signaling events and directly initiate downstream processes at a desired time and location within a cell[1].
Inositol 1,4,5-trisphosphate (IP₃) is a critical second messenger that mediates the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum (ER)[3][4]. This Ca²⁺ release is a fundamental event in a vast array of cellular processes, including muscle contraction, neurotransmission, fertilization, and gene expression[4]. The cell-permeant derivative, ci-IP₃/PM, allows for non-invasive loading into cells, where intracellular esterases cleave the acetoxymethyl (AM) esters, trapping the caged IP₃ in the cytoplasm[5][6]. Subsequent photolysis provides precise control over the initiation of IP₃-mediated Ca²⁺ signaling[5][7].
The Uncaging Mechanism of ci-IP3/PM
The ci-IP₃/PM molecule contains a photolabile caging group, typically a nitrobenzyl derivative, attached to the IP₃ molecule. Upon absorption of a photon (or two photons in two-photon microscopy), the caging group undergoes a photochemical reaction that results in the cleavage of the bond linking it to the IP₃ molecule. This process is rapid, occurring on a millisecond timescale, leading to a sudden increase in the intracellular concentration of active IP₃.
Figure 1: Workflow of this compound loading and uncaging.
Recommended Wavelength and Duration for Uncaging
The choice of uncaging wavelength and illumination duration is critical for successful experiments and depends on the experimental setup (one-photon vs. two-photon excitation) and the specific caging group.
One-Photon Uncaging
For conventional wide-field or confocal microscopy, one-photon uncaging is employed. This typically requires ultraviolet (UV) light to cleave the photolabile group.
-
Recommended Wavelength: The optimal wavelength for uncaging ci-IP₃/PM is in the near-UV range. A wavelength of 330 nm has been cited for the photolysis of ci-IP₃/PM in HeLa cells[7][8]. More broadly, nitrobenzyl-based caged compounds are efficiently photolyzed in the 300-380 nm range[9].
-
Illumination Source: Common light sources for one-photon uncaging include mercury or xenon arc lamps equipped with appropriate filters, or UV lasers.
-
Duration: The duration of the UV flash should be carefully controlled to release a sufficient amount of IP₃ to elicit a physiological response without causing phototoxicity. Durations can range from a few milliseconds (ms) for a rapid, transient release to several seconds for a more sustained elevation of IP₃[10][11]. The optimal duration is best determined empirically for each cell type and experimental condition.
Two-Photon Uncaging
Two-photon microscopy offers significant advantages for uncaging, including increased spatial resolution in three dimensions, reduced phototoxicity outside the focal volume, and deeper tissue penetration[12].
-
Recommended Wavelength: Two-photon uncaging of nitroaromatic caged compounds, such as the one in ci-IP₃/PM, is typically achieved using near-infrared (IR) wavelengths. A common and effective wavelength range is 720-740 nm [13]. Successful two-photon uncaging of a cell-permeable caged IP₃ has been demonstrated at 730 nm [5]. Some newer caging groups can be excited at wavelengths up to 900 nm, offering even greater tissue penetration and reduced scattering[14][15].
-
Illumination Source: A mode-locked Ti:Sapphire laser is the standard light source for two-photon microscopy.
-
Duration and Power: The duration of illumination at a specific point (dwell time) is typically in the microsecond to millisecond range. The laser power should be carefully titrated to achieve uncaging without causing cellular damage. Power levels at the sample are often in the range of 5-40 mW , but this is highly dependent on the microscope objective, the depth of focus, and the efficiency of the caged compound[16][17]. It is crucial to determine the threshold for phototoxicity in your specific experimental setup.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging |
| Wavelength | 330 nm (optimal for ci-IP₃/PM)[7][8]; 300-380 nm (general)[9] | 720-740 nm (typical)[13]; up to 900 nm with specific cages[14][15] |
| Light Source | Mercury/Xenon arc lamp, UV laser | Mode-locked Ti:Sapphire laser |
| Duration | Milliseconds to seconds[10][11] | Microseconds to milliseconds per point |
| Spatial Resolution | Diffraction-limited in x-y, poor in z | Sub-micron in x-y-z |
| Phototoxicity | Higher risk, affects entire light path | Lower risk, confined to focal volume |
Experimental Protocols
Protocol for Loading Cells with ci-IP₃/PM and Calcium Indicator
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
ci-IP₃/PM
-
Pluronic F-127
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve ci-IP₃/PM in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Dissolve the calcium indicator AM ester in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
For a final concentration of 1-5 µM ci-IP₃/PM and 1-5 µM calcium indicator, dilute the stock solutions into HBS.
-
To aid in the solubilization of the AM esters, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.05%. Vortex thoroughly.
-
-
Cell Loading:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Replace the culture medium with the loading solution.
-
Incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically.
-
-
Wash and De-esterification:
-
Gently wash the cells 2-3 times with HBS to remove extracellular dye and caged compound.
-
Incubate the cells in fresh HBS for an additional 30 minutes to allow for complete de-esterification of the AM esters by intracellular esterases.
-
Protocol for Uncaging and Calcium Imaging
Equipment:
-
Inverted microscope equipped for fluorescence imaging.
-
Light source for uncaging (UV lamp/laser or two-photon laser).
-
Light source and filters for exciting the chosen calcium indicator.
-
High-speed camera for capturing the rapid changes in calcium concentration.
Procedure:
-
Locate and Focus: Identify the cell or region of interest for uncaging.
-
Baseline Recording: Record the baseline fluorescence of the calcium indicator for a short period before uncaging to establish a stable baseline.
-
Uncaging: Deliver the light pulse at the chosen wavelength and duration to the targeted area.
-
Post-Uncaging Recording: Continue to record the fluorescence of the calcium indicator to monitor the resulting calcium transient.
-
Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence change (ΔF/F₀).
Figure 2: The canonical IP3 signaling pathway.
Scientific Integrity and Experimental Considerations
Causality and Controls:
-
Phototoxicity Control: To ensure that the observed calcium signal is due to IP₃ uncaging and not phototoxicity, perform control experiments where cells not loaded with ci-IP₃/PM are subjected to the same illumination protocol.
-
IP₃ Receptor Antagonist: To confirm the involvement of IP₃ receptors, pre-incubate the cells with an IP₃ receptor antagonist, such as 2-APB or heparin, before uncaging. This should abolish or significantly reduce the calcium response.
Troubleshooting:
-
No or Weak Response:
-
Inadequate loading of ci-IP₃/PM or the calcium indicator. Optimize loading concentration, time, and temperature.
-
Insufficient light intensity or duration for uncaging. Increase laser power or flash duration incrementally.
-
Rapid degradation of uncaged IP₃. The uncaged product of ci-IP₃/PM, i-IP₃, is metabolized more slowly than native IP₃, leading to a more sustained Ca²⁺ elevation[5].
-
Low expression of IP₃ receptors in the cell type being studied.
-
-
High Background or Spontaneous Activity:
-
Premature uncaging due to ambient light exposure. Protect the caged compound and loaded cells from light.
-
Cell stress or damage during loading. Handle cells gently and ensure the health of the culture.
-
Some caged compounds can have antagonist effects at high concentrations[12][19]. Use the lowest effective concentration.
-
Conclusion
The use of ci-IP₃/PM for photocontrolled release of IP₃ is a powerful technique for the precise investigation of calcium signaling dynamics. By carefully selecting the appropriate uncaging wavelength and duration, and by implementing proper controls, researchers can gain valuable insights into the intricate roles of IP₃ and calcium in a multitude of cellular functions. This guide provides a solid foundation for designing and executing successful ci-IP₃/PM uncaging experiments, empowering scientists to unravel the complexities of intracellular communication.
References
-
Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells. (n.d.). Retrieved from [Link]
-
IP3 and DAG Signaling Pathway. (2022, November 28). GeeksforGeeks. Retrieved from [Link]
-
IP3 Receptors: Toward Understanding Their Activation. (n.d.). Retrieved from [Link]
-
Inositol trisphosphate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. (2023, September 18). [Video]. YouTube. Retrieved from [Link]
-
IP3 binds to the IP3 receptor, opening the Ca2+ channel. (n.d.). Reactome Pathway Database. Retrieved from [Link]
-
Two-Photon Uncaging of Glutamate. (2019, January 9). Retrieved from [Link]
-
Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. (n.d.). Zito Lab. Retrieved from [Link]
-
Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. (n.d.). Retrieved from [Link]
-
RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. (n.d.). Retrieved from [Link]
-
Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. (n.d.). Retrieved from [Link]
-
Calcium imaging protocol. (n.d.). brainvta. Retrieved from [Link]
-
Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. (n.d.). Retrieved from [Link]
-
Two-photon uncaging of IP 3 in astrocytes in living brain slices. (n.d.). ResearchGate. Retrieved from [Link]
-
Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. (n.d.). Retrieved from [Link]
-
Somatic responses to focal photolysis of single-caged and double-caged... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. (n.d.). Retrieved from [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.). Retrieved from [Link]
-
Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum. (n.d.). Retrieved from [Link]
-
Live-cell imaging; Calcium imaging with Fura-2. (2024, January 31). Protocols.io. Retrieved from [Link]
-
Synthesis and Two-photon Photolysis of 6-(ortho-Nitroveratryl)-Caged IP3 in Living Cells. (2005, November 17). Retrieved from [Link]
-
Uncaging of IP3 does not elicit appreciable calcium release in adult... (n.d.). ResearchGate. Retrieved from [Link]
-
IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. (2020, May 12). eLife. Retrieved from [Link]
-
Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. (2015, March 2). Retrieved from [Link]
-
Experiments. (n.d.). SiChem GmbH. Retrieved from [Link]
-
Wavelength-selective one- and two-photon uncaging of GABA. (2014, January 15). Retrieved from [Link]
-
IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. (n.d.). Retrieved from [Link]
-
(PDF) Flash Photolysis of Caged IP 3 to Trigger Intercellular Ca 2+ Waves. (n.d.). ResearchGate. Retrieved from [Link]
-
Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. (n.d.). Retrieved from [Link]
-
Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. (n.d.). Retrieved from [Link]
-
Photochemically Initiated Intracellular Astrocytic Calcium Waves in Living Mice Using Two-Photon Uncaging of IP3. (2010, June 15). Retrieved from [Link]
-
Electroporation loading and flash photolysis to investigate intra- and intercellular Ca2+ signaling. (2015, March 2). Retrieved from [Link]
-
Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. (n.d.). Retrieved from [Link]
-
Photo‐uncaged IP3 evokes reproducible Ca²⁺ responses that are blocked... (n.d.). ResearchGate. Retrieved from [Link]
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- 18. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for ci-IP3/PM in HeLa and HEK293 Cell Lines
This guide provides a comprehensive overview and detailed protocols for the use of ci-IP3/PM, a caged and cell-permeable derivative of inositol 1,4,5-trisphosphate (IP3), in two widely used human cell lines: HeLa and HEK293. This document is intended for researchers, scientists, and drug development professionals seeking to precisely control and investigate IP3-mediated calcium (Ca²⁺) signaling pathways.
Introduction: The Power of Caged Compounds in Signal Transduction Research
Inositol 1,4,5-trisphosphate (IP3) is a ubiquitous second messenger that plays a pivotal role in regulating intracellular Ca²⁺ concentrations, thereby controlling a myriad of cellular processes including gene transcription, proliferation, and apoptosis.[1][2] The study of IP3-mediated signaling has been significantly advanced by the development of "caged" compounds. These are synthetic molecules containing a photolabile protecting group that renders the signaling molecule inactive. Upon exposure to a brief pulse of ultraviolet (UV) light, this "cage" is cleaved, rapidly releasing the active molecule and allowing for precise spatiotemporal control over its signaling cascade.
This compound is one such powerful tool. It is a cell-permeant derivative of IP3, meaning it can be non-invasively loaded into intact cells.[3] Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the caged IP3 (ci-IP3) within the cytoplasm. The isopropylidene group protects the 2- and 3-hydroxyl groups of the myo-inositol ring.[3] Subsequent UV uncaging releases i-IP3, a potent and metabolically stable agonist of IP3 receptors (IP3Rs), leading to the release of Ca²⁺ from internal stores, primarily the endoplasmic reticulum (ER).[3]
Mechanism of Action: From Photolysis to Calcium Mobilization
The experimental utility of this compound hinges on a multi-step process that begins with its introduction to the cell and culminates in a measurable physiological response.
-
Cell Loading: The lipophilic propionoxymethyl (PM) esters of this compound facilitate its passive diffusion across the plasma membrane into the cell.
-
Intracellular Trapping: Once inside, ubiquitous intracellular esterases hydrolyze the PM esters, yielding the membrane-impermeant and biologically inactive ci-IP3. This ensures its accumulation within the cytoplasm.[4]
-
Photochemical Activation (Uncaging): A controlled pulse of UV light (typically around 330-360 nm) cleaves the photolabile caging group from ci-IP3.[4] This uncaging event rapidly liberates the active IP3 analogue, i-IP3.
-
IP3 Receptor Binding and Channel Opening: The photoreleased i-IP3 diffuses through the cytosol and binds to IP3 receptors (IP3Rs), which are ligand-gated Ca²⁺ channels predominantly located on the membrane of the endoplasmic reticulum.[2][5]
-
Calcium Release: The binding of i-IP3 to its receptor triggers a conformational change in the IP3R, opening the channel and allowing Ca²⁺ ions to flow from the high-concentration environment of the ER lumen into the cytoplasm, resulting in a rapid increase in cytosolic Ca²⁺ concentration.[2][5] This Ca²⁺ signal can then be detected using fluorescent Ca²⁺ indicators.
This precise control over the timing and location of IP3 release allows researchers to dissect the intricate downstream effects of Ca²⁺ signaling with high resolution.
Figure 1. The Inositol Trisphosphate (IP3) Signaling Pathway.
Application in HeLa and HEK293 Cell Lines
HeLa and HEK293 cells are robust and widely used models in cell biology research. Both cell lines express the necessary components of the IP3 signaling pathway, including G-protein coupled receptors (GPCRs) that can be stimulated by agonists like histamine (for HeLa cells) and carbachol (for HEK293 cells) to endogenously produce IP3.[6][7] The use of this compound in these cells allows for bypassing the receptor and PLC activation steps, providing a direct and controlled method to study the consequences of IP3-mediated Ca²⁺ release.
Comparative Data on IP3-Mediated Ca²⁺ Signaling
| Parameter | HeLa Cells | HEK293 Cells | Reference |
| Endogenous Receptor (Example) | Histamine Receptors | Muscarinic Acetylcholine Receptors | [6][7] |
| Typical Agonist | Histamine | Carbachol (CCH) | [6][7] |
| IP3 Receptor Isoforms Expressed | Predominantly IP3R1 and IP3R3 | All three isoforms (IP3R1, R2, R3) | [8][9] |
| Basal Cytosolic [Ca²⁺] | ~100 nM | ~100 nM | General Knowledge |
| ER Ca²⁺ Store Capacity | High | High | [1] |
| Observed Ca²⁺ Puff Site Density | High | High (~65 ± 7 sites/cell ) | [6] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the use of this compound in both HeLa and HEK293 cells for intracellular Ca²⁺ imaging experiments.
Materials and Reagents
-
HeLa or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (e.g., from MedChemExpress, R&D Systems, Tocris Bioscience)[10]
-
Pluronic F-127
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Cal-520 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Glass-bottom imaging dishes or coverslips
-
Microscope equipped for fluorescence imaging and UV uncaging
Protocol 1: Loading of this compound and Ca²⁺ Indicator
-
Cell Seeding: Seed HeLa or HEK293 cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Loading Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the chosen Ca²⁺ indicator (e.g., 1 mM Fluo-4 AM in DMSO).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the final loading solution, dilute the stock solutions in serum-free medium or HBSS to the desired final concentration (e.g., 1-5 µM this compound and 1-5 µM Fluo-4 AM). To aid in solubilization, first mix the this compound and Fluo-4 AM with an equal volume of the Pluronic F-127 stock solution before diluting in the final buffer.[7]
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.
-
-
Washing:
-
Aspirate the loading solution and wash the cells gently with HBSS three times to remove any extracellular dye and this compound.
-
Add fresh HBSS to the cells and allow them to de-esterify for at least 30 minutes at room temperature before imaging.
-
Protocol 2: UV Uncaging and Calcium Imaging
-
Microscope Setup:
-
Mount the dish/coverslip with the loaded cells onto the microscope stage.
-
Focus on a field of healthy cells.
-
Configure the imaging software for time-lapse acquisition of the Ca²⁺ indicator fluorescence (e.g., excitation at ~488 nm and emission at ~520 nm for Fluo-4).
-
-
Baseline Recording:
-
Acquire a stable baseline fluorescence signal for a short period (e.g., 30-60 seconds) before uncaging.
-
-
UV Uncaging:
-
Deliver a brief pulse of UV light (e.g., 330-360 nm) to a defined region of interest (ROI) or the entire field of view. The duration and intensity of the UV pulse should be optimized to achieve sufficient uncaging without causing phototoxicity.
-
-
Post-Uncaging Imaging:
-
Continue to acquire images immediately after the UV pulse to capture the resulting increase in intracellular Ca²⁺. The duration of the post-uncaging recording will depend on the specific dynamics of the Ca²⁺ response being investigated.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time within defined ROIs (e.g., individual cells).
-
Express the Ca²⁺ response as a change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Figure 2. Experimental Workflow for this compound Uncaging.
Expertise and Experience: Key Considerations and Troubleshooting
-
Optimizing Loading Conditions: The efficiency of this compound and Ca²⁺ indicator loading can vary between cell lines and even between passages. It is crucial to optimize the concentrations and incubation times to achieve sufficient intracellular concentrations without causing cytotoxicity. The use of Pluronic F-127 is highly recommended to improve the solubility of these amphipathic molecules.[7]
-
Minimizing Phototoxicity: UV light can be damaging to cells. Use the lowest possible UV intensity and duration that still elicits a robust Ca²⁺ response. It is advisable to perform control experiments with UV exposure alone (without this compound) to assess any potential artifacts.
-
Metabolic Stability of i-IP3: The uncaging product, i-IP3, is metabolized much more slowly than native IP3.[3] This results in a more sustained elevation of intracellular Ca²⁺ compared to agonist-induced responses. Be mindful of this difference when interpreting your results.
-
Control Experiments:
-
No UV control: Cells loaded with this compound but not exposed to UV light should not show a Ca²⁺ response, confirming the caged compound is inactive.
-
No this compound control: Cells exposed to the UV uncaging pulse but not loaded with this compound should not exhibit a significant Ca²⁺ transient, ruling out UV-induced artifacts.
-
Positive control: Stimulate cells with a known agonist (e.g., histamine for HeLa, carbachol for HEK293) to confirm that the cells are healthy and responsive.
-
Conclusion
This compound is an invaluable tool for the precise investigation of IP3-mediated Ca²⁺ signaling in HeLa and HEK293 cells. By providing direct, rapid, and spatially controllable release of an IP3R agonist, it allows researchers to bypass the complexities of receptor-mediated signaling and focus on the downstream consequences of intracellular Ca²⁺ mobilization. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful technology in your research.
References
- Thillaiappan, N., et al. (2017). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science, 130(4), 765-775.
- Lock, J. T., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777.
- Dakin, K., & Li, W. H. (2007).
- Smith, I. F., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. bioRxiv.
- Alzayady, K. J., et al. (2021). Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences, 22(19), 10567.
- Tsien, R. Y., & Zucker, R. S. (1994). Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. The Journal of biological chemistry, 269(45), 28242-28247.
- Haydon, P. G., et al. (2010). Photochemically Initiated Intracellular Astrocytic Calcium Waves in Living Mice Using Two-Photon Uncaging of IP3. ACS Chemical Neuroscience, 1(7), 487-493.
- Haydon, P. G., et al. (2010). Photochemically Initiated Intracellular Astrocytic Calcium Waves in Living Mice Using Two-Photon Uncaging of IP3. ACS Chemical Neuroscience, 1(7), 487-493.
- Parys, J. B., & Bultynck, G. (2017). IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer. Frontiers in Oncology, 7, 143.
- Rossi, D., et al. (2019). Uncaging of IP3 does not elicit appreciable calcium release in adult single fibers. Journal of General Physiology, 151(1), 108-120.
- Alzayady, K. J., et al. (2019). Analysis of the HEK293 RNAseq data set for Wild-type versus IP3R TKO...
- Taylor, C. W., & Prole, D. L. (2018). Structure and Function of IP3 Receptors. Cold Spring Harbor Perspectives in Biology, 10(9), a031968.
- Li, J., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100638.
-
Wikipedia. (2023, October 27). Inositol trisphosphate. Retrieved from [Link]
- Yule, D. I., et al. (2020). Type 3 Inositol 1,4,5-Trisphosphate Receptor is a Crucial Regulator of Calcium Dynamics Mediated by Endoplasmic Reticulum in HEK Cells. Cells, 9(12), 2585.
-
Chemistry For Everyone. (2025, February 16). What Is IP3 In Biochemistry? - Chemistry For Everyone. Retrieved from [Link]
- Kim, J., et al. (2021). HeLa Cervical Cancer Cells Are Maintained by Nephronophthisis 3-Associated Primary Cilium Formation via ROS-Induced ERK and HIF-1α Activation under Serum-Deprived Normoxic Condition. International Journal of Molecular Sciences, 22(11), 5898.
- Gereben, B., et al. (2008). Steps involved in IP procedure. In the following protocol, HEK-293...
- Taylor, C. W. (2018). IP3 receptors – lessons from analyses ex cellula. Journal of Cell Science, 131(23), jcs222214.
- Alzayady, K. J., et al. (2021). Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences, 22(19), 10567.
-
JJ Medicine. (2018, June 26). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System. Retrieved from [Link]
-
Medicosis Perfectionalis. (2022, August 30). IP3 and DAG mediated signal transduction. Retrieved from [Link]
-
Shomu's Biology. (2017, May 2). Calcium & IP3 Pathway. Retrieved from [Link]
- Thillaiappan, N., et al. (2019). Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. The Journal of Cell Biology, 218(5), 1545-1558.
-
SiChem GmbH. (n.d.). Experiments. Retrieved from [Link]
- Gstaiger, M., & Aebersold, R. (2009). Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS.
-
protocols.io. (2017, June 4). Cell culture of 7721 or HeLa cells. Retrieved from [Link]
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Med simplified. (2019, October 13). IP3 DAG Calcium Pathway. Retrieved from [Link]
-
protocols.io. (2023, July 31). Fixation and imaging of HeLa cells after mitochondrial depolarization. Retrieved from [Link]
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Application Notes: Precise Spatiotemporal Control of IP3 Signaling in Primary Neuron Cultures Using ci-IP3/PM
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol 1,4,5-trisphosphate (IP3) is a fundamental second messenger that plays a pivotal role in neuronal signal transduction.[1] Generated at the plasma membrane following the activation of phospholipase C (PLC) by various neurotransmitters and growth factors, IP3 diffuses through the cytoplasm to its receptors (IP3Rs) on the endoplasmic reticulum (ER).[1][2] This binding event gates the opening of IP3R channels, leading to the release of stored calcium (Ca2+) into the cytosol.[1][2][3] These Ca2+ signals are crucial for regulating a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, gene transcription, and neuronal polarization.[4][5][6]
Studying the precise dynamics of IP3-mediated signaling presents a significant challenge. Global application of receptor agonists lacks the spatial and temporal precision required to dissect localized signaling events within complex neuronal structures like dendrites or specific synapses. To overcome this, "caged" compound technology offers an elegant solution.[7][8][9]
ci-IP3/PM is a powerful tool designed for the optical control of IP3 signaling in living cells.[10][11][12] It is a chemically inert version of IP3 that has been modified in two critical ways:
-
Caging Group: A photolabile protecting group is attached to the IP3 molecule, rendering it biologically inactive.[7][13] This "cage" can be rapidly cleaved by a flash of ultraviolet (UV) light, releasing the active IP3 molecule on a millisecond timescale.[7][14]
-
Cell Permeability: Acetoxymethyl (AM) esters are added to the phosphate groups, neutralizing their negative charges. This modification allows the compound to passively diffuse across the neuronal plasma membrane.[15]
Once inside the neuron, ubiquitous intracellular esterases cleave the AM esters, trapping the now charged, caged IP3 (ci-IP3) within the cytosol. This enables researchers to load a population of neurons and then, with microscopic precision, release IP3 in a specific cell or even a subcellular compartment, initiating a localized Ca2+ signal that can be monitored with fluorescent indicators.[5][14] This application note provides a comprehensive guide to the principles, protocols, and best practices for using this compound in primary neuron cultures.
Principle of Action
The application of this compound for controlled IP3 release in neurons follows a sequential, multi-step process. This workflow allows for the non-invasive loading of the caged compound and its subsequent light-triggered activation at a user-defined time and location.
Figure 1. Workflow of this compound from loading to signaling.
Materials and Reagents
Successful implementation of this technique requires careful preparation of materials and reagents. The following table provides a general list; specific catalog numbers should be determined based on institutional suppliers.
| Category | Item | Recommended Specifications / Supplier | Purpose |
| Caged Compound | This compound | Tocris (Cat. No. 6210), MedChemExpress, etc.[16] | Photoactivatable source of intracellular IP3. |
| Calcium Indicator | Fluo-4 AM | Invitrogen (Thermo Fisher), AAT Bioquest | To visualize intracellular Ca2+ dynamics.[17][18] |
| Solvents/Detergents | Anhydrous DMSO | Sigma-Aldrich, etc. | Stock solution solvent for this compound and Fluo-4 AM. |
| Pluronic F-127 | Invitrogen (Thermo Fisher) | Non-ionic surfactant to aid in dye loading.[19][20] | |
| Cell Culture | Primary Neurons | Cortical, hippocampal, etc.[21][22] | Biological system for study. |
| Neurobasal Medium / B27 | Gibco (Thermo Fisher) | Standard neuron growth medium. | |
| Imaging Buffer | Hanks' Balanced Salt Solution (HBSS) or similar | Gibco, Sigma-Aldrich | Physiologically compatible buffer for imaging. |
| Equipment | Inverted Fluorescence Microscope | Equipped with UV light source (e.g., Xenon lamp, LED, or laser). | For imaging and photostimulation. |
| High-speed sCMOS or EMCCD camera | Hamamatsu, Andor, etc. | For sensitive and rapid image acquisition. | |
| Objective Lens | 20x or 40x air or oil immersion objective. | For cellular resolution imaging. | |
| Environmental Chamber | To maintain 37°C and 5% CO2 during loading and imaging. | To ensure cell viability. |
Experimental Protocols
Protocol 1: Reagent Preparation
1.1 this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution.
-
Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[10]
1.2 Fluo-4 AM Stock Solution:
-
Dissolve Fluo-4 AM in anhydrous DMSO to create a 1-5 mM stock solution.
-
Aliquot and store at -20°C, protected from light and moisture.
1.3 Pluronic F-127 Stock Solution:
-
Prepare a 20% (w/v) solution in anhydrous DMSO. This solution may require gentle warming and vortexing to fully dissolve. Store at room temperature.
Protocol 2: Loading Primary Neurons
This protocol describes co-loading of this compound and Fluo-4 AM. Loading conditions may require optimization depending on the neuron type and age.
-
Prepare Loading Solution:
-
In a microcentrifuge tube, add the required volume of imaging buffer (e.g., HBSS or Neurobasal medium without phenol red).
-
Add Fluo-4 AM stock to a final concentration of 2-5 µM.
-
Add this compound stock to a final concentration of 5-10 µM.
-
Add an equal volume of 20% Pluronic F-127 as the total volume of AM ester dyes added (e.g., if you add 1 µL of Fluo-4 stock and 1 µL of this compound stock, add 2 µL of Pluronic F-127 stock). This aids in the dispersion of the hydrophobic dyes in the aqueous buffer.
-
Vortex the solution thoroughly for 30 seconds.
-
-
Cell Loading:
-
Aspirate the culture medium from the primary neurons grown on coverslips.
-
Gently add the loading solution to the neurons, ensuring the entire surface is covered.
-
Incubate for 45-60 minutes at 37°C and 5% CO2 (or room temperature, which may slow loading but can improve viability for sensitive cultures).[18][23]
-
-
Washing and De-esterification:
-
After incubation, carefully aspirate the loading solution.
-
Wash the neurons three times with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
Add fresh imaging buffer and incubate for an additional 30 minutes at 37°C to allow for complete intracellular de-esterification of the AM esters.
-
Protocol 3: Photostimulation and Imaging
-
Microscope Setup:
-
Mount the coverslip with the loaded neurons in the microscope's imaging chamber.
-
Focus on the desired field of view containing healthy neurons.
-
Configure the imaging software for time-lapse acquisition. Excite Fluo-4 using ~488 nm light and collect emission at ~520 nm.[18]
-
-
Baseline Recording:
-
Acquire a stable baseline fluorescence recording for 30-60 seconds before photostimulation. This is critical for subsequent data normalization.
-
-
Uncaging (Photolysis):
-
Use the microscope's UV light source (e.g., a 365 nm LED or a filtered Xenon arc lamp) to deliver a brief pulse of light to a targeted region (e.g., a single neuronal soma or a dendritic segment).[7][24]
-
The duration and intensity of the UV pulse must be optimized. Start with short pulses (e.g., 50-200 ms) and low intensity to minimize potential phototoxicity.[25] The goal is to use the minimum energy required to elicit a robust Ca2+ response.
-
-
Post-Stimulation Recording:
-
Continue the time-lapse acquisition immediately after the UV flash to capture the resulting Ca2+ transient. The acquisition speed should be fast enough to resolve the rapid rise and decay of the signal (e.g., 5-10 frames per second).
-
Data Analysis and Expected Results
The primary output of the experiment is a time-lapse series of fluorescence images. The analysis aims to quantify the change in intracellular Ca2+ concentration as reported by the Fluo-4 fluorescence intensity.
Figure 2. Data analysis workflow for calcium imaging after IP3 uncaging.
Upon successful uncaging of ci-IP3, you should observe a rapid, transient increase in Fluo-4 fluorescence intensity specifically within the UV-illuminated neuron. The signal should rise sharply within seconds of the flash and then gradually decay as Ca2+ is cleared from the cytosol by pumps and exchangers. The spatial extent of the Ca2+ signal can also be analyzed; in many neurons, a signal initiated in the soma will propagate as a wave into the proximal dendrites.[5]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Ca2+ Response after UV Flash | 1. Inefficient loading of this compound. 2. Insufficient UV light intensity or duration. 3. Depleted intracellular Ca2+ stores. 4. Photodamage to the IP3 receptor or other signaling components. | 1. Increase this compound concentration or incubation time. Ensure Pluronic F-127 is used. 2. Increase UV flash duration or intensity incrementally. Calibrate your light source if possible.[25][26] 3. Ensure cells are in a healthy state and have not been over-stimulated prior to the experiment. 4. Reduce UV exposure to the minimum required. Use a control (e.g., ionomycin) to confirm stores can release Ca2+. |
| High Background Fluorescence / Poor Signal-to-Noise | 1. Incomplete removal of extracellular dye. 2. Incomplete de-esterification. 3. Autofluorescence or phototoxicity. | 1. Increase the number and volume of washes after loading. 2. Ensure the 30-minute de-esterification step is performed. 3. Reduce excitation light intensity for the Ca2+ indicator. Use an imaging buffer without phenol red. |
| Cell Death or Blebbing after UV Exposure | 1. Phototoxicity from the UV uncaging pulse. 2. Excessive Ca2+ release leading to excitotoxicity. | 1. Significantly reduce UV intensity and/or duration.[25] Use a wavelength-specific light source if possible. 2. Reduce the concentration of this compound during loading to limit the amount of IP3 released. |
| Response Seen in Non-Targeted Neighboring Cells | 1. UV light is not well-focused and is spilling over to adjacent cells. 2. For some cell types, IP3 or Ca2+ can travel through gap junctions. | 1. Use a higher magnification objective or a smaller aperture to better confine the UV stimulus. 2. This may be a physiological response. Note the observation and investigate potential gap junction coupling if relevant to the research question. |
Conclusion
This compound provides an invaluable method for investigating IP3-mediated Ca2+ signaling in primary neurons with unparalleled spatiotemporal resolution. By allowing researchers to bypass cell surface receptors and directly generate this key second messenger at a precise location and time, the technique opens the door to detailed studies of localized signaling in neuronal compartments.[5][14] Careful optimization of loading parameters and photostimulation conditions, as outlined in this guide, is essential for obtaining robust, reproducible, and physiologically relevant data. This powerful tool will continue to aid researchers in unraveling the complex roles of IP3 and calcium in neuronal function and disease.
References
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Leybaert, L., D'hondt, C., & Bultynck, G. (2015). Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. Cold Spring Harbor Protocols, 2015(3), 289-292. [Link]
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Wang, S. S., & Augustine, G. J. (1995). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Neuron, 15(3), 755-760. [Link]
- Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885. (Note: While not directly in search results, this is a canonical review on the topic of Fluo-4.)
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McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59. [Link]
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Wikipedia contributors. (n.d.). Inositol trisphosphate. In Wikipedia. Retrieved from [Link]
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Heine, M., & Wudarczyk, J. (2013). Expanding the Neuron's Calcium Signaling Repertoire: Intracellular Calcium Release via Voltage-Induced PLC and IP3R Activation. PLOS Biology, 11(1), e1001455. [Link]
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Payne, R., & Fein, A. (1992). Flash photolysis of caged compounds in Limulus ventral photoreceptors. Journal of General Physiology, 100(3), 547-570. [Link]
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Wu, M. L., et al. (2012). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of Biomedical Optics, 17(7), 075003. [Link]
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Sann, S. B., et al. (2019). Calcium and IP3 signaling pathways are involved in neuronal polarization. Frontiers in Cellular Neuroscience, 13, 47. [Link]
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Power, J. M., & Sah, P. (2005). Distribution of IP3-mediated calcium responses and their role in nuclear signalling in rat basolateral amygdala neurons. The Journal of Physiology, 562(Pt 2), 429-444. [Link]
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Leybaert, L. (2015). Flash Photolysis of Caged IP3 to Trigger Intercellular Ca2+ Waves. ResearchGate. [Link]
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Fiszman, M. L., et al. (2005). Calcium release via activation of presynaptic IP3 receptors contributes to kainate-induced IPSC facilitation in rat neocortex. The Journal of Physiology, 565(Pt 1), 159-170. [Link]
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Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]
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R&D Systems. (n.d.). This compound (6210) by Tocris, Part of Bio-Techne. Retrieved from [Link]
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Lock, J. T., et al. (2017). Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. The Journal of Physiology, 595(9), 2885-2898. [Link]
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Protocols.io. (2022). Calcium Imaging in mDA neurons. [Link]
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Molecular Devices. (n.d.). High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform. Retrieved from [Link]
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Shigetomi, E., et al. (2010). A genetically targeted optical sensor to monitor calcium signals in astrocyte processes. Nature Neuroscience, 13(6), 759-766. [Link]
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]
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Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. Cold Spring Harbor Perspectives in Biology, 11(5), a032415. [Link]
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Nikolenko, V., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 173. [Link]
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Walker, J. W., et al. (2005). A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging. Biophysical Journal, 89(4), 2772-2779. [Link]
-
Taufiq, Ur R., et al. (2016). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 5, e17577. [Link]
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Kiat, H., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Central Science, 10(1), 136-146. [Link]
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Thillaiappan, N. B., et al. (2023). Regulation of store-operated Ca2+ entry by IP3 receptors independent of their ability to release Ca2+. eLife, 12, e80447. [Link]
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Kaech, S., & Banker, G. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. Retrieved from [Link]
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Lee, J., et al. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. [Link]
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Ellis-Davies, G. C. (2018). Useful caged compounds for cell physiology. Frontiers in Physiology, 9, 1199. [Link]
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Unraveling Synaptic Plasticity: An Application Guide to the Chemically Inducible ci-IP3/PM System
Introduction: Precision Control Over a Fundamental Biological Process
Synaptic plasticity, the remarkable ability of synapses to strengthen or weaken over time, forms the cellular basis of learning and memory. A central player in the intricate signaling cascades that govern these changes is the second messenger inositol 1,4,5-trisphosphate (IP3), which mobilizes calcium (Ca2+) from intracellular stores. Understanding the precise spatiotemporal dynamics of IP3-mediated Ca2+ signaling is paramount to deciphering the mechanisms of synaptic plasticity.[1][2][3] This guide provides an in-depth exploration of the chemically inducible ci-IP3/PM system, a powerful tool for the precise optical control of intracellular IP3 levels, enabling researchers to dissect its role in synaptic function with unprecedented accuracy.
The this compound system offers a significant advantage over traditional methods of manipulating IP3 signaling, such as the application of receptor agonists, which can lack spatial and temporal specificity and may activate parallel signaling pathways.[4] this compound is a cell-permeant, caged derivative of IP3 that can be loaded into cells in an inactive form.[5][6] Upon photolysis with UV light, the caging group is cleaved, rapidly releasing active IP3 and triggering Ca2+ release from the endoplasmic reticulum (ER).[2][7][8] This allows for precise, user-defined control over the timing and location of IP3-mediated signaling, making it an invaluable tool for studying dynamic processes like long-term potentiation (LTP) and long-term depression (LTD).
The this compound System: Mechanism of Action
The this compound molecule is ingeniously designed for experimental utility. It is a derivative of myo-inositol 1,4,5-trisphosphate that has been rendered biologically inert by the attachment of a photolabile "caging" group.[5][6] Furthermore, the molecule is made cell-permeable by the addition of acetoxymethyl (AM) esters, which are cleaved by intracellular esterases, trapping the caged IP3 within the cell.
The experimental workflow is conceptually straightforward:
-
Loading: The cell-permeant this compound is incubated with the cells of interest, typically primary neurons or brain slices. The lipophilic AM esters facilitate its passage across the cell membrane.
-
De-esterification: Once inside the cell, endogenous esterases cleave the AM groups, rendering the caged IP3 molecule membrane-impermeant and effectively trapping it in the cytoplasm.
-
Uncaging: A focused pulse of UV light (typically around 330-360 nm) is delivered to the desired subcellular location.[2][8] This light energy breaks the bond holding the caging group, releasing active IP3.
-
Signal Transduction: The liberated IP3 binds to its receptors (IP3Rs) on the surface of the endoplasmic reticulum, opening Ca2+ channels and leading to a rapid increase in cytosolic Ca2+ concentration.
This precise control allows researchers to mimic and manipulate the endogenous IP3 signaling that occurs downstream of G-protein coupled receptor (GPCR) activation, a key pathway in neuromodulation and synaptic plasticity.[9]
Caption: Mechanism of this compound action.
Application I: Investigating the Role of IP3 in Long-Term Potentiation (LTP) with Electrophysiology
LTP, a persistent strengthening of synapses, is a primary model for studying the cellular mechanisms of learning and memory. While the role of NMDA receptor-mediated Ca2+ influx is well-established, the contribution of IP3-mediated Ca2+ release from internal stores is an area of active investigation.[2] this compound provides a powerful tool to directly test the sufficiency of postsynaptic IP3 signaling in inducing or modulating LTP.
Experimental Rationale
By uncaging IP3 in a postsynaptic neuron while recording its synaptic responses, one can directly assess the impact of IP3-evoked Ca2+ release on synaptic strength. This approach allows for the bypass of upstream receptor activation, isolating the effect of IP3.
Protocol: Whole-Cell Patch-Clamp Recording with this compound Uncaging in Hippocampal Slices
This protocol outlines the steps for inducing and monitoring synaptic plasticity in CA1 pyramidal neurons in acute hippocampal slices.
Materials:
-
This compound (e.g., from Tocris Bioscience or R&D Systems)[2][8]
-
DMSO (for stock solution)
-
Pluronic F-127 (optional, for aiding solubilization)
-
Artificial cerebrospinal fluid (ACSF)
-
Standard patch-clamp electrophysiology rig with fluorescence capabilities
-
UV light source (e.g., flash lamp or laser) coupled to the microscope
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from rodents according to standard protocols. Allow slices to recover in oxygenated ACSF for at least 1 hour.
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM.
-
Dilute the stock solution in ACSF to a final loading concentration of 1-10 µM. The optimal concentration should be empirically determined. The addition of 0.02% Pluronic F-127 can aid in solubilization.
-
Incubate the slices in the loading solution for 30-60 minutes at room temperature, protected from light.
-
-
Electrophysiological Recording:
-
Transfer a loaded slice to the recording chamber and perfuse with normal ACSF.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Obtain a stable baseline of excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.1 Hz).
-
-
IP3 Uncaging and Plasticity Induction:
-
Position the UV light source to illuminate the dendritic region of the recorded neuron.
-
Deliver a brief pulse of UV light (e.g., 1-10 ms) to uncage the this compound. The duration and intensity of the light pulse will determine the amount of IP3 released and should be optimized to elicit a reliable Ca2+ transient without causing photodamage.
-
Continue to monitor synaptic responses for at least 30-60 minutes post-uncaging to assess for long-term changes in synaptic strength.
-
-
Data Analysis:
-
Measure the amplitude or slope of the EPSPs/EPSCs.
-
Normalize the post-uncaging responses to the pre-uncaging baseline.
-
A sustained increase in the synaptic response is indicative of LTP.
-
| Parameter | Recommended Range | Rationale |
| This compound Loading Concentration | 1-10 µM | Balances sufficient intracellular concentration with minimizing potential off-target effects. |
| Loading Time | 30-60 minutes | Allows for adequate diffusion into the tissue and de-esterification. |
| UV Uncaging Wavelength | ~330-360 nm | Optimal for photolysis of the caging group on this compound.[2][8] |
| UV Pulse Duration | 1-10 ms | Provides a rapid release of IP3, mimicking physiological signaling. |
Self-Validating System & Controls:
-
No UV Control: Perform the entire experiment without the UV uncaging pulse to ensure that the loading and recording procedures themselves do not alter synaptic strength.
-
Vehicle Control: Load slices with the vehicle (ACSF with DMSO) to control for any effects of the solvent.
-
IP3R Antagonist: Pre-incubate slices with an IP3 receptor antagonist (e.g., heparin in the patch pipette or Xestospongin C) to confirm that the observed effects are indeed mediated by IP3 receptors.
-
Ca2+ Chelator: Include a Ca2+ chelator (e.g., BAPTA) in the patch pipette to confirm that the potentiation is dependent on a postsynaptic rise in intracellular Ca2+.
Application II: Visualizing IP3-Mediated Calcium Dynamics in Synaptic Plasticity with Two-Photon Imaging
Combining this compound with two-photon laser scanning microscopy allows for the direct visualization of Ca2+ dynamics with high spatial and temporal resolution. This is crucial for understanding how IP3-mediated Ca2+ signals are compartmentalized within dendritic spines and shafts and how these local signals contribute to synaptic plasticity.[10]
Experimental Rationale
By co-loading neurons with this compound and a fluorescent Ca2+ indicator, one can trigger IP3-mediated Ca2+ release with two-photon uncaging and simultaneously image the resulting Ca2+ transients. This allows for the precise correlation of local Ca2+ signals with subsequent changes in synaptic structure and function.
Protocol: Two-Photon Imaging and Uncaging in Cultured Hippocampal Neurons
This protocol describes the methodology for imaging IP3-induced Ca2+ signals in primary hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures on glass-bottom dishes.
-
This compound.
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP).
-
Two-photon laser scanning microscope equipped with a UV laser for uncaging and a visible laser for imaging.
Procedure:
-
Cell Culture and Loading:
-
Culture primary hippocampal neurons using standard protocols.
-
Co-load the neurons with this compound (1-5 µM) and a fluorescent Ca2+ indicator (e.g., 1-5 µM Fluo-4 AM) in a suitable imaging buffer for 30-45 minutes at 37°C, protected from light.
-
Wash the cells with fresh imaging buffer to remove extracellular dye and caged compound.
-
-
Two-Photon Imaging and Uncaging:
-
Mount the culture dish on the microscope stage.
-
Identify a healthy neuron and acquire a baseline fluorescence image using the imaging laser.
-
Select a region of interest (ROI), such as a dendritic spine or a segment of dendrite.
-
Deliver a focused pulse of UV light from the uncaging laser to the ROI to photorelease IP3.
-
Simultaneously acquire a time-series of fluorescence images to capture the resulting Ca2+ transient.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity within the ROI over time.
-
Quantify the amplitude, rise time, and decay kinetics of the Ca2+ transient.
-
Analyze the spatial spread of the Ca2+ signal from the point of uncaging.
-
Caption: Workflow for two-photon imaging with this compound.
Self-Validating System & Controls:
-
Imaging Laser Only Control: Acquire a time-series of images without firing the uncaging laser to control for photobleaching and baseline fluorescence fluctuations.
-
Uncaging in an Unloaded Cell: Attempt to uncage in a neighboring cell that was not loaded with this compound to confirm that the observed Ca2+ transient is dependent on the caged compound.
-
Photodamage Control: Monitor the morphology of the neuron after uncaging to ensure that the laser power is not causing overt damage.
-
Varying Uncaging Power: Perform a dose-response experiment by varying the power or duration of the uncaging laser pulse to demonstrate that the amplitude of the Ca2+ response is dependent on the amount of IP3 released.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: This could be due to insufficient loading of this compound or the Ca2+ indicator. Optimize loading concentrations and times. Ensure the health of the cell preparation.
-
Phototoxicity: High-intensity UV light can be damaging to cells. Use the lowest effective laser power and duration for uncaging. Two-photon uncaging can reduce phototoxicity compared to one-photon excitation.[1]
-
Off-Target Effects of Uncaging Byproducts: The photolysis of the caging group generates byproducts. While generally considered inert, it is important to perform control experiments to rule out any confounding effects.
-
Variability in Loading: The efficiency of AM ester loading can vary between cells. This can be assessed by including a fluorescent tag on the caged compound or by observing the variability in the response to a standardized uncaging stimulus.
Conclusion: A Versatile Tool for Neuroscience Research
The this compound system provides an unparalleled level of control for investigating the role of IP3-mediated Ca2+ signaling in synaptic plasticity. By enabling the precise spatiotemporal release of IP3, this tool allows researchers to move beyond correlational studies and directly test the causal role of this important second messenger in LTP, LTD, and other forms of synaptic modulation. The protocols and considerations outlined in this guide provide a framework for the successful implementation of this compound in your research, paving the way for new discoveries in the fundamental mechanisms of learning and memory.
References
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Barbara, J. G. (2002). IP(3)-dependent calcium-induced calcium release mediates bidirectional calcium waves in neurones: functional implications for synaptic plasticity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1600(1-2), 12-8. [Link]
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Kelly, P. T., et al. (2005). Postsynaptic IP3 receptor-mediated Ca2+ release modulates synaptic transmission in hippocampal neurons. Brain Research. Molecular Brain Research, 135(1-2), 232-48. [Link]
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Power, J. M., & Sah, P. (2005). Distribution of IP3-mediated calcium responses and their role in nuclear signalling in rat basolateral amygdala neurons. The Journal of Physiology, 562(Pt 2), 437-53. [Link]
-
Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]
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Kasai, H., et al. (2020). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Journal of Neuroscience Methods, 346, 108929. [Link]
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Tsien, R. Y. (2007). Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. The Journal of Biological Chemistry, 282(30), 21691-702. [Link]
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Ellefsen, K. L., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e55595. [Link]
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Fujii, S., et al. (2000). Involvement of IP3 receptors in LTP and LTD induction in guinea pig hippocampal CA1 neurons. Journal of Neurophysiology, 84(6), 2843-51. [Link]
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Scientifica. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic… [Link]
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Li, X., et al. (2023). Protocol for neurophysiological imaging in human iPSC-derived neurons. STAR Protocols, 4(3), 102439. [Link]
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Ellis-Davies, G. C. (2008). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience, 2(2), 184-91. [Link]
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Lock, J. T., et al. (2022). Imaging Local Ca2+ Signals In Cultured Mammalian Cells l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]
-
Med-Challenger. (2022). Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. YouTube. [Link]
-
Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]
-
Parker, I., et al. (2019). Spatial-temporal patterning of Ca2+ signals by the subcellular distribution of IP3 and IP3 receptors. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1866(7), 1163-1174. [Link]
-
Fujii, S., et al. (2022). Synaptic plasticity in hippocampal CA1 neurons of mice lacking inositol-1,4,5-trisphosphate receptor-binding protein released with IP3 (IRBIT). Learning & Memory, 29(4), 110-119. [Link]
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- 4. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | Caged Second Messenger Compounds | Tocris Bioscience [tocris.com]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Controlled Calcium Oscillations with ci-IP3/PM
Introduction: Precision Control Over a Universal Messenger
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from fertilization and proliferation to contraction and apoptosis. The spatial and temporal dynamics of intracellular Ca²⁺ signals, often manifesting as complex oscillations and waves, encode specific information that dictates downstream cellular responses. A primary mechanism for generating these signals involves the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER) to trigger the release of stored Ca²⁺.[1][2][3]
Studying the direct effects of IP₃-mediated Ca²⁺ release can be challenging due to the intricate network of upstream signaling events that are typically activated by agonists. To circumvent this, "caged" compound technology offers a powerful solution for precise experimental control.[4][5] ci-IP3/PM (D-2,3-O-Isopropylidene-6-O-(2-nitro-4,5-dimethoxy)benzyl-myo-Inositol 1,4,5-trisphosphate, Hexakis(propionoxymethyl) ester) is a sophisticated chemical tool designed for this purpose. It is a cell-permeable (due to the propionoxymethyl, PM, esters) and photo-releasable ("caged") derivative of IP₃.[6][7] Once loaded into cells, intracellular esterases cleave the PM groups, trapping the inactive, caged IP₃ in the cytosol. A precise pulse of ultraviolet (UV) light can then be used to cleave the caging group, rapidly releasing active IP₃ and initiating Ca²⁺ release with high spatiotemporal resolution.[6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of this compound to induce and study controlled calcium oscillations in live cells.
Mechanism of Action and Experimental Rationale
The utility of this compound lies in its ability to bypass receptor-level stimulation, allowing for the direct interrogation of the IP₃/Ca²⁺ signaling axis. This approach is critical for dissecting the roles of IP₃R sensitivity, Ca²⁺ feedback mechanisms, and ER Ca²⁺ load in shaping cellular calcium signals.
The overall process can be visualized as a sequence of controlled steps, each essential for experimental success.
Figure 1: Experimental workflow for using this compound.
The core principle of the IP₃ signaling pathway that is activated by photoreleased IP₃ is illustrated below.
Figure 2: The IP3/Calcium signaling pathway activated by photoreleased IP3.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) | Storage |
| This compound | Tocris Bioscience | 6210 | -20°C, desiccate, protect from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Pluronic™ F-127, 20% in DMSO | Thermo Fisher Scientific | P3000MP | Room Temperature |
| Fluorescent Ca²⁺ Indicator (AM Ester)¹ | Thermo Fisher Scientific | F1221 (Fluo-4, AM) | -20°C, desiccate, protect from light |
| Cell Culture Medium | Varies by cell type | - | As recommended |
| Hanks' Balanced Salt Solution (HBSS)² | Gibco | 14025092 | 2-8°C |
¹Choice of indicator depends on the experimental setup (e.g., Fluo-4 for single-wavelength measurements, Fura-2 for ratiometric measurements). Ensure the indicator's spectral properties are compatible with the uncaging wavelength to avoid cross-excitation. ²A simple, buffered salt solution is recommended for the loading and imaging steps to avoid interference from components in complex culture media.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Causality: Proper preparation and storage of stock solutions are paramount to ensure the chemical integrity and biological activity of the reagents. This compound is sensitive to moisture and light.
-
This compound Stock (1 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the compound in anhydrous DMSO to a final concentration of 1 mM. For example, for 1 mg of this compound (MW: 1171.87 g/mol ), add 853 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 5-10 µL) in low-retention tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light and moisture.
-
-
Calcium Indicator Stock (1-5 mM):
-
Prepare a 1-5 mM stock solution of the chosen Ca²⁺ indicator AM ester in anhydrous DMSO, following the manufacturer's instructions.
-
Aliquot and store at -20°C, protected from light.
-
-
Pluronic™ F-127 (20% in DMSO):
Protocol 2: Cell Loading with this compound and Calcium Indicator
Causality: The goal is to load cells with a sufficient concentration of both the caged compound and the Ca²⁺ indicator without causing cellular stress or artifacts. Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic AM esters in the aqueous loading buffer, preventing their aggregation and facilitating their entry into the cell.[9][10][11][12]
-
Cell Preparation:
-
Plate cells on a suitable imaging-quality glass-bottom dish or coverslip 24-48 hours prior to the experiment. Ensure they are sub-confluent (~60-80%) on the day of the experiment to allow for clear imaging of individual cells.
-
-
Preparation of Loading Solution (for 1 mL):
-
In a microcentrifuge tube, combine 1 µL of 1 mM this compound stock and 1 µL of 20% Pluronic™ F-127. Vortex briefly. This pre-mixing step is crucial for preventing the hydrophobic compound from precipitating when added to the aqueous buffer.[9][11]
-
In a separate tube, combine 1 µL of 1-5 mM Ca²⁺ indicator stock and 1 µL of 20% Pluronic™ F-127. Vortex briefly.
-
Warm 1 mL of your imaging buffer (e.g., HBSS) to the desired loading temperature (room temperature or 37°C).
-
Add the this compound/Pluronic mixture and the indicator/Pluronic mixture to the 1 mL of buffer. This results in a typical final concentration of 1 µM this compound and 1-5 µM Ca²⁺ indicator .
-
Vortex the final loading solution immediately and thoroughly.
-
-
Cell Incubation:
-
Aspirate the culture medium from the cells and wash once with pre-warmed buffer.
-
Add the final loading solution to the cells.
-
Incubate for 45-60 minutes at room temperature or 37°C, protected from light.
-
Expert Insight: Loading at room temperature can sometimes reduce the compartmentalization of AM esters into organelles like mitochondria.[9] Optimization is key; ideal loading times and concentrations can vary between cell types and should be determined empirically.
-
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells gently two to three times with fresh, pre-warmed buffer to remove extracellular compound.
-
Add fresh buffer and incubate for an additional 30 minutes at the same temperature to allow for complete intracellular de-esterification of the AM esters. This step is critical for trapping the caged compound and activating the Ca²⁺ indicator.[7]
-
Protocol 3: UV Photolysis and Imaging
Causality: The delivery of UV light must be precisely controlled to release a sufficient amount of IP₃ to trigger a response without causing phototoxicity. The imaging parameters must be set to capture the rapid kinetics of Ca²⁺ oscillations with a good signal-to-noise ratio.
-
Microscope Setup:
-
Mount the dish/coverslip onto the microscope stage. Ensure the system is equipped with a suitable UV light source (e.g., a 355 nm pulsed laser or a high-power UV LED) coupled to the microscope optics.[13][14][15][16] The light path should allow for precise targeting of a single cell or a region of interest.
-
Set up the fluorescence imaging channel for your chosen Ca²⁺ indicator (e.g., ~488 nm excitation and ~520 nm emission for Fluo-4).
-
-
Pre-Uncaging Baseline:
-
Identify a healthy, well-loaded cell.
-
Begin acquiring images at a suitable frame rate (e.g., 1-2 Hz) to establish a stable baseline fluorescence for at least 30-60 seconds.
-
Expert Insight: Minimize the excitation light intensity for the Ca²⁺ indicator to reduce photobleaching and phototoxicity during the baseline and post-uncaging recording.[17][18][19]
-
-
UV Uncaging:
-
Deliver a brief pulse (or short train of pulses) of UV light (e.g., 10-500 ms) to the targeted cell. The optimal duration and intensity will depend on the light source, the efficiency of the setup, and the desired amount of IP₃ release. This must be empirically determined.
-
The uncaging wavelength for ci-IP3 is in the range of 330-360 nm .[8]
-
-
Post-Uncaging Data Acquisition:
-
Immediately following the UV flash, continue acquiring fluorescence images for several minutes (e.g., 5-10 min) to record the resulting Ca²⁺ oscillations.
-
-
Essential Control Experiments:
-
Control 1 (No this compound): Load cells with the Ca²⁺ indicator only. Perform the UV flash. No Ca²⁺ response should be observed, confirming that the UV light itself is not causing Ca²⁺ release.[20]
-
Control 2 (No UV Flash): Load cells with both this compound and the Ca²⁺ indicator. Image for the same duration without the UV flash. This confirms that the caged compound is stable and not "leaking" or causing spontaneous activity.
-
Control 3 (Phototoxicity Check): Expose cells to a high dose of UV light and monitor cell morphology (e.g., for membrane blebbing) to determine the threshold for photodamage in your system.[17][19][21][22]
-
Data Analysis and Interpretation
The acquired time-lapse fluorescence data can be analyzed to characterize the Ca²⁺ oscillations.
-
Region of Interest (ROI) Selection: Define an ROI over the cytoplasm of the uncaged cell (and neighboring cells to check for intercellular waves).
-
Fluorescence Intensity vs. Time: Extract the mean fluorescence intensity for the ROI in each frame to generate a trace of F vs. time.
-
Background Subtraction & Normalization: Subtract background fluorescence and normalize the data as the change in fluorescence over the initial baseline (ΔF/F₀).
-
Oscillation Analysis: Quantify key parameters of the oscillations, such as:
-
Latency: Time from UV flash to the onset of the first Ca²⁺ rise.
-
Amplitude: Peak ΔF/F₀ of each oscillation.
-
Frequency: The number of oscillations per unit of time.
-
Duration: The width of each Ca²⁺ transient at half-maximal amplitude.
-
Specialized software packages (e.g., in MATLAB or Python) can be used for more advanced analysis, such as Fourier transforms to determine dominant oscillation frequencies.[23][24][25][26]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Ca²⁺ response after UV flash | - Insufficient loading of this compound.- Incomplete de-esterification.- Insufficient UV power/duration.- Depleted ER Ca²⁺ stores.- Non-functional IP₃ receptors. | - Increase this compound concentration or incubation time.- Ensure the 30 min post-wash incubation is performed.- Increase UV flash intensity or duration (calibrate carefully).- Verify cell health and store integrity with an ionophore like ionomycin.- Use a known agonist to confirm pathway functionality. |
| High basal fluorescence / Spontaneous oscillations before uncaging | - Cell stress or damage during loading.- "Leaky" caged compound (unlikely with high-quality reagent).- Cytotoxicity from DMSO or Pluronic F-127. | - Handle cells more gently; reduce loading temperature.- Decrease final concentrations of reagents.- Ensure high-purity, anhydrous DMSO is used. |
| Rapid photobleaching of Ca²⁺ indicator | - Excitation light for the indicator is too intense.- Acquisition time is too long. | - Reduce laser/LED power for the imaging wavelength.- Use a more photostable dye.- Decrease exposure time or frame rate if possible. |
| Cell death or blebbing after UV flash | - Phototoxicity from the UV light.[17][19][21][22] | - Reduce UV flash intensity and/or duration to the minimum required for a response.- Use a more efficient UV light source or better-focused optics.- Consider two-photon uncaging (~730 nm) which is less damaging to cells.[6] |
| Variable responses between cells | - Heterogeneity in cell loading.- Differences in cell health or cell cycle stage. | - Ensure even application of loading solution.- Analyze a larger population of cells to obtain statistically relevant data.- Synchronize cell cultures if cell cycle dependence is suspected. |
References
-
Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy. PubMed. Available at: [Link]
-
Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). Available at: [Link]
-
Analyzing calcium imaging data using Python. FocalPlane - The Company of Biologists. Available at: [Link]
-
FluoAnalysis: An Open-Source MATLAB Toolbox for Analysis of Calcium Imaging Measurements of Oscillatory Astrocytic and Neuronal Networks. MDPI. Available at: [Link]
-
Signal transduction - IP3 signaling Pathway Map. Bio-Rad. Available at: [Link]
-
Quantifying Calcium Oscillations. UVA Research Computing. Available at: [Link]
-
”Uncaging” Using Optical Fibers to Deliver UV Light Directly to the Sample. University of Wisconsin-Madison. Available at: [Link]
-
Computational Analysis of Calcium Flux Data Using R. Springer Nature Experiments. Available at: [Link]
-
Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy. PMC - NIH. Available at: [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. Available at: [Link]
-
Analysis of calcium imaging data and examples of applications... ResearchGate. Available at: [Link]
-
Microscope setup for photo-uncaging experiment. ResearchGate. Available at: [Link]
-
Circuit Mapping by UV Uncaging of Glutamate. PMC - NIH. Available at: [Link]
-
Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Royal Society Publishing. Available at: [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]
-
The role of the IP 3 /Ca 2+ signalling pathway in regulating gene transcription and proliferation in T cells. ResearchGate. Available at: [Link]
-
Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology.org. Available at: [Link]
-
CONTROLLING CELL CHEMISTRY WITH CAGED COMPOUNDS. Annual Reviews. Available at: [Link]
-
Illumination solutions for Uncaging Experiments. Andor - Oxford Instruments. Available at: [Link]
-
Structure and Function of IP3 Receptors. PMC - NIH. Available at: [Link]
-
Flash photolysis of caged compounds. Semantic Scholar. Available at: [Link]
-
IP3 and DAG Signaling Pathway. GeeksforGeeks. Available at: [Link]
-
IP3 and DAG Pathway. Surendranath College. Available at: [Link]
-
Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. PubMed. Available at: [Link]
-
Pluronic® F-127. G-Biosciences. Available at: [Link]
-
Experiments. SiChem GmbH. Available at: [Link]
-
IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. Available at: [Link]
-
Summary diagram of experimental flow... ResearchGate. Available at: [Link]
-
Electroporation loading and flash photolysis to investigate intra- and intercellular Ca2+ signaling. PubMed. Available at: [Link]
-
Experimental design flow chart... ResearchGate. Available at: [Link]
-
Flow chart summarizing the experimental protocol. ResearchGate. Available at: [Link]
-
Experimental design. The flowchart depicts the experimental design... ResearchGate. Available at: [Link]
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Application Notes and Protocols for Investigating Smooth Muscle Cell Physiology using ci-IP3/PM
Introduction: Unlocking Intracellular Calcium Signaling with Light
In the intricate world of cellular communication, second messengers play a pivotal role in transducing extracellular signals into intracellular responses. Among these, D-myo-inositol 1,4,5-trisphosphate (IP₃) is a ubiquitous and crucial second messenger that governs a vast array of cellular processes by mobilizing intracellular calcium (Ca²⁺) from storage organelles like the endoplasmic reticulum (ER).[1][2] In smooth muscle cells, the IP₃-mediated Ca²⁺ signaling pathway is fundamental to the regulation of contraction, proliferation, and migration, making it a key area of investigation for both basic research and therapeutic development.[3][4]
Traditional methods of studying IP₃ signaling often rely on the application of external agonists, which can activate multiple signaling cascades simultaneously, or on the microinjection of IP₃, which is invasive and technically challenging. To overcome these limitations, a powerful tool has been developed: a caged, cell-permeable derivative of IP₃ known as ci-IP3/PM .[1] This innovative compound allows for the precise temporal and spatial control of intracellular IP₃ levels, offering researchers an unprecedented window into the dynamics of Ca²⁺ signaling in living smooth muscle cells.
This comprehensive guide provides a detailed experimental framework for the application of this compound in smooth muscle cell research. We will delve into the underlying principles of this technology, provide step-by-step protocols for its use, and offer insights into the interpretation of the resulting data.
The Principle of this compound: Caged Control of a Potent Second Messenger
This compound is a chemically modified version of IP₃ that is biologically inactive due to the presence of a photolabile "caging" group.[5][6] This caging group renders the molecule membrane-permeant, allowing it to be easily loaded into intact cells without disrupting the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) esters, trapping the caged IP₃ in the cytoplasm. The caged compound itself has no affinity for the IP₃ receptor (IP₃R) and therefore does not trigger Ca²⁺ release.[1]
The true power of this compound lies in its photoactivatable nature. Upon exposure to a brief pulse of ultraviolet (UV) light (typically around 330-360 nm), the photolabile bond is cleaved, releasing the active IP₃ molecule, referred to as i-IP₃.[1][7][8] This "uncaging" process is rapid and allows for the generation of a sudden, localized increase in intracellular IP₃ concentration with millisecond precision.[5][6] The released i-IP₃ then binds to its receptors on the ER, opening Ca²⁺ channels and causing a rapid increase in cytosolic Ca²⁺ concentration.[1][2]
An important feature of the i-IP₃ released from this compound is its relatively slow rate of metabolism compared to the natural IP₃ or the uncaging product of a similar compound, cm-IP3/PM.[1] This prolonged intracellular presence of i-IP₃ results in a more sustained elevation of intracellular Ca²⁺, providing a wider experimental window to study the downstream effects of IP₃ signaling.[1]
Below is a diagram illustrating the signaling pathway initiated by the photolysis of this compound.
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Protocols
This section provides detailed protocols for the use of this compound in primary or cultured smooth muscle cells. It is crucial to optimize these protocols for your specific cell type and experimental setup.
Protocol 1: Loading of Smooth Muscle Cells with this compound and Fura-2 AM
This protocol describes the co-loading of cells with the caged compound and a ratiometric calcium indicator, Fura-2 AM, for the simultaneous uncaging of IP₃ and measurement of intracellular Ca²⁺ dynamics.
Materials:
-
Primary or cultured smooth muscle cells grown on glass coverslips
-
This compound (Tocris Bioscience, Cat. No. 6210 or equivalent)[8]
-
Fura-2 AM (Thermo Fisher Scientific, Cat. No. F1221 or equivalent)
-
Pluronic F-127 (20% solution in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Stock Solution Preparation:
-
This compound Stock (1 mM): Dissolve 1.17 mg of this compound (MW = 1171.87 g/mol ) in 1 mL of anhydrous DMSO.[8][9] Store in small aliquots at -20°C, protected from light.
-
Fura-2 AM Stock (1 mM): Dissolve 1 mg of Fura-2 AM in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
Loading Procedure:
-
Prepare a fresh loading solution immediately before use. For a final concentration of 5 µM this compound and 2 µM Fura-2 AM, mix the following in a microfuge tube:
-
5 µL of 1 mM this compound stock
-
2 µL of 1 mM Fura-2 AM stock
-
2.5 µL of 20% Pluronic F-127
-
Vortex briefly to mix.
-
Add 1 mL of HBSS and vortex again to disperse the reagents.
-
-
Wash the smooth muscle cells grown on coverslips twice with pre-warmed HBSS.
-
Aspirate the HBSS and add the loading solution to the cells, ensuring the coverslip is fully submerged.
-
Incubate the cells for 45-60 minutes at room temperature (or 37°C, optimization may be required) in the dark.
-
After incubation, wash the cells three times with pre-warmed HBSS to remove extracellular dye and caged compound.
-
Allow the cells to de-esterify for at least 30 minutes at room temperature in the dark before proceeding with the experiment. This allows intracellular esterases to cleave the AM esters, trapping the probes inside the cells.[10]
Protocol 2: Photolysis of this compound and Measurement of Intracellular Calcium
This protocol outlines the procedure for UV flash photolysis to uncage i-IP₃ and the subsequent measurement of Ca²⁺ signals using fluorescence microscopy.
Equipment:
-
Inverted fluorescence microscope equipped with a high-speed camera and a ratiometric imaging system (e.g., MetaFluor, SlideBook).
-
UV flash lamp system or a UV laser capable of delivering a brief pulse of light (e.g., 340-380 nm).[5][11] The light source should be coupled to the microscope's optical path.
-
Perfusion system for solution exchange.
Experimental Procedure:
-
Mount the coverslip with the loaded smooth muscle cells in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with pre-warmed HBSS.
-
Locate a field of view with healthy, well-adhered cells.
-
Acquire baseline Fura-2 fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.[12][13][14] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.[10]
-
Once a stable baseline is established, deliver a brief UV flash (e.g., 1-10 ms duration) to the entire field of view or a specific region of interest. The duration and intensity of the flash should be optimized to achieve a desired Ca²⁺ response while minimizing phototoxicity.[6]
-
Continue to record the Fura-2 fluorescence ratio at a high temporal resolution (e.g., every 1-2 seconds) to capture the rapid rise and subsequent decay of the intracellular Ca²⁺ transient.
-
(Optional) After the Ca²⁺ signal has returned to baseline, you can apply an agonist (e.g., phenylephrine, angiotensin II) to confirm cell viability and the integrity of the Ca²⁺ signaling machinery.
Data Analysis: The Fura-2 ratio data can be converted to intracellular Ca²⁺ concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * β.[10] Calibration parameters (Rmin, Rmax, Kd, β) should be determined for your specific experimental setup. Key parameters to analyze from the Ca²⁺ transient include:
-
Peak Amplitude: The maximum increase in [Ca²⁺]i.
-
Time to Peak: The time taken to reach the peak amplitude.
-
Duration: The time the [Ca²⁺]i remains elevated above a certain threshold.
-
Area Under the Curve (AUC): An integrated measure of the total Ca²⁺ signal.[10]
| Parameter | Description | Typical Expected Outcome with this compound |
| Baseline [Ca²⁺]i | Resting intracellular Ca²⁺ concentration before photolysis. | Should be stable and within the normal physiological range for smooth muscle cells (around 100 nM).[15] |
| Peak [Ca²⁺]i | Maximum intracellular Ca²⁺ concentration after photolysis. | A rapid and significant increase, often reaching several hundred nM to low µM levels.[12] |
| Time to Peak | Time from the UV flash to the peak [Ca²⁺]i. | Very rapid, typically within a few seconds, reflecting the fast kinetics of IP₃R opening. |
| Signal Duration | Duration of the elevated Ca²⁺ signal. | Sustained elevation for tens of seconds to minutes due to the slow metabolism of i-IP₃.[1] |
Protocol 3: Smooth Muscle Cell Contraction Assay
This protocol describes a method to assess smooth muscle cell contraction in a 3D collagen gel matrix following the photolysis of this compound.
Materials:
-
Smooth muscle cells
-
This compound
-
Collagen, Type I (e.g., from rat tail)
-
5x Dulbecco's Modified Eagle's Medium (DMEM)
-
Neutralization solution (e.g., 0.1 M NaOH)
-
24-well culture plates
-
Sterile spatula
Experimental Procedure:
-
Cell Preparation: Load the smooth muscle cells with this compound as described in Protocol 1, but in suspension before embedding them in the collagen gel.
-
Collagen Gel Preparation: On ice, mix the this compound-loaded cell suspension with the collagen solution, 5x DMEM, and neutralization solution according to the manufacturer's instructions to achieve a final cell density of approximately 2-5 x 10⁶ cells/mL.[16][17][18]
-
Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization.[16][17]
-
Culture and Contraction Initiation: After polymerization, add 1 mL of culture medium to each well. To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula.[16][17]
-
Photolysis: Place the 24-well plate on a UV transilluminator (or use a UV lamp directed at the wells) and expose the gels to a controlled dose of UV light to uncage the i-IP₃.
-
Quantification of Contraction: At various time points after photolysis, capture images of the collagen gels. The degree of contraction can be quantified by measuring the change in the diameter or area of the gel over time using image analysis software (e.g., ImageJ).[16][17]
Below is a diagram outlining the experimental workflow for the smooth muscle cell contraction assay.
Caption: Workflow for the this compound-induced smooth muscle cell contraction assay.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your experiments with this compound, it is essential to incorporate appropriate controls.
-
No UV Control: Cells loaded with this compound but not exposed to UV light should not exhibit a Ca²⁺ response or contraction. This confirms that the caged compound is biologically inert before photolysis.
-
UV Only Control: Cells not loaded with this compound but exposed to the same UV flash should not show a significant Ca²⁺ response. This controls for any potential artifacts induced by the UV light itself.
-
Positive Control: After the experiment, treat the cells with a known agonist (e.g., a vasoconstrictor for vascular smooth muscle cells) to confirm their viability and responsiveness.[4]
-
IP₃ Receptor Antagonist Control: Pre-incubating the cells with an IP₃ receptor antagonist (e.g., 2-APB or heparin, with caution for off-target effects) should attenuate or block the Ca²⁺ release induced by the photolysis of this compound.[19]
Conclusion: A Powerful Tool for Elucidating Smooth Muscle Physiology
This compound represents a significant advancement in the study of intracellular Ca²⁺ signaling. Its ability to be non-invasively loaded into cells and to release active IP₃ with high spatiotemporal precision provides researchers with a powerful tool to dissect the complex role of the IP₃ pathway in smooth muscle cell function. By combining this compound with fluorescence imaging and contraction assays, it is possible to gain a deeper understanding of the mechanisms underlying smooth muscle contractility, proliferation, and pathophysiology. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this technology in your research endeavors.
References
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Dakin, K. A., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]
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Williams, D. A., & Fay, F. S. (1990). Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy. Cell Calcium, 11(2-3), 147-157. [Link]
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Williams, D. A., Becker, P. L., & Fay, F. S. (1987). Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy. Science, 235(4796), 1644-1648. [Link]
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Hill-Eubanks, D. C., & Nelson, M. T. (2011). Calcium signaling in smooth muscle. Cold Spring Harbor Perspectives in Biology, 3(7), a004549. [Link]
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Canepari, M., & Ogden, D. (2001). Flash photolysis of caged compounds: casting light on physiological processes. Physiology, 16(3), 125-130. [Link]
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Canepari, M., & Ogden, D. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]
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Kuno, M., & Gardner, P. (1987). Ion channels activated by inositol 1,4,5-trisphosphate in plasma membrane of human T-lymphocytes. Nature, 326(6110), 301-304. [Link]
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Prentki, M., Corkey, B. E., & Matschinsky, F. M. (1984). Inositol 1,4,5-trisphosphate mobilizes intracellular Ca2+ from permeabilized insulin-secreting cells. The Biochemical Journal, 223(2), 467-473. [Link]
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Trigo, F. F., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2012). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 5, 20. [Link]
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Inositol trisphosphate. (2023, December 19). In Wikipedia. [Link]
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Al-Zubaidi, E. J., Held, A., & Johnson, J. D. (2021). Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. International Journal of Molecular Sciences, 22(16), 8798. [Link]
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Taylor, C. W. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1), pdb.top066076. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-405). Humana Press. [Link]
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Smith, I. F., Wiltgen, B. J., & Parker, I. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e55551. [Link]
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Khan, A. A., Steiner, J. P., & Snyder, S. H. (1992). Plasma membrane inositol 1,4,5-trisphosphate receptor of lymphocytes: selective enrichment in sialic acid and unique binding specificity. Proceedings of the National Academy of Sciences of the United States of America, 89(7), 2849-2853. [Link]
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Adebiyi, A. (2018). Inositol trisphosphate receptors in smooth muscle cells. American Journal of Physiology-Cell Physiology, 314(4), C427-C447. [Link]
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This compound | Caged Second Messenger Compounds. (n.d.). Tocris Bioscience. Retrieved January 16, 2026, from [Link]
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Walker, J. W., Somlyo, A. V., Goldman, Y. E., Somlyo, A. P., & Trentham, D. R. (1987). Kinetics of smooth and skeletal muscle activation by laser pulse photolysis of caged inositol 1,4,5-trisphosphate. Nature, 327(6119), 249-252. [Link]
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Martínez, G., & L-L, M. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 8(16), e2982. [Link]
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Cell Contraction Assay. (n.d.). Cell Biolabs. Retrieved January 16, 2026, from [Link]
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Xin, G., Hong, K., & Li, Z. (2016). IP3 receptors regulate vascular smooth muscle contractility and hypertension. The Journal of Clinical Investigation, 126(11), 4337-4349. [Link]
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How can I quantify smooth muscle contraction in vitro? (2015, October 20). ResearchGate. [Link]
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Murata, T., Hori, M., & Karaki, H. (1996). Agonist-induced isometric contraction of smooth muscle cell-populated collagen gel fiber. The American Journal of Physiology, 271(6 Pt 1), C1974-C1981. [Link]
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Cell Contraction Assay. (n.d.). Cell Biolabs. Retrieved January 16, 2026, from [Link]
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Cell Contraction Assay. (n.d.). Cell Biolabs. Retrieved January 16, 2026, from [Link]
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Somlyo, A. V., Bond, M., Somlyo, A. P., & Scarpa, A. (1985). Inositol trisphosphate-induced calcium release and contraction in vascular smooth muscle. Proceedings of the National Academy of Sciences of the United States of America, 82(15), 5231-5235. [Link]
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Iino, M., & Endo, M. (1992). Calcium release mechanisms in smooth muscle. The Japanese Journal of Pharmacology, 58, 119P-124P. [Link]
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Corrie, J. E., & Trentham, D. R. (2011). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. Organic & Biomolecular Chemistry, 9(20), 7136-7143. [Link]
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McCarron, J. G., MacMillan, D., & Currie, S. (2002). Agonist-induced phasic and tonic responses in smooth muscle are mediated by InsP(3). Journal of Cell Science, 115(Pt 10), 2207-2217. [Link]
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Berridge, M. J. (2008). Smooth muscle cell calcium activation mechanisms. The Journal of Physiology, 586(21), 5047-5061. [Link]
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Wojcikiewicz, R. J., & Luo, S. G. (2000). Expression and distribution of InsP(3) receptor subtypes in proliferating vascular smooth muscle cells. Biochemical and Biophysical Research Communications, 273(3), 907-912. [Link]
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Tasaki, K., Furuichi, T., Mikoshiba, K., & Hori, M. (1996). Isolation and characterization of vascular smooth muscle inositol 1,4,5-trisphosphate receptor. The Journal of Biochemistry, 119(5), 906-912. [Link]
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Chilvers, E. R., Challiss, R. A., Barnes, P. J., & Nahorski, S. R. (1989). Formation of inositol polyphosphates in airway smooth muscle after muscarinic receptor stimulation. The Biochemical Journal, 262(2), 659-662. [Link]
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Synthesis of IP3 and IP4 in the cytosol. (n.d.). Reactome. Retrieved January 16, 2026, from [Link]
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JJ Medicine. (2018, June 26). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System [Video]. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Cytotoxicity with ci-IP3/PM
Welcome to the technical support center for the application of ci-IP3/PM in preventing cytotoxicity. This guide is designed for researchers, scientists, and drug development professionals who are looking to modulate intracellular calcium signaling to mitigate cell death in their experimental models. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its role in cellular signaling and cytotoxicity.
What is this compound and how does it work?
This compound (D-2,3-O-isopropylidene-6-O-(2-nitro-4,5-dimethoxy)benzyl-myo-inositol 1,4,5-trisphosphate hexakis(propionoxymethyl) ester) is a cell-permeable and caged derivative of inositol 1,4,5-trisphosphate (IP3)[1][2][3]. IP3 is a crucial second messenger that regulates intracellular calcium (Ca2+) levels[1][4][5]. The "caged" nature of this compound means that the active IP3 molecule is chemically modified to be inactive until a specific stimulus, in this case, UV light, is applied[1]. The "PM" designation indicates that it is a propionoxymethyl ester, a modification that allows it to passively diffuse across the cell membrane[1].
Once inside the cell, intracellular enzymes called esterases cleave the propionoxymethyl groups, trapping the now cell-impermeant caged IP3 (ci-IP3) in the cytoplasm[6]. This caged form does not activate IP3 receptors (IP3Rs)[1]. Upon exposure to UV light (photolysis), the caging group is removed, releasing the active form, i-IP3, a potent agonist of IP3Rs[1]. The binding of i-IP3 to its receptors on the endoplasmic reticulum (ER) triggers the release of Ca2+ from these internal stores into the cytosol[1][7][8][9].
How can modulating IP3-mediated calcium signaling prevent cytotoxicity?
Dysregulation of intracellular calcium homeostasis is a well-established contributor to cytotoxicity[10]. Various cellular stressors, including certain pathological proteins like amyloid-β oligomers, can lead to excessive production of IP3, resulting in sustained and uncontrolled release of Ca2+ from the ER[10]. This prolonged elevation of cytosolic Ca2+ can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death[10].
By introducing a controlled amount of an IP3 receptor agonist like i-IP3 (from this compound), it may be possible to modulate the cellular response to cytotoxic stimuli. For instance, controlled Ca2+ release could potentially activate pro-survival pathways or desensitize the cell to further pathological Ca2+ signals. The ability to precisely time the release of i-IP3 through photolysis offers a powerful tool to investigate and potentially counteract the early stages of Ca2+-mediated cytotoxicity[1].
What is the difference between i-IP3 (from this compound) and endogenous IP3?
The active molecule released from this compound upon uncaging is i-IP3. A key difference between i-IP3 and endogenous IP3 is its metabolic stability. Natural IP3 is rapidly metabolized within the cell, leading to transient Ca2+ signals[1]. In contrast, i-IP3 is metabolized at a much slower rate, resulting in more sustained elevations in intracellular Ca2+[1][11]. This prolonged signaling can be advantageous for studying the downstream effects of Ca2+ but also necessitates careful dose-response experiments to avoid inducing cytotoxicity from the prolonged Ca2+ signal itself.
II. Experimental Workflow and Signaling Pathway
To effectively use this compound, it is crucial to understand the experimental workflow and the underlying signaling pathway.
Caption: Signaling pathway of this compound action.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak Ca2+ response after uncaging | 1. Incomplete hydrolysis of PM esters: The propionoxymethyl (PM) esters need to be cleaved by intracellular esterases to trap the caged IP3. This process is time and temperature-dependent. 2. Inefficient uncaging: The UV light source may not be of the appropriate wavelength or intensity. The duration of UV exposure might be too short. 3. Low concentration of this compound: The final intracellular concentration of caged IP3 may be insufficient to elicit a strong response. 4. Degraded this compound: Improper storage can lead to degradation of the compound. | 1. Optimize loading conditions: Increase the loading time (e.g., 60-90 minutes) and ensure it is performed at an appropriate temperature (e.g., room temperature or 37°C, depending on the cell line). 2. Verify UV source: Check the specifications of your UV lamp. The optimal wavelength for uncaging is typically around 330-360 nm.[6] Increase the duration or intensity of the UV pulse. Perform a calibration experiment to determine the optimal uncaging parameters for your setup. 3. Increase concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell type. Typical concentrations range from 1-10 µM.[11][12] 4. Proper storage: Store this compound desiccated at -20°C.[3] Prepare fresh stock solutions in anhydrous DMSO. |
| High background cytotoxicity (before uncaging) | 1. Cytotoxicity of the solvent: High concentrations of DMSO can be toxic to cells. 2. Toxicity of this compound itself: Although generally well-tolerated, some cell lines may be sensitive to higher concentrations of the compound. 3. Presence of Pluronic F-127: This non-ionic surfactant, often used to aid in solubilization, can be cytotoxic at higher concentrations or with prolonged exposure.[11] | 1. Minimize DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.5%, ideally below 0.1%. 2. Titrate this compound concentration: Determine the maximum non-toxic concentration of this compound for your specific cell line through a viability assay (e.g., MTT or LDH assay). 3. Optimize Pluronic F-127 concentration: If used, perform a titration to find the lowest effective concentration of Pluronic F-127. |
| High cytotoxicity after uncaging (in control cells) | 1. Phototoxicity from UV exposure: Excessive UV light can damage cells and induce apoptosis. 2. Ca2+ overload: The concentration of uncaged i-IP3 may be too high, leading to a massive and sustained release of Ca2+ that triggers excitotoxicity. | 1. Minimize UV exposure: Use the lowest UV intensity and duration that still provides efficient uncaging. Include a "UV only" control group (cells without this compound but exposed to UV light) to assess phototoxicity. 2. Reduce this compound concentration: Lower the loading concentration of this compound to reduce the amount of i-IP3 released upon uncaging. |
| High variability between experiments | 1. Inconsistent loading: Variations in cell density, loading time, or temperature can lead to inconsistent intracellular concentrations of ci-IP3. 2. Inconsistent uncaging: Fluctuations in the output of the UV lamp or slight differences in the distance of the light source from the cells can alter the efficiency of uncaging. 3. Cell passage number and health: Cells at high passage numbers or in poor health may respond differently to both the compound and the experimental conditions. | 1. Standardize loading protocol: Ensure consistent cell seeding density and adhere strictly to the same loading time and temperature for all experiments. 2. Calibrate UV source regularly: Monitor the output of your UV lamp and standardize the uncaging setup. 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before each experiment. |
IV. Experimental Protocols
This section provides a general protocol for using this compound. Note that this is a starting point, and optimization for your specific cell line and experimental setup is crucial.
Protocol: Loading Cells with this compound
-
Cell Seeding: Seed your cells on an appropriate culture vessel (e.g., glass-bottom dish for imaging) to achieve the desired confluency on the day of the experiment.
-
Preparation of Loading Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS) to the final desired concentration (e.g., 1-10 µM).
-
If solubility is an issue, Pluronic F-127 can be added to the loading solution (final concentration typically 0.01-0.02%).[11] First, mix the this compound stock with the Pluronic F-127 solution, and then add this mixture to the serum-free medium.
-
-
Loading:
-
Remove the culture medium from the cells and wash once with the serum-free medium/buffer.
-
Add the loading solution to the cells.
-
Incubate for 30-90 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with the serum-free medium/buffer to remove any extracellular this compound.
-
Replace with fresh, serum-containing medium (or the appropriate medium for your experiment) and allow the cells to recover for at least 30 minutes to ensure complete de-esterification.
-
Protocol: UV Uncaging and Cytotoxicity Assessment
-
Induction of Cytotoxicity (if applicable): Add your cytotoxic agent of interest to the cells at the desired concentration and for the appropriate duration.
-
UV Photolysis (Uncaging):
-
Expose the cells to a pulse of UV light using a suitable light source (e.g., a flash lamp or a UV laser on a confocal microscope).
-
The wavelength should be in the range of 330-360 nm.[6]
-
The duration and intensity of the UV pulse must be optimized to achieve efficient uncaging without causing phototoxicity.
-
-
Post-Uncaging Incubation: Incubate the cells for the desired period to allow the cytotoxic and any potential protective effects to manifest.
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead cell staining with fluorescent dyes (e.g., Calcein-AM and Propidium Iodide).
V. References
-
Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291-301. [Link]
-
Demuro, A., Parker, I., & Stutzmann, G. E. (2013). Cytotoxicity of Intracellular Aβ42 Amyloid Oligomers Involves Ca2+ Release from the Endoplasmic Reticulum by Stimulated Production of Inositol Trisphosphate. The Journal of Neuroscience, 33(9), 3824-3833. [Link]
-
Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261-1296. [Link]
-
Taylor, C. W., & Tovey, S. C. (2010). IP3 receptors: protein partners as signalling hubs. The Journal of Physiology, 588(Pt 17), 3157-3161. [Link]
-
Lock, J. T., Parker, I., & Smith, I. F. (2017). Comparison of Ca puffs evoked by extracellular agonists and photoreleased IP3. Cell Calcium, 63, 20-27. [Link]
-
Dickinson, G. D., Ellefsen, K. L., & Parker, I. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
-
JJ Medicine. (2018, June 26). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System [Video]. YouTube. [Link]
-
De Camilli, P., & Vivas, O. (2018). Inositol triphosphate-triggered calcium release blocks lipid exchange at endoplasmic reticulum-Golgi contact sites. Nature Communications, 9(1), 853. [Link]
-
Foskett, J. K., White, C., Cheung, K. H., & Mak, D. O. (2007). Inositol trisphosphate receptor Ca2+ release channels. Physiological Reviews, 87(2), 593-658. [Link]
-
Mikoshiba, K. (2007). The IP3 receptor/Ca2+ channel and its cellular function. The Keio Journal of Medicine, 56(1), 7-12. [Link]
-
Alzayady, K. J., & Yule, D. I. (2015). The discovery and development of IP3 receptor modulators: An update. Expert Opinion on Drug Discovery, 10(10), 1049-1061. [Link]
-
SiChem. (n.d.). Experiments. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Inositol trisphosphate. [Link]
-
Fadool, D. A., & Ache, B. W. (1992). Plasma membrane inositol 1,4,5-trisphosphate-activated channels mediate signal transduction in lobster olfactory receptor neurons. Neuron, 9(5), 907-918. [Link]
-
Proteopedia. (n.d.). Inositol 1,4,5-Trisphosphate Receptor. Retrieved from [Link]
-
Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261-1296. [Link]
-
SiChem. (n.d.). Experiments. Retrieved from [Link]
-
Bersudsky, Y., et al. (2016). IP3 accumulation and/or inositol depletion: two downstream lithium's effects that may mediate its behavioral and cellular changes. Translational Psychiatry, 6(12), e971. [Link]
-
Seiler, S., Nokin, P., & Neufeld, G. (1989). Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles. Journal of Cellular Biochemistry, 41(4), 221-230. [Link]
-
Whitley, G. S., Moghaddam, A., & Irvine, R. F. (1989). Interactions between inositol phosphates and cytosolic free calcium following bradykinin stimulation in cultured human skin fibroblasts. Biochemical Journal, 259(2), 343-350. [Link]
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- 3. medkoo.com [medkoo.com]
- 4. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) - Echelon Biosciences [echelon-inc.com]
- 5. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 6. sichem.de [sichem.de]
- 7. youtube.com [youtube.com]
- 8. Inositol triphosphate-triggered calcium release blocks lipid exchange at endoplasmic reticulum-Golgi contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Intracellular Aβ42 Amyloid Oligomers Involves Ca2+ Release from the Endoplasmic Reticulum by Stimulated Production of Inositol Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 12. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ci-IP3/PM Loading in Primary Neurons
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the loading concentration of caged inositol 1,4,5-trisphosphate (ci-IP3/PM) in primary neurons. As Senior Application Scientists, we understand that achieving reproducible and meaningful results with photosensitive probes in delicate primary cell cultures requires a nuanced approach. This guide is designed to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to empower your research. We will delve into the critical aspects of experimental design, from understanding the mechanism of this compound to troubleshooting common issues that can arise during your experiments.
Understanding the Tool: The Mechanism of this compound
This compound is a powerful tool for the precise temporal and spatial control of intracellular calcium (Ca²⁺) signaling. It is a cell-permeant version of inositol 1,4,5-trisphosphate (IP₃) that has been rendered inactive by a photolabile "caging" group.[1][2] The acetoxymethyl (PM) ester groups increase its hydrophobicity, allowing it to passively diffuse across the cell membrane.
Once inside the neuron, intracellular esterases cleave the PM groups, trapping the now membrane-impermeant caged IP₃ in the cytoplasm. This caged compound remains inert until it is photolyzed by a brief pulse of ultraviolet (UV) light (typically around 330-360 nm).[1] Upon photolysis, the caging group is cleaved, releasing active IP₃. This IP₃ then binds to its receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores.[1][2]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this compound in primary neurons.
1. What is the recommended starting concentration for this compound in primary neurons?
There is no single universal concentration, as the optimal concentration depends on the neuron type (e.g., hippocampal, cortical), age of the culture, and the specific experimental goals. However, a good starting point for most primary neuronal cultures is in the low micromolar range, typically between 1-5 µM . It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific conditions.
2. How long should I incubate the neurons with this compound?
Incubation times can vary from 30 to 120 minutes .[3] Shorter incubation times may result in insufficient loading, while longer times can increase the risk of cytotoxicity. An initial incubation time of 60 minutes at room temperature or 37°C is a reasonable starting point for optimization.
3. Do I need to use Pluronic™ F-127 with this compound?
Pluronic™ F-127 is a non-ionic surfactant that can aid in the solubilization of acetoxymethyl (AM) ester compounds in aqueous solutions.[4] While it can improve the loading efficiency of some AM esters, its use in primary neurons should be approached with caution. Some studies have reported that Pluronic™ F-127 can alter membrane properties and even induce apoptosis in primary neurons.[5]
-
Recommendation: We advise first attempting to load this compound without Pluronic™ F-127. If you encounter solubility issues or poor loading, you can try adding a very low concentration of Pluronic™ F-127 (typically ≤ 0.02%) to your loading solution.[5] Always perform a control experiment to assess the effect of Pluronic™ F-127 alone on your neurons' health and baseline calcium levels.
4. Can I co-load this compound with a calcium indicator?
Yes, co-loading with a fluorescent calcium indicator is standard practice for these experiments. This allows you to monitor the intracellular calcium concentration before, during, and after the uncaging of IP₃. Commonly used calcium indicators for this purpose include Fluo-4 AM, Fura-2 AM, and Cal-520 AM. The co-loading can be done simultaneously by adding both the this compound and the calcium indicator to the loading buffer.
5. How can I assess the health of my neurons after loading?
It is essential to monitor the health of your primary neurons throughout the experiment. Here are a few key indicators:
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Morphology: Healthy neurons should have smooth, phase-bright cell bodies and intact, continuous neurites. Signs of stress include neurite blebbing, cell body swelling or shrinkage, and detachment from the culture surface.
-
Spontaneous Activity: In mature cultures, the presence of spontaneous calcium transients can be an indicator of healthy, active neurons.
-
Response to Depolarization: A robust increase in intracellular calcium in response to a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), can confirm the viability and responsiveness of the neurons.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for optimizing the loading concentration of this compound in primary neurons.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for this compound loading and uncaging experiments in primary neurons.
Protocol 1: Optimization of this compound Loading Concentration
This protocol is designed to determine the optimal loading concentration of this compound that provides a robust calcium signal upon uncaging with minimal cytotoxicity.
Materials:
-
Primary neuron cultures (e.g., hippocampal or cortical)
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic™ F-127 (optional)
-
Microscope equipped for fluorescence imaging and UV photolysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 1-5 mM stock solution of the calcium indicator in anhydrous DMSO.
-
If using Pluronic™ F-127, prepare a 20% (w/v) stock solution in anhydrous DMSO.
-
-
Prepare Loading Solutions:
-
On the day of the experiment, prepare a series of loading solutions with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).
-
For each concentration, first dilute the this compound stock solution in a small volume of HBSS containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM). If using Pluronic™ F-127, add it to this initial dilution (final concentration ≤ 0.02%). Vortex briefly to mix.
-
Add this mixture to the final volume of HBSS to achieve the desired loading concentrations.
-
-
Loading the Neurons:
-
Aspirate the culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the loading solution to the cells and incubate for 45-60 minutes at room temperature or 37°C, protected from light.
-
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells gently two to three times with pre-warmed HBSS to remove extracellular compound.
-
Add fresh, pre-warmed culture medium or HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the AM esters.
-
-
Imaging and Uncaging:
-
Transfer the culture dish to the microscope stage.
-
Acquire a baseline fluorescence signal from the calcium indicator.
-
Deliver a brief pulse of UV light to a defined region of interest to uncage the ci-IP3.
-
Record the resulting change in fluorescence intensity.
-
-
Data Analysis and Optimization:
-
Quantify the amplitude and kinetics of the calcium transient for each this compound concentration.
-
Assess cell morphology and viability at each concentration.
-
Select the lowest concentration that elicits a robust and reproducible calcium signal without causing noticeable signs of cytotoxicity.
-
Data Presentation: Example Optimization Table
| This compound Concentration (µM) | Average Peak ΔF/F₀ | Time to Peak (seconds) | Neuronal Viability (%) | Notes |
| 0 (Control) | 0.05 ± 0.01 | N/A | 98 ± 2 | No response to UV flash. |
| 1 | 0.8 ± 0.2 | 2.5 ± 0.5 | 95 ± 3 | Small, but detectable response. |
| 2.5 | 2.5 ± 0.4 | 2.1 ± 0.3 | 94 ± 4 | Robust and reproducible response. |
| 5 | 2.8 ± 0.5 | 2.0 ± 0.3 | 85 ± 6 | Slightly higher response, some signs of stress. |
| 10 | 3.0 ± 0.6 | 1.9 ± 0.2 | 60 ± 10 | High response, significant cell death. |
This table is for illustrative purposes only. Your results may vary.
Troubleshooting Guide
Even with a well-optimized protocol, you may encounter challenges. This section provides a guide to identifying and resolving common issues.
Diagram of Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues with this compound experiments.
Common Problems and Solutions
Problem 1: No or Weak Calcium Signal After Uncaging
-
Possible Cause A: Insufficient Loading of this compound.
-
Solution: Increase the loading concentration of this compound in a stepwise manner. You can also try increasing the incubation time. Ensure that your stock solution of this compound has been stored correctly to prevent degradation.
-
-
Possible Cause B: Inefficient Uncaging.
-
Solution: Check the specifications of your UV light source. Ensure that the wavelength is appropriate for photolysis of the caging group (typically 330-360 nm).[1] You may need to increase the intensity or duration of the UV flash. Be mindful of potential phototoxicity with higher UV doses.
-
-
Possible Cause C: Incomplete De-esterification.
-
Solution: Increase the duration of the de-esterification step after washing. Incomplete removal of the AM esters can result in a mixture of fully and partially de-esterified compound, reducing the efficiency of IP₃ release.
-
-
Possible Cause D: Depleted Intracellular Calcium Stores.
-
Solution: Ensure that your primary neurons are healthy and maintained in a calcium-containing buffer during the experiment. Stressed or unhealthy neurons may have compromised calcium stores.
-
Problem 2: High Background Fluorescence or Spontaneous Calcium Transients Before Uncaging
-
Possible Cause A: Incomplete Washing.
-
Solution: Ensure that you are thoroughly washing the cells after loading to remove any extracellular this compound and calcium indicator. Increase the number of washes if necessary.
-
-
Possible Cause B: Premature Uncaging.
-
Solution: Protect your cells from ambient light during the loading and washing steps. Even low levels of UV light can cause some premature uncaging of the compound.
-
-
Possible Cause C: Cytotoxicity.
-
Solution: High loading concentrations or prolonged incubation times can lead to cellular stress, which may manifest as elevated baseline calcium. Reduce the concentration of this compound and/or the incubation time.
-
Problem 3: Signs of Cytotoxicity (e.g., cell death, neurite blebbing)
-
Possible Cause A: Toxicity of this compound.
-
Solution: Reduce the loading concentration and/or incubation time. Primary neurons are particularly sensitive to chemical perturbations.
-
-
Possible Cause B: Toxicity of DMSO or Pluronic™ F-127.
-
Solution: Keep the final concentration of DMSO in your loading solution as low as possible (ideally below 0.5%). If using Pluronic™ F-127, try reducing the concentration or omitting it altogether.[5]
-
-
Possible Cause C: Phototoxicity.
-
Solution: High-intensity or prolonged UV exposure can be damaging to cells. Use the lowest possible UV power and duration that still achieves efficient uncaging. Consider using a two-photon laser for uncaging if available, as it can reduce phototoxicity.[2]
-
References
-
Dakin, K. A., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 291–301. [Link]
-
Martínez-Ramírez, C., & Licea-Claverie, A. (2005). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. Neuroscience Letters, 385(2), 140–144. [Link]
-
Petrou, M., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e55536. [Link]
-
SiChem GmbH. Experiments with caged Ins(1,4,5)P3/PM. [Link]
-
Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of Neuroscience Methods, 240, 60–66. [Link]
-
Lock, J. T., et al. (2015). Imaging Local Ca2+ Signals in Cultured Mammalian Cells. Journal of Visualized Experiments, (101), e52516. [Link]
-
Kaftan, E. J., et al. (1997). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. The Journal of Neuroscience, 17(11), 4009–4021. [Link]
-
Iatridou, E., et al. (2024). Impact of Pluronic F-127 on the Stability of Quercetin-Loaded Liposomes: Insights from DSC Preformulation Studies. Pharmaceutics, 16(11), 1599. [Link]
-
La-Vu, M. Q., et al. (2023). Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. Scientific Reports, 13(1), 1083. [Link]
-
Singh, V., & Rohr, K. (2022). Effect of disturbances in neuronal calcium and IP3 dynamics on β-amyloid production and degradation. Scientific Reports, 12(1), 8175. [Link]
-
Hituri, K., & Linne, M. L. (2013). Comparison of models for IP3 receptor kinetics using stochastic simulations. PloS one, 8(4), e61178. [Link]
-
Geertsma, H. (2022). Culturing Primary Cortical Neurons. protocols.io. [Link]
-
Anaspec. Pluronic® F-127 Cell Culture Tested. [Link]
-
Zhang, Y., et al. (2015). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of Neuroscience Methods, 251, 132–138. [Link]
-
ResearchGate. What is the best protocol for loading Fluo-4 AM in hippocampal slices?. [Link]
-
ResearchGate. Fluo-4 AM dye preparation and loading protocol. [Link]
-
ResearchGate. Problems with Mouse primary cortical neurons. [Link]
-
ResearchGate. Help with Troubleshooting primary cortical culture?. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
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Advanced Cell Diagnostics. RNAscope Troubleshooting Guide and FAQ. [Link]
-
Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. [Link]
-
ResearchGate. Can someone help me to troubleshoot problems on culturing adult mouse brain neurons?. [Link]
-
YouTube. Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. [Link]
-
protocols.io. Protocol for neurophysiological imaging in human iPSC-derived neurons. [Link]
-
protocols.io. Calcium Imaging Protocol. [Link]
-
bioRxiv. IP3-mediated Ca2+ transfer from ER to mitochondria stimulates ATP synthesis in primary hippocampal neurons. [Link]
-
PNAS. Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway. [Link]
-
Frontiers. Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons. [Link]
-
PMC. High-efficiency transfection of cultured primary motor neurons to study protein localization, trafficking, and function. [Link]
-
PMC. Transfection Techniques for Neuronal Cells. [Link]
-
PMC. Culturing primary neurons from rat hippocampus and cortex. [Link]
-
DTIC. Establishing a Protocol to Culture Primary Hippocampal Neurons. [Link]
-
PMC. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. [Link]
-
PMC. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. [Link]
-
ResearchGate. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. [Link]
-
PMC. Loss of IP3 Receptor-Dependent Ca2+ Increases in Hippocampal Astrocytes Does Not Affect Baseline CA1 Pyramidal Neuron Synaptic Activity. [Link]
-
PubMed. Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate. [Link]
-
PNAS. Influence of spatially segregated IP3-producing pathways on spike generation and transmitter release in Purkinje cell axons. [Link]
-
PMC. A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology. [Link]
-
PMC. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. [Link]
-
PMC. Action Potential Energy Efficiency Varies Among Neuron Types in Vertebrates and Invertebrates. [Link]
-
PMC. Dysregulated IP3 Signaling in Cortical Neurons of Knock-In Mice Expressing an Alzheimer's-Linked Mutation in Presenilin1 Results in Exaggerated Ca2+ Signals and Altered Membrane Excitability. [Link]
-
PubMed. Modulation of Spontaneous Action Potential Rate by Inositol Trisphosphate in Myocytes from the Rabbit Atrioventricular Node. [Link]
-
PMC. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation. [Link]
-
ResearchGate. Critical micelle concentration of Pluronics and their amine derivatives. [Link]
-
ResearchGate. Pluronic F127 toxicity against mammalian cells?. [Link]
-
PubMed. Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin. [Link]
-
ResearchGate. Carboxylic Acid- and Amine-Modified Pluronic F127-Based Thermoresponsive Nanogels as Smart Carriers for Brain Drug Delivery. [Link]
-
PMC. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor). [Link]
-
PMC. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. [Link]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing UV Flash Artifacts in ci-IP3/PM Photolysis Experiments
Welcome to the technical support center for photolysis of caged compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing artifacts during UV flash photolysis of cell-permeant caged inositol 1,4,5-trisphosphate (ci-IP3/PM). Our goal is to equip you with the expertise to conduct clean, reliable, and reproducible uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during UV flash photolysis of ci-IP3?
A1: The most prevalent artifacts include a brief, intense flash of fluorescence across the entire field of view, a transient, non-specific increase in your reporter's fluorescence (e.g., a Ca2+ indicator), and gradual photobleaching or signs of cellular stress (phototoxicity). These artifacts can obscure the true biological response to IP3-mediated signaling.
Q2: I see a bright flash in my image sequence at the moment of the UV pulse. What is it and how do I remove it?
A2: This is a common artifact caused by scattered UV light from the flash lamp reaching the detector. While it can be difficult to eliminate optically, it is often straightforward to address during data analysis. In many imaging software packages, you can simply remove the frame(s) corresponding to the UV flash before proceeding with your analysis.[1]
Q3: Why does my calcium indicator fluorescence jump non-specifically immediately after the UV flash, even in control cells without caged IP3?
A3: This is likely due to direct excitation of your fluorescent indicator by the UV light flash or autofluorescence from endogenous cellular components. Many common calcium indicators have a minor excitation peak in the UV range.[2] It is crucial to run control experiments to characterize this artifact.
Q4: Can the byproducts of ci-IP3 photolysis have biological effects?
A4: Yes, the photolysis of caged compounds generates byproducts in addition to the active molecule.[3] While the caging group and its breakdown products are designed to be biologically inert, it is essential to perform control experiments to rule out any off-target effects in your specific system.[3][4][5]
Q5: Is two-photon uncaging a better alternative to minimize artifacts?
A5: Two-photon (2P) uncaging can offer significant advantages, including reduced scattering, deeper tissue penetration, and highly localized uncaging, which can minimize widespread artifacts and phototoxicity.[6][7][8] However, it requires specialized and more complex instrumentation. For many cell culture applications, well-optimized single-photon flash photolysis can yield excellent results.
Troubleshooting Guides
Issue 1: Large, Transient, Non-Specific Fluorescence Increase Post-UV Flash
Q: My fluorescence signal rapidly increases immediately after the UV flash and then decays. This occurs even in my control experiments without the caged compound. What is happening and how can I fix it?
A: This is a classic UV flash artifact. There are two primary causes: direct excitation of your reporter dye by the UV light and cellular autofluorescence. Let's break down the troubleshooting process.
-
Direct Fluorophore Excitation: Many visible-light fluorophores, including common Ca2+ indicators like Fluo-3 and some GCaMPs, have a secondary excitation peak in the UV spectrum.[2] The intense UV flash can be sufficient to excite these dyes, causing a transient spike in emission that is unrelated to the biological process you are studying.
-
Cellular Autofluorescence: Endogenous molecules within the cell, such as NADH and flavins, can fluoresce when excited by UV light, contributing to the background signal.[9]
-
Characterize the Artifact:
-
Perform a control experiment with cells loaded only with your fluorescent indicator (e.g., calcium dye) but without the caged IP3.
-
Apply the same UV flash protocol you would use for uncaging.
-
Record the fluorescence intensity change. This will give you the magnitude and kinetics of the artifact in your system.
-
Perform another control with untransfected/unloaded cells to assess the contribution of native cellular autofluorescence.
-
-
Optimize Your Optical Filters:
-
Emission Filter: Ensure you are using a high-quality bandpass or longpass emission filter that is well-matched to your fluorophore's emission spectrum. This will block scattered UV light and out-of-band fluorescence. A filter with high transmission in the desired range is crucial.[10]
-
Excitation Filter: While the flash lamp provides the UV, your imaging light source (for exciting your reporter dye) should be filtered to prevent any UV leakage that could contribute to background photolysis.
-
Dichroic Mirror: Use a dichroic mirror that efficiently reflects your reporter's excitation wavelength and the UV uncaging wavelength while transmitting the reporter's emission.
-
-
Minimize UV Exposure:
-
Reduce Flash Duration: Use the shortest UV flash duration that still elicits a reliable biological response. This minimizes the total UV dose delivered to the sample.
-
Reduce Flash Intensity: Attenuate the UV flash intensity using neutral density (ND) filters. The goal is to find the minimum intensity required for effective uncaging.
-
-
Data Analysis Correction:
-
If the artifact is reproducible, you can subtract the averaged artifact trace (from your control experiments) from your experimental data.
-
As a simpler approach, you can remove the frames during and immediately after the UV flash from your analysis, though this may obscure very rapid biological responses.[1]
-
Caption: Troubleshooting workflow for non-specific fluorescence artifacts.
Issue 2: Phototoxicity and Photobleaching
Q: After several UV flashes, my cells start to show signs of stress (e.g., blebbing, rounding up), and my fluorescent signal diminishes over time. How can I mitigate phototoxicity and photobleaching?
A: These are common issues related to the cumulative dose of light delivered to the sample. UV light, in particular, can be damaging to cells.[11] The key is to minimize the total light exposure while still achieving successful uncaging.
-
Phototoxicity: High-energy UV photons can generate reactive oxygen species (ROS) and cause DNA damage, leading to cellular stress and apoptosis.[11]
-
Photobleaching: All fluorophores have a finite lifespan. Excessive excitation light (both UV and visible) will irreversibly destroy your fluorescent reporter molecules, leading to a weaker signal.
-
Optimize UV Flash Parameters:
-
As mentioned previously, use the minimum flash intensity and duration necessary for a robust biological response. Avoid repeated, unnecessary flashes on the same field of view.
-
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Lower the intensity of the light source used to excite your fluorescent indicator.
-
Minimize Exposure Time: Use the shortest camera exposure time that provides an adequate signal-to-noise ratio.
-
Reduce Sampling Rate: Do you need to image at 50 frames per second? If the biological process is slower, reduce your imaging frequency to minimize light exposure.
-
-
Consider Alternative Caged Compounds:
-
Different caged compounds have varying quantum yields (the efficiency of uncaging per absorbed photon).[12] A compound with a higher quantum yield may require less UV light for effective release. For example, NPE-IP3 has a high quantum yield.[4]
-
Some newer caged compounds are designed for two-photon excitation, which is inherently less phototoxic to the out-of-focus volume.[8][13]
-
-
Use Antioxidants:
-
Supplementing your imaging media with antioxidants like Trolox or n-propyl gallate can help quench reactive oxygen species and reduce phototoxicity.
-
| Parameter | Recommendation for Minimizing Damage | Rationale |
| UV Flash Intensity | Use the lowest effective setting | Reduces the number of high-energy photons hitting the cell. |
| UV Flash Duration | Keep it as short as possible (milliseconds) | Minimizes the total UV energy dose.[13] |
| Imaging Light Intensity | Use low % of laser/lamp power | Reduces the rate of fluorophore destruction (photobleaching). |
| Imaging Exposure Time | Use the shortest possible time | Decreases the duration of light exposure per frame. |
| Imaging Frequency | Acquire frames only as often as needed | Reduces the cumulative light dose over the experiment. |
Issue 3: Inconsistent or No Response to Uncaging
Q: I am not seeing a consistent biological response after my UV flash, or there is no response at all. What could be the problem?
A: This issue can stem from several factors, ranging from the caged compound itself to the experimental setup. A systematic approach is needed to diagnose the problem.
Caption: Decision tree for troubleshooting lack of response in uncaging experiments.
-
Improper Loading of this compound: The "PM" designation indicates a cell-permeant acetoxymethyl (AM) ester form. For this to be effective, cellular esterases must cleave the AM groups to trap the active caged compound inside the cell.
-
Solution: Ensure you are using the recommended concentration of this compound and co-loading with a mild detergent like Pluronic F-127 to aid in solubilization. Optimize incubation time and temperature according to the manufacturer's protocol and your cell type.
-
-
Ineffective UV Flash: The UV light may not be sufficient to photolyze an adequate amount of the caged compound.
-
Solution: Check the age and output of your flash lamp. Lamps have a finite lifespan and their intensity diminishes over time. If possible, measure the lamp's output. Systematically increase the flash duration and/or intensity, but be mindful of inducing phototoxicity. Ensure the UV light path is correctly aligned and focused on your sample.[14]
-
-
Compromised Cell Health: Unhealthy cells may not have the metabolic energy or intact signaling pathways to respond to an IP3 stimulus.
-
Solution: Use cells at a low passage number and ensure they are in a healthy, proliferating state. Check for signs of stress before starting the experiment.
-
-
Dysfunctional IP3 Signaling Pathway: The issue may lie downstream of IP3 uncaging. The cells might have low expression of IP3 receptors (IP3Rs) or depleted calcium stores.
-
Solution: As a positive control, treat the cells with an agonist that acts upstream of IP3 production, such as carbachol for cells expressing M3 muscarinic receptors.[15] If the cells respond to the agonist but not to uncaged IP3, it suggests a problem with IP3R function or calcium stores.
-
By systematically working through these FAQs and troubleshooting guides, you can identify and mitigate the common artifacts associated with UV flash photolysis, leading to more accurate and reliable data in your investigation of IP3-mediated signaling.
References
-
Dickinson, G. D., et al. (2016). Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. Journal of Biological Chemistry. Available at: [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Drawell Scientific Instrument Co., Ltd. Available at: [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry. Available at: [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]
-
Bagur, R., & Hajnóczky, G. (2017). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. Available at: [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE Corporation. Available at: [Link]
-
Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits. Available at: [Link]
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Wäldchen, F., et al. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics. Available at: [Link]
-
Ogden, D. (1994). Flash photolysis of caged compounds. Microelectrode Techniques. Available at: [Link]
-
AELAB. (2024). How to Reduce Fluorescence Measurement Errors. AELAB. Available at: [Link]
-
Pontefract, A., et al. (2017). Fluorescence Microscopy with Deep UV, Near UV, and Visible Excitation for In Situ Detection of Microorganisms. Astrobiology. Available at: [Link]
-
Decrock, E., et al. (2015). Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. Cold Spring Harbor Protocols. Available at: [Link]
-
Smith, I. T., et al. (2005). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. Available at: [Link]
-
Zito, K., & Svoboda, K. (2012). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. SpringerLink. Available at: [Link]
-
Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Available at: [Link]
-
Joseph, S. K., et al. (2024). The Ca2+ binding site of the C-terminal domain of the type 1 IP3 receptor is a major determinant of IP3 sensing. bioRxiv. Available at: [Link]
-
Wang, S. S., & Augustine, G. J. (1999). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Neuron. Available at: [Link]
-
Stienen, G. J., et al. (1993). Photolysis of caged calcium using a low-cost flash unit: efficacy analysis with a calcium selective electrode. Pflugers Archiv. Available at: [Link]
-
Pachitariu, M., et al. (2019). Detecting and correcting false transients in calcium imaging. bioRxiv. Available at: [Link]
-
Directorate of Education, GNCT of Delhi. (n.d.). Student Support Material Class-X Science. Available at: [Link]
-
Kantevari, S., et al. (2011). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods. Available at: [Link]
-
Taylor, C. W., & Konieczny, V. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols. Available at: [Link]
-
Ju, Y. K., et al. (2011). UV flash photolysis of caged IP3 increases spontaneous AP rate in rabbit AVN cells. ResearchGate. Available at: [Link]
-
Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research. Available at: [Link]
-
Ahanonu, E., & Clandinin, T. R. (2022). Correcting motion induced fluorescence artifacts in two-channel neural imaging. PLOS Computational Biology. Available at: [Link]
-
Ahanonu, E., & Clandinin, T. R. (2022). Correcting motion induced fluorescence artifacts in two-channel neural imaging. PLOS Computational Biology. Available at: [Link]
-
Ahanonu, E., & Clandinin, T. R. (2022). Correcting motion induced fluorescence artifacts in two-channel neural imaging. bioRxiv. Available at: [Link]
-
Erofeev, A. S., et al. (2024). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. International Journal of Molecular Sciences. Available at: [Link]
-
Decrock, E., et al. (2015). Flash Photolysis of Caged IP 3 to Trigger Intercellular Ca 2+ Waves. ResearchGate. Available at: [Link]
-
Lock, J. T., et al. (2018). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of Cell Science. Available at: [Link]
-
Vais, H., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife. Available at: [Link]
-
WRF-Chem. (n.d.). Atmospheric Chemistry Observations & Modeling Laboratory. Available at: [Link]
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Technical Support Center: Mastering Intracellular IP₃ Delivery with ci-IP3/PM
Welcome to the technical support center for controlling the intracellular release of inositol 1,4,5-trisphosphate (i-IP₃) using its caged, cell-permeant precursor, ci-IP3/PM. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and best practices for leveraging this powerful tool to precisely investigate IP₃-mediated signaling pathways.
Principles of Caged IP₃ Technology
Caged compounds are biologically active molecules rendered temporarily inert by a photolabile protecting group, colloquially known as a "cage".[1][2][3] This chemical modification allows for the precise spatial and temporal control of the release of the active molecule upon illumination with a specific wavelength of light.[4]
The this compound system utilizes two key chemical modifications:
-
The "Cage": A photolabile group is attached to the IP₃ molecule, preventing it from binding to its receptor, the IP₃ receptor (IP₃R), on the endoplasmic reticulum. This bond can be rapidly cleaved by a pulse of UV light, typically in the 330-360 nm range, releasing the active i-IP₃.[1][5][6]
-
The Acetoxymethyl (AM) Ester: To overcome the cell membrane's impermeability to the highly charged IP₃ molecule, several acetoxymethyl ester groups are attached.[7][8] These lipophilic groups allow the this compound to passively diffuse across the plasma membrane.[7][9] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now charged, caged IP₃ in the cytoplasm.[7][8][9]
This dual-modification strategy enables researchers to load cells with an inactive precursor and then, with high precision, trigger the release of i-IP₃ to study the downstream effects, most notably the release of calcium (Ca²⁺) from intracellular stores.[5][6]
Visualizing the Pathway and Experimental Workflow
.dot
Caption: A systematic workflow for troubleshooting failed experiments.
References
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
-
Tsien, R. Y., & Zucker, R. S. (1986). Control of cytoplasmic calcium with photolabile tetracarboxylate chelators. Biophysical journal, 50(5), 843-853. [Link]
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575. [Link]
-
Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]
-
Gurney, A. M., & Lester, H. A. (1987). Light-flash physiology with synthetic photosensitive compounds. Physiological reviews, 67(2), 583-617. [Link]
-
Pettit, D. L., & Augustine, G. J. (2000). Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells. Chemistry & biology, 7(7), 483-492. [Link]
-
Svoboda, K., & Yasuda, R. (2006). Principles of two-photon excitation microscopy and its applications to neuroscience. Neuron, 50(6), 823-839. [Link]
-
Trigo, F. F., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of neuroscience methods, 180(1), 9-21. [Link]
-
Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1, 4, 5-trisphosphate. Cell calcium, 42(3), 291-301. [Link]
-
Papageorgiou, G., & Corrie, J. E. (2009). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Expert opinion on therapeutic targets, 13(7), 817-830. [Link]
-
Canepari, M., Willadt, S., & Zecevic, D. (2009). Reverse engineering caged compounds: design principles for their application in biology. Chemistry-A European Journal, 15(44), 11854-11864. [Link]
-
Kantevari, S., et al. (2011). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. Organic letters, 13(18), 4902-4905. [Link]
-
Lock, J. T., et al. (2018). Dissociation of inositol 1, 4, 5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs. The Journal of general physiology, 150(2), 263-275. [Link]
-
Zhang, Y., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5275-5282. [Link]
-
Son, M. J., et al. (2020). Photo-uncaged IP3 evokes reproducible Ca²⁺ responses that are blocked by the IP3R antagonist 2-APB. British journal of pharmacology, 177(18), 4236-4250. [Link]
-
Smith, I. F., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
-
Smith, I. F., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56777. [Link]
-
Weisleder, N., et al. (2006). Uncaging of IP3 does not elicit appreciable calcium release in adult single fibers. The Journal of general physiology, 128(4), 435-446. [Link]
-
Dickinson, G. D., et al. (2016). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of cell science, 129(15), 2845-2851. [Link]
-
Thurley, K., et al. (2014). Modeling IP3-induced Ca2+ signaling based on its interspike interval statistics. Biophysical journal, 106(10), 2241-2252. [Link]
-
McCarron, J. G., et al. (2000). IP3-mediated Ca2+ increases do not involve the ryanodine receptor, but ryanodine receptor antagonists reduce IP3-mediated Ca2+ increases in guinea-pig colonic smooth muscle cells. The Journal of physiology, 525(Pt 2), 381-393. [Link]
-
Dickinson, G. D., et al. (2016). Endogenous signalling pathways and caged IP3 evoke Ca2+ puffs at the same abundant immobile intracellular sites. Journal of cell science, 129(15), 2845-2851. [Link]
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- 4. Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Two-Photon Uncaging of ci-IP3/PM in Tissue
Welcome to the technical support center for advanced applications of caged compounds. This guide is designed for researchers, neuroscientists, and drug development professionals utilizing ci-IP3/PM to investigate intracellular signaling in complex tissue environments. We will move beyond basic protocols to address the nuanced challenges of achieving complete, reproducible, and artifact-free uncaging deep within scattering tissue samples.
Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A: D-myo-inositol 1,4,5-trisphosphate (IP3) is a critical second messenger that mobilizes calcium from intracellular stores, primarily the endoplasmic reticulum (ER).[1][2][3] This compound is a cleverly engineered prodrug designed to deliver IP3 into cells within intact tissue. Let's break down its components:
-
IP3: The active signaling molecule.
-
c (caged): A photolabile "caging" group is covalently attached to the IP3 molecule, rendering it biologically inert.[4][5][6] This cage prevents the IP3 from binding to its receptor (the IP3R). The cage can be removed by a focused pulse of light, a process called photolysis or "uncaging."
-
i (isopropylidene): In this specific version, the 2- and 3-hydroxyl groups of the inositol ring are protected by an isopropylidene group. This modification makes the uncaged product, i-IP3, metabolically more stable than native IP3, resulting in a longer-lasting calcium signal after uncaging.[7]
-
PM (Propionyloxymethyl ester): This ester group neutralizes the negative charges of the phosphate groups, making the entire molecule lipid-soluble and able to passively diffuse across the cell membrane.[8] Once inside the cell, endogenous enzymes called esterases cleave off the PM group, trapping the active, caged compound (ci-IP3) within the cytosol.[8]
Q2: Why is two-photon (2P) uncaging essential for tissue experiments?
A: While traditional (one-photon) UV uncaging works well for cell cultures, it is unsuitable for tissue.[9] Two-photon excitation offers three transformative advantages for tissue research:
-
Inherent 3D Resolution: In 2P excitation, a molecule absorbs two lower-energy (e.g., near-infrared, NIR) photons simultaneously to achieve the same energy transition as one high-energy (e.g., UV) photon.[6][10] This is a nonlinear process that only occurs at the focal point of a high-numerical-aperture objective, creating a tiny excitation volume (~1 µm³).[6][10] This allows for subcellular precision, targeting specific dendrites or even single spines, without uncaging the compound above or below the plane of focus.[11][12]
-
Deep Tissue Penetration: Biological tissues strongly scatter and absorb UV light, limiting one-photon uncaging to the very surface.[13] NIR light (e.g., 720-900 nm) used in 2P microscopy penetrates much deeper into scattering tissue, enabling experiments hundreds of microns below the surface.[13][14][15]
-
Reduced Phototoxicity: By confining the excitation to the focal volume, the surrounding tissue is spared from potentially damaging radiation.[16][17] This is crucial for maintaining the health and physiological relevance of the tissue sample throughout long experiments.
Q3: What are the primary factors that determine uncaging efficiency?
A: Uncaging efficiency is a product of both the compound's properties and the laser parameters. The key factors are:
-
Two-Photon Cross-Section (σ₂): An intrinsic property of the caging chromophore that describes its ability to absorb two photons at a given wavelength. A higher cross-section means more efficient uncaging.
-
Quantum Yield (QY): The probability that an excited caged molecule will actually release the active compound. A higher QY is more efficient.[4][5]
-
Laser Power: The rate of two-photon absorption is proportional to the square of the laser intensity. Therefore, higher power leads to more uncaging, but also increases the risk of photodamage.
-
Dwell Time: The duration of the laser pulse at the target location. Longer pulses deliver more photons, increasing uncaging but also the risk of photodamage.
-
Concentration: The amount of caged compound successfully loaded into the target cell.
In-Depth Troubleshooting Guide
This guide is structured to address common experimental failures, explain the underlying causes, and provide actionable solutions.
Problem 1: No observable response after uncaging (e.g., no calcium transient).
This is the most common and frustrating issue. The lack of a response points to a failure at one of three stages: loading, uncaging, or detection.
Caption: Troubleshooting flowchart for no response after uncaging.
-
The "Why": The acetoxymethyl (AM) ester moiety is crucial for getting the compound into cells, but its cleavage by intracellular esterases can be inefficient or vary with cell type and tissue health.[8] Dead or unhealthy cells will not have the metabolic activity to cleave the AM esters and trap the compound.
-
Solution & Validation:
-
Optimize Loading Protocol: Loading is a delicate balance. Too short an incubation or too low a concentration results in insufficient intracellular compound. Too long or too high can be toxic. See Protocol 1 for a robust starting point for acute brain slices.
-
Include a Positive Control: Co-load the tissue with a cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM). After loading, check for bright, uniform fluorescence in the cells of interest. If the calcium indicator loading failed, the this compound loading likely failed as well.
-
Assess Tissue Viability: Ensure your slice preparation and maintenance procedures are optimal.[18][19] Unhealthy slices will not load AM esters effectively.
-
-
The "Why": Two-photon uncaging is a thresholded, nonlinear process. If the combination of laser power and dwell time does not deliver enough photons to the focal volume, an insufficient amount of IP3 will be released to trigger the opening of IP3 receptors. This is especially challenging deep in tissue where scattering attenuates the laser power.[13][14]
-
Solution & Validation:
-
Systematic Power Test: Start with a low laser power (e.g., 5-10 mW at the sample) and a moderate dwell time (e.g., 1-2 ms). Systematically increase the power in small increments, repeating the uncaging attempt at each step. This allows you to find the minimal power required for a response, which is critical for avoiding photodamage. See Protocol 2 .
-
Verify Wavelength: Ensure your laser is tuned to the two-photon absorption peak of the caging group used in this compound (typically around 720-740 nm for common nitrobenzyl-based cages).[20][21]
-
Calibrate Power at Depth: Laser power at the objective is not the same as power at the focal plane deep in the tissue. If possible, use a fluorescent bead embedded in the tissue to calibrate the signal loss with depth and adjust power accordingly.[22]
-
-
The "Why": Even with perfect loading and uncaging, a response will not occur if the cell is unhealthy, the ER calcium stores are depleted, or the IP3 receptors are non-functional.
-
Solution & Validation:
-
Pharmacological Positive Control: After a failed uncaging attempt, apply a direct agonist that triggers the IP3 pathway (e.g., a metabotropic glutamate receptor agonist like DHPG in neurons) or directly releases calcium (e.g., caffeine to activate ryanodine receptors). If the cell still does not respond, the issue lies with the cell's health or the calcium stores, not the uncaging itself.
-
Check ER Calcium Stores: Bath apply a SERCA pump inhibitor like Thapsigargin. This should cause a slow, sustained rise in cytosolic calcium as it leaks from the ER. A lack of response indicates depleted stores.
-
Problem 2: Inconsistent or Variable Response to Uncaging.
Reproducibility is key to quantitative science. If the same uncaging parameters yield a large Ca2+ transient on one trial and a small one on the next, the data is unreliable.
-
The "Why": The uncaging rate is proportional to the square of the laser power. This means even a small 10% fluctuation in laser output can cause a ~20% change in the amount of uncaged IP3. Many Ti:Sapphire lasers require a warm-up period to stabilize.
-
Solution & Validation:
-
Warm-up Period: Always allow your laser to warm up for at least 30-60 minutes before starting experiments.
-
Power Monitoring: Use a power meter to measure the laser power at the objective before each experiment, or even periodically throughout a long session, to ensure stability.
-
-
The "Why": Mechanical or thermal drift can cause the focal plane to move slightly in the Z-axis. Because 2P excitation is so tightly confined, even a 1-2 µm drift can move the focal volume away from the target structure (e.g., a dendrite), drastically reducing the effective uncaging.
-
Solution & Validation:
-
Re-focus: Before each uncaging event, quickly acquire a reference image to ensure the target structure is still in sharp focus.
-
Use Autofocus Systems: If your microscope is equipped with an autofocus or drift-correction system, use it.
-
Problem 3: Signs of Photodamage.
The goal is to stimulate the cell, not injure it. Recognizing the signs of photodamage is critical for data integrity.
Caption: Simplified IP3 signaling pathway initiated by two-photon uncaging.
-
The "Why": While higher power increases uncaging, it also dramatically increases the probability of nonlinear absorption by endogenous molecules (not the caged compound), leading to the generation of reactive oxygen species (ROS) and localized heating.[17] This can cause immediate damage like membrane blebbing or delayed effects like apoptosis.
-
Signs of Damage:
-
Immediate: Cell swelling, membrane blebbing, or a sudden, non-specific increase in broad-spectrum autofluorescence (a "fluorescent scar").[17]
-
Delayed: Gradual decline in cell health, inability to respond to subsequent stimuli.
-
-
Solution & Validation:
-
Use the Minimum Necessary Power: As determined in Protocol 2 , always use the lowest power and shortest dwell time that elicits a reliable physiological response. More is not better.
-
Scan, Don't Park: Instead of parking the laser beam on a single point, perform a rapid scan over a small region of interest (e.g., a 3x3 pixel raster scan over a spine head). This distributes the photon dose over a slightly larger area and time, reducing peak energy deposition at any single point.
-
Monitor Autofluorescence: In a channel separate from your calcium indicator, monitor the baseline fluorescence of the tissue. A sudden, sharp increase in this channel during or after uncaging is a strong indicator of photodamage.[17]
-
Experimental Protocols
Protocol 1: Loading this compound into Acute Brain Slices
This protocol is a starting point for acute hippocampal or cortical slices (300-400 µm thick). Optimization may be required for different tissue types.
-
Prepare Loading Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes (e.g., 5 µL) and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
In a microcentrifuge tube, mix 2.5 µL of the 10 mM this compound stock with 2.5 µL of 20% (w/v) Pluronic F-127 in DMSO. Pluronic is a non-ionic surfactant that helps disperse the lipophilic AM ester in aqueous solution.
-
Add 0.5 mL of artificial cerebrospinal fluid (aCSF) to the DMSO mixture and vortex vigorously for 30 seconds. This results in a final loading concentration of 50 µM this compound .
-
-
Slice Incubation:
-
Prepare a recovery chamber with a small volume of aCSF (just enough to cover the slice) at 32-34°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Transfer a healthy slice to this chamber.
-
Pipette the loading solution directly onto the slice.
-
Incubate for 45-60 minutes at 32-34°C.
-
-
Wash and De-esterification:
-
After incubation, transfer the slice to a fresh chamber containing standard aCSF at room temperature.
-
Allow the slice to rest for at least 30 minutes before starting experiments. This "de-esterification" period is critical for intracellular esterases to cleave the PM groups and trap the compound.
-
Protocol 2: Calibration of Uncaging Laser Power
This procedure should be performed to find the optimal power for a given tissue type, depth, and objective.
-
Setup:
-
Prepare and load a tissue slice as described in Protocol 1 . Co-load with a calcium indicator.
-
Place the slice in the recording chamber of the 2P microscope.
-
Locate a healthy-looking cell deep within the slice (e.g., >100 µm) to ensure you are calibrating under challenging, realistic conditions.
-
-
Establish a Baseline:
-
Using your imaging laser (e.g., 920 nm), acquire a baseline time-series of calcium fluorescence from the cell body.
-
-
Perform the Power Ramp:
-
Switch to your uncaging laser wavelength (e.g., 730 nm).
-
Set the initial power to a low value (e.g., 5 mW at the objective) and the dwell time to 1 ms.
-
Position the uncaging spot within the cell body.
-
Deliver a single uncaging pulse while recording calcium fluorescence.
-
Wait for the signal to return to baseline (~30-60 seconds).
-
Increase the power by 2-3 mW and repeat the uncaging pulse.
-
Continue this process until you observe a reliable, robust calcium transient.
-
-
Determine Threshold and Optimal Power:
-
The "uncaging threshold" is the minimum power that first elicits a detectable response.
-
The "optimal power" is typically 10-20% above this threshold to ensure reliability without entering the photodamage regime. Note this power level and the depth of the cell for your records.
-
Table 1: Recommended Starting Parameters for 2P Uncaging
| Parameter | Starting Value | Optimization Notes |
| Wavelength | 720 - 740 nm | Must be matched to the 2P absorption spectrum of the cage. |
| Power (at sample) | 5 - 40 mW | Highly dependent on depth and tissue scattering.[11][13] Calibrate for each experiment. |
| Dwell Time | 0.5 - 2 ms | Longer times increase uncaging but also photodamage risk. Use the shortest time possible. |
| Uncaging Pattern | 3x3 Raster Scan | Spreads photon dose, reducing damage compared to a parked beam. |
| [this compound] | 25 - 50 µM | Higher concentrations can be toxic; lower may not load enough compound. |
| Loading Time | 45 - 60 min | Varies with tissue thickness and type. |
References
-
Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology. [Link]
-
Clapham, D. E. (2007). Calcium signaling. Cell. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Galli, R., Uckermann, O., Andresen, E. F., et al. (2014). Intrinsic Indicator of Photodamage during Label-Free Multiphoton Microscopy of Cells and Tissues. PLoS ONE. [Link]
-
Helmchen, F., & Denk, W. (2005). Deep tissue two-photon microscopy. Nature Methods. [Link]
-
Kantevari, S., Hoang, C. J., Ogrodnik, J., et al. (2006). Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells. Chembiochem. [Link]
-
Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. [Link]
-
Nikolenko, V., Poskanzer, K. E., & Yuste, R. (2007). Two-photon photostimulation and imaging of neural circuits. Nature Methods. [Link]
-
Oheim, M., Beaurepaire, E., Chaigneau, E., et al. (2001). Two-photon microscopy in brain tissue: parameters influencing the imaging depth. Journal of Neuroscience Methods. [Link]
-
Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells. Nature. [Link]
-
Wang, S. S.-H., Khiroug, L., & Augustine, G. J. (2000). Quantification of spread of cerebellar long-term depression with local photolysis of caged Ca2+. Proceedings of the National Academy of Sciences. [Link]
-
Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature Biotechnology. [Link]
-
Li, W., Llopis, J., Whitney, M., Zlokarnik, G., & Tsien, R. Y. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium. [Link]
Sources
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- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. Synapse specificity of calcium release probed by chemical two-photon uncaging of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-photon microscopy in brain tissue: parameters influencing the imaging depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 15. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: UV Source Calibration for ci-IP3/PM Activation
Welcome to the technical support center for UV-mediated activation of caged compounds. This guide is designed for researchers, scientists, and drug development professionals utilizing caged second messengers like cell-permeable inositol 1,4,5-trisphosphate (ci-IP3/PM) to investigate cellular signaling pathways. Achieving consistent and reproducible results hinges on a critical, yet often overlooked, step: the precise calibration and control of your UV light source.
This resource provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure your uncaging experiments are both reliable and interpretable.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during this compound activation experiments.
Q1: My calcium response varies significantly between experiments, even with the same exposure time. What's causing this inconsistency?
A: This is a classic sign of inconsistent UV light delivery to your sample. The root cause is often multifactorial:
-
Lamp Power Fluctuation: Arc lamps (like Mercury or Xenon) can experience power output decay over their lifespan and fluctuations during a single session. Lasers and LEDs are generally more stable but not immune to output changes.
-
Microscope Focus: Slight variations in the focal plane can dramatically alter the power density (irradiance) delivered to your cells.
-
Optical Path Misalignment: Any change in the alignment of mirrors, filters, or the objective lens will alter the amount of UV light reaching the sample.
-
Inconsistent Cell Loading: Variability in the intracellular concentration of the caged compound will lead to different amounts of IP3 being released for the same UV dose.
The solution is to implement a rigorous calibration protocol to measure and standardize the UV dose delivered directly at the sample plane before each set of experiments.
Q2: What is the optimal UV wavelength for activating ci-IP3?
A: The optimal wavelength for most common nitrophenyl-based caging groups, including those used for ci-IP3, is in the near-UV range, typically between 330 nm and 360 nm.[1][2][3] Using a wavelength far from the absorption maximum of the caging group will result in inefficient photolysis, requiring much higher light intensity and longer exposure, which significantly increases the risk of phototoxicity.[4]
Q3: How can I be sure I'm not damaging my cells with the UV light (phototoxicity)?
A: Phototoxicity is a critical concern, as UV-induced cell stress or apoptosis can be easily mistaken for a specific IP3-mediated response.[5] To mitigate and control for this, you must:
-
Perform a UV-only Control: Expose cells that have not been loaded with ci-IP3 to the same UV stimulus (wavelength, intensity, and duration) you plan to use in your experiment. If you observe a calcium response or morphological changes, you have a phototoxicity issue.
-
Minimize Exposure: Use the lowest possible UV dose (intensity x time) that elicits a consistent and desired biological response. This is determined by creating a dose-response curve (see Protocol 2).
-
Use Appropriate Wavelengths: Avoid shorter UV wavelengths (UV-C and UV-B), which are more damaging to DNA and other cellular components.[6]
Q4: Do I need to measure the power of my UV lamp at the objective or at the sample?
A: Always at the sample plane. The microscope's objective and other optical elements can absorb a significant amount of UV light.[7] A measurement taken before the objective does not reflect the actual power reaching your cells. Specialized microscope slide power meters or detectors designed for highly convergent beams are necessary for accurate measurements.[7][8]
In-Depth Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for critical calibration and validation experiments.
The ci-IP3 Activation Pathway: A Mechanistic Overview
Successful experimental design begins with understanding the underlying biological process. The activation of ci-IP3 is a powerful technique to precisely initiate a specific signaling cascade. The process involves introducing a cell-permeable, inactive form of IP3 that can be instantly activated within the cytosol by a pulse of UV light, leading to a measurable physiological response.
Caption: The signaling pathway initiated by UV photolysis of caged IP3 (ci-IP3).
Protocol 1: Measuring UV Irradiance at the Sample Plane
Objective: To accurately quantify the UV light power delivered to the specimen. This value, typically measured in mW/cm², is essential for calculating the total energy dose and ensuring reproducibility.
Materials:
-
UV-capable microscope (with appropriate UV-transmitting objective).
-
Calibrated optical power meter with a sensor appropriate for your UV wavelength (e.g., Thorlabs PM100D with S170C slide sensor, or a Coherent Fieldmaster).[7]
-
The same immersion medium (if any) to be used in the experiment.
Procedure:
-
System Warm-up: Turn on your UV light source (e.g., mercury arc lamp, LED) and allow it to stabilize for at least 30-60 minutes. Lamp output can drift as it warms up.
-
Sensor Placement: Place the microscope slide power sensor on the microscope stage, just as you would a sample slide.
-
Focus on the Sensor: Using brightfield illumination, bring the active area of the power sensor into focus. Apply immersion medium if you are using an oil-immersion objective.
-
Engage UV Light Path: Switch the microscope light path to direct the UV excitation light to the objective. Open any shutters in the light path.
-
Record Power Measurement: The power meter will display a value in Watts (or mW, µW). Record this value. This is the Total Power (P) .
-
Measure Illuminated Area: Determine the diameter of the illuminated spot on the sensor. This can be done by replacing the sensor with a graticule or by using the microscope software if it's a digital system. Calculate the area (A) of the spot using the formula for the area of a circle (A = πr²).
-
Calculate Irradiance: Calculate the power density (Irradiance, I) using the formula:
-
I (W/cm²) = P (W) / A (cm²)
-
Ensure your units are consistent (e.g., convert mW to W and mm² to cm² before calculating).
-
This irradiance value is the cornerstone of reproducible uncaging.
UV Calibration & Experiment Workflow
The following workflow diagram illustrates the logical steps from initial setup to final data analysis, emphasizing the central role of calibration.
Caption: A comprehensive workflow for a calibrated ci-IP3 uncaging experiment.
Protocol 2: Establishing a Dose-Response Curve
Objective: To identify the minimum UV dose required to elicit a reliable and saturating (or desired sub-maximal) biological response, thereby minimizing phototoxicity.
Procedure:
-
Calibrate Irradiance: Perform Protocol 1 to determine the stable irradiance (e.g., 10 mW/cm²) of your system.
-
Prepare Samples: Load several parallel samples of your cells with both this compound and a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Vary Exposure Time: Expose each sample to a different duration of UV light, keeping the irradiance constant. For example: 0 ms (control), 50 ms, 100 ms, 200 ms, 500 ms, 1000 ms.
-
Measure Response: For each exposure time, measure the peak amplitude of the calcium response (e.g., max ΔF/F₀).
-
Plot the Curve: Plot the peak calcium response as a function of the UV exposure time (or total dose, which is Irradiance x Time). The resulting curve will typically show a threshold for activation, a rising phase, and a plateau where the response saturates.
-
Select Optimal Dose: Choose an exposure time on the upper part of the linear phase or the beginning of the plateau. This ensures a robust response while staying as far as possible from excessive UV exposure.
| Parameter | Typical Range | Notes |
| Wavelength | 330 - 365 nm | Match to the absorption spectrum of the caging group.[1][3] |
| Irradiance | 1 - 20 mW/cm² | Highly system-dependent. Must be measured at the sample plane.[7] |
| Exposure Time | 50 - 1000 ms | Determined empirically via dose-response curve.[9] |
| This compound Conc. | 1 - 10 µM | Follow manufacturer's guidelines and optimize for your cell type. |
Table 1: Typical Experimental Parameters for this compound Uncaging. These are starting points and must be optimized for each specific experimental setup.
Troubleshooting Guide
Use this logic tree to diagnose and resolve common experimental failures.
Caption: A logical troubleshooting tree for failed ci-IP3 uncaging experiments.
By implementing these rigorous calibration and validation protocols, you can eliminate major sources of variability, ensuring that your experimental results are a true reflection of the underlying biology and not an artifact of inconsistent methodology.
References
- BenchChem. (n.d.). Application Notes and Protocols for UV Light Source Selection in NPEC-caged-dopamine Photolysis.
- Gigahertz-Optik. (n.d.). UV Laser Power Measurement in Laser Confocal Microscopes.
- Rubin, S. J., et al. (2024). Fluorescence Microscopy with Deep UV, Near UV, and Visible Excitation for In Situ Detection of Microorganisms. PubMed Central.
- Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience.
- Cell Signaling Technology. (2025). Can you provide a protocol for treating cells with UV?
- Tocris Bioscience. (n.d.). This compound | Caged Second Messenger Compounds.
- Rose, C. R., et al. (2014). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. JoVE.
- Pettit, D. L., et al. (2012). A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging. PMC - NIH.
- Canadian Conservation Institute. (2025). How to Measure UV Radiation. YouTube.
- D'Arcy, K. A. & Tire, T. R. (n.d.). Ultraviolet Irradiation of Cells. Springer Nature Experiments.
- E-Cure. (n.d.). Ultraviolet (UV) Measurement.
- Decrock, E., et al. (2015). Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves. Cold Spring Harbor Protocols.
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- Inositol trisphosphate. (n.d.). In Wikipedia.
- Tan, X., et al. (2000). Photolysis of caged inositol 1,4,5-trisphosphate induces action potentials in frog vomeronasal microvillar receptor neurones. PubMed.
- Canepari, M., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate.
- Delgado-Ramírez, M., et al. (2016). Photobiological and thermal effects of UVA light on cell culture. LSU Scholarly Repository.
- Llano, I., et al. (2000). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology.
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- 9. Photolysis of caged inositol 1,4,5-trisphosphate induces action potentials in frog vomeronasal microvillar receptor neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Temporal Control of Calcium Signaling: ci-IP3/PM vs. cm-IP3/PM
In the intricate world of cellular signaling, calcium (Ca²⁺) is a master regulator, orchestrating processes from gene transcription to neurotransmission. The ability to precisely manipulate intracellular Ca²⁺ levels is paramount for dissecting these complex pathways. Caged compounds, which liberate a bioactive molecule upon photolysis, offer unparalleled spatiotemporal control for such investigations.[1]
This guide provides an in-depth comparison of two powerful, cell-permeant caged derivatives of inositol 1,4,5-trisphosphate (IP₃): ci-IP3/PM and cm-IP3/PM . As a researcher, your choice between these two reagents will fundamentally determine the temporal dynamics of the Ca²⁺ signals you generate, making a clear understanding of their properties essential for successful experimental design.
The Foundational Role of IP₃ in Calcium Signaling
Before comparing the tools, we must understand the pathway they command. Most Ca²⁺ signals in non-excitable cells are initiated by the binding of agonists (e.g., hormones, neurotransmitters) to cell surface receptors, which activates Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytosol and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER).[3] This binding event opens the channel, releasing sequestered Ca²⁺ from the ER into the cytosol and rapidly elevating the intracellular Ca²⁺ concentration ([Ca²⁺]i).[3][4] This Ca²⁺ release is often regenerative, as Ca²⁺ itself can modulate IP₃R activity, leading to complex patterns like Ca²⁺ puffs, waves, and oscillations.[5]
Engineering Cell Permeability: The Role of the PM Group
A primary challenge in studying second messengers like IP₃ is their high negative charge, which prevents them from passively crossing the cell membrane. To overcome this, both ci-IP3 and cm-IP3 are modified with propionoxymethyl (PM) ester groups. These lipophilic moieties neutralize the negative charges on the phosphate groups, allowing the entire molecule to diffuse across the plasma membrane into the cell.[6] Once inside, ubiquitous intracellular esterases efficiently cleave the PM groups, liberating the now membrane-impermeant caged IP₃, effectively trapping it in the cytosol where it awaits photolysis.[6] This elegant delivery system allows for non-invasive loading of intact cells.
Head-to-Head Comparison: this compound vs. cm-IP3/PM
The core difference between these two compounds lies not in their caging group or permeability moiety—both utilize the same 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group—but in a subtle modification to the inositol ring itself.[7] This modification dictates the metabolic fate of the IP₃ analog after it is uncaged, which is the critical factor for experimental design.
-
cm-IP3/PM (caged methoxymethylene-IP₃/PM): In this version, the 2- and 3-hydroxyl groups of the myo-inositol ring are protected by a methoxymethylene group.[7] Upon photolysis, this compound releases m-IP₃ . Crucially, m-IP₃ is metabolized rapidly by intracellular phosphatases and kinases, in a manner that mimics the degradation of endogenous, natural IP₃.[7] The result is a transient increase in [Ca²⁺]i that quickly returns to baseline.
-
This compound (caged isopropylidene-IP₃/PM): Here, the 2- and 3-hydroxyl groups are protected by an isopropylidene group.[7] UV uncaging releases i-IP₃ . This analog is a potent agonist of the IP₃R, but it is highly resistant to metabolic degradation by the cell's enzymes.[5][7] Consequently, i-IP₃ persists in the cytosol for minutes, leading to a sustained elevation of [Ca²⁺]i.[8]
This fundamental difference in the metabolic stability of the uncaged products is the single most important factor when choosing between these two reagents.
| Feature | This compound | cm-IP3/PM | Reference |
| Inositol Protecting Group | Isopropylidene | Methoxymethylene | [7] |
| Uncaged Product | i-IP₃ (D-2,3-O-isopropylidene-myo-inositol 1,4,5-trisphosphate) | m-IP₃ (D-2,3-O-methoxymethylene-myo-inositol 1,4,5-trisphosphate) | [7] |
| Metabolic Stability | High (Metabolized very slowly) | Low (Metabolized rapidly, in seconds) | [7] |
| Resulting [Ca²⁺]i Signal | Sustained (elevated for minutes) | Transient (rapid rise and fall) | [7][8] |
| Optimal Use Case | Studying effects of prolonged Ca²⁺ elevation; inducing terminal differentiation; triggering apoptosis. | Mimicking physiological, transient signaling; studying Ca²⁺ oscillations and wave dynamics; kinetic studies of receptor desensitization. | [7] |
| Caging Group | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | [9][10] |
| Permeability Moiety | Propionoxymethyl (PM) Ester | Propionoxymethyl (PM) Ester | [6] |
| Typical Uncaging Wavelength | ~330-360 nm | ~330-360 nm | [11] |
| Est. Quantum Yield (Φ) | Low (<0.1); typical for DMNB-caged compounds | Low (<0.1); typical for DMNB-caged compounds | [12] |
| Est. 2-Photon Cross-Section (δu) | ~0.01 GM @ ~730 nm (estimate based on DMNB group) | ~0.01 GM @ ~730 nm (estimate based on DMNB group) | [13] |
Experimental Design: Choosing the Right Tool for the Job
The choice between this compound and cm-IP3/PM is entirely dependent on the biological question being asked.
-
Use cm-IP3/PM for Transient Signaling: If you aim to mimic the rapid, transient Ca²⁺ signals generated by physiological stimuli, cm-IP3/PM is the superior choice. Its rapid degradation allows for the study of processes like the frequency and amplitude modulation of Ca²⁺ oscillations. By applying repeated, brief flashes of UV light to cells loaded with cm-IP3/PM, one can generate artificial Ca²⁺ oscillations with precise control over their temporal characteristics, a powerful technique for studying downstream cellular events.[7]
-
Use this compound for Sustained Signaling: If your research focuses on the downstream effects of prolonged Ca²⁺ elevation—such as the activation of specific transcription factors, the induction of apoptosis, or long-term changes in synaptic plasticity—this compound is the ideal tool. A single UV flash can produce a stable, elevated level of [Ca²⁺]i that persists long enough to trigger these slower cellular processes.[8]
Experimental Workflow & Protocols
The following section provides a generalized workflow and detailed protocols for using these reagents. Optimization for specific cell types and experimental systems is always recommended.
Protocol 1: Cell Loading with this compound or cm-IP3/PM
Rationale: This protocol is designed to co-load cells with the caged IP₃ compound and a fluorescent Ca²⁺ indicator. Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the water-insoluble AM-ester compounds in the aqueous loading buffer. The final de-esterification step is critical to ensure the PM groups are cleaved, trapping the compound and rendering the Ca²⁺ indicator responsive.
Materials:
-
This compound or cm-IP3/PM
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Cal-520 AM)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (typically a 20% w/v stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells cultured on glass-bottom imaging dishes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound or cm-IP3/PM in anhydrous DMSO.
-
Prepare a 1-5 mM stock solution of the chosen Ca²⁺ indicator AM ester in anhydrous DMSO.
-
Note: These compounds are sensitive to moisture and light. Store stocks at -20°C, desiccated, and protected from light. Aliquot to avoid repeated freeze-thaw cycles.[6]
-
-
Prepare Loading Solution:
-
For a final volume of 1 mL of loading buffer, begin with ~980 µL of HBSS.
-
Add 1 µL of the 1 mM caged-IP₃ stock solution (final concentration: 1 µM).
-
Add 1-2 µL of the Ca²⁺ indicator stock (final concentration: 1-5 µM, depending on the dye).
-
Add 2-4 µL of 20% Pluronic F-127 stock solution (final concentration: 0.04-0.08%). Vortex briefly to mix.
-
Causality: Pluronic helps prevent the hydrophobic AM esters from precipitating out of the aqueous buffer, ensuring a more uniform loading concentration.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells gently two to three times with fresh, warm HBSS to remove extracellular compound.
-
Add fresh HBSS to the dish and incubate for an additional 30 minutes at room temperature to allow for complete intracellular de-esterification of the PM and AM groups.[8]
-
Self-Validation: This step is crucial. Incomplete de-esterification results in poor Ca²⁺ indicator fluorescence and inactive (still esterified) caged IP₃.
-
Protocol 2: Photolysis (Uncaging) and Data Acquisition
Rationale: This protocol describes the light-induced release of the active IP₃ analog. The goal is to deliver a precise amount of light to a defined area (a single cell or a subcellular region) to trigger Ca²⁺ release, while simultaneously recording the resulting fluorescence changes of the co-loaded Ca²⁺ indicator.
Equipment:
-
Inverted fluorescence microscope equipped for live-cell imaging.
-
A UV light source (e.g., mercury/xenon arc lamp with a shutter and appropriate filters, or a UV laser) coupled to the microscope. For two-photon uncaging, a tunable mode-locked Ti:Sapphire laser is required.[1][7]
-
High-speed, sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
-
Microscope Setup:
-
Mount the dish of loaded and washed cells onto the microscope stage.
-
Locate a field of healthy cells using brightfield or DIC optics.
-
Switch to fluorescence imaging to confirm successful loading of the Ca²⁺ indicator. Cells should show a dim, uniform fluorescence.
-
-
Baseline Recording:
-
Begin image acquisition (time-lapse) to record the baseline fluorescence of the Ca²⁺ indicator for 10-30 seconds before the UV stimulus. This is essential for calculating the change in fluorescence (ΔF/F₀).
-
-
Photolysis (Uncaging):
-
For Wide-field UV Flash: Open the shutter to the UV light source for a defined duration (typically 50-500 ms). The duration and intensity of the flash will determine the concentration of uncaged IP₃. These parameters must be determined empirically to achieve the desired Ca²⁺ response without causing photodamage.
-
For Laser-based/Two-Photon Uncaging: Use the laser to illuminate a specific region of interest (ROI), such as a single cell or a dendritic spine. Two-photon uncaging at ~730 nm provides inherent 3D resolution and reduces photodamage to surrounding tissue.[7]
-
-
Post-Stimulus Recording:
-
Continue acquiring images immediately after the photolysis event to capture the rise and decay of the Ca²⁺ signal.
-
For cm-IP3/PM , the signal will be transient, so high-speed acquisition is necessary to resolve the kinetics.
-
For This compound , the signal will be sustained, so the recording duration should be extended to minutes to observe the full plateau and eventual decay.[8]
-
-
Data Analysis:
-
Define ROIs over responding cells.
-
Extract the mean fluorescence intensity from the ROIs for each frame of the time-lapse.
-
Calculate the change in fluorescence, typically expressed as ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time and F₀ is the average baseline fluorescence before the stimulus.
-
Conclusion
Both this compound and cm-IP3/PM are invaluable tools for the precise manipulation of IP₃-mediated Ca²⁺ signaling. Their complementary properties provide researchers with a powerful choice to control the temporal dynamics of the experimental Ca²⁺ signal. By understanding that cm-IP3/PM generates a transient signal mimicking physiology and This compound produces a sustained signal for studying long-term effects , researchers can select the appropriate reagent to unlock new insights into the complex and vital role of calcium in cellular function.
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The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... ResearchGate. .
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Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. .
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Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. Thermo Fisher Scientific. .
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Photoactivation of Caged Nucleosides. ChemistryViews. .
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Dakin, K., & Li, W. H. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell calcium, 42(3), 291–301. .
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Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols. .
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619–628. .
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Photoactivatable (Caged) Derivatives of Glutamic Acid and NMDA. Thermo Fisher Scientific. .
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Walker, J. W., & Trentham, D. R. (1988). Flash photolysis of caged compounds. BioEssays, 9(4), 127-132. .
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Klapperstück, M., & Schöfl, C. (1998). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Organic Photochemistry and Photobiology. CRC Press. .
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Vaca, L., & Kunze, D. L. (1995). IP3-mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56710. .
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This compound | Caged Second Messenger Compounds. Tocris Bioscience. .
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Kantevari, S., Hoang, C. J., Ogrodnik, J., Egger, M., Niggli, E., & Ellis-Davies, G. C. (2006). Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells. Chembiochem : a European journal of chemical biology, 7(1), 174–180. .
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Kantevari, S., et al. (2011). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. Organic & biomolecular chemistry, 9(17), 5863–5869. .
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Experiments - SiChem GmbH. .
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Smith, I. F., & Parker, I. (2009). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56710. .
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Ivanova, H., et al. (2017). IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer. Frontiers in oncology, 7, 149. .
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Eisenberg, E. J., et al. (2001). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial agents and chemotherapy, 45(11), 3175–3180. .
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Capel, R. A., et al. (2021). Emerging Evidence for cAMP-calcium Cross Talk in Heart Atrial Nanodomains Where IP3-Evoked Calcium Release Stimulates Adenylyl Cyclases. Frontiers in physiology, 12, 792885. .
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Hopt, A., & Neher, E. (2001). Photolysis of caged calcium in femtoliter volumes using two-photon excitation. Biophysical journal, 80(3), 1429–1436. .
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Prole, D. L., & Taylor, C. W. (2022). Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors. Cold Spring Harbor perspectives in biology, 14(1), a041315. .
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Gaisano, H. Y., et al. (1994). Calcium release by cholecystokinin analogue OPE is IP3 dependent in single rat pancreatic acinar cells. The American journal of physiology, 267(1 Pt 1), C220–C228. .
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Furuta, T., et al. (1999). Photolysis of Caged Calcium in Femtoliter Volumes Using Two-Photon Excitation. Biophysical Journal, 77(5), 2861-2869. .
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Corrie, J. E., et al. (2024). Intracellular islatravir-triphosphate half-life supports extended dosing intervals. Antimicrobial agents and chemotherapy, 68(9), e0045824. .
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Groft, C. M., et al. (2024). Intracellular islatravir-triphosphate half-life supports extended dosing intervals. Antimicrobial agents and chemotherapy, 68(9), e0045824. .
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Falkenburger, B. H., et al. (2013). Quantitative properties and receptor reserve of the IP3 and calcium branch of Gq-coupled receptor signaling. The Journal of general physiology, 141(5), 579–594. .
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Ohrui, H., et al. (2007). Intracellular Metabolism and Persistence of the Anti-Human Immunodeficiency Virus Activity of 2′,3′-Didehydro-3′-Deoxy-4′-Ethynylthymidine, a Novel Thymidine Analog. Antimicrobial agents and chemotherapy, 51(10), 3505–3511. .
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Suzuki, M., et al. (2003). Increase in IP3 and intracellular Ca2+ induced by phosphate depletion in LLC-PK 1 cells. Biochemical and biophysical research communications, 305(2), 287–291. .
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A Senior Application Scientist's Guide to Validating Gq-Pathway Activation: A Comparative Analysis of ci-IP3/PM and Agonist-Induced Assays
Introduction: Deconvoluting the Gq Signaling Cascade
G protein-coupled receptors (GPCRs) that couple to the Gαq subunit represent a major class of therapeutic targets. Upon agonist binding, these receptors initiate a signaling cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[3] This calcium transient is a hallmark of Gq activation and orchestrates a vast array of cellular responses.
However, dissecting this pathway for drug discovery and basic research presents a significant challenge. The endogenous IP3 messenger is notoriously transient, with a half-life of mere seconds, making its direct quantification in high-throughput settings impractical.[1][4] Consequently, researchers typically rely on measuring more stable downstream signals, such as the accumulation of IP3's metabolite, inositol monophosphate (IP1), or the resultant intracellular calcium flux.[2][5]
This approach, while powerful, creates a critical dependency: the entire signaling pathway, from the cell surface receptor to the ER, must be functionally intact. A null result in an agonist screen could stem from a non-functional receptor, a G protein coupling issue, inactive PLC, or depleted calcium stores. How can we validate the integrity of the downstream machinery independently of the receptor?
This guide addresses this crucial question by comparing and integrating two key methodologies:
-
Agonist-Induced IP3 Production: The traditional method of stimulating the receptor with an agonist and measuring a downstream event (IP1 accumulation or Ca2+ flux).
-
ci-IP3/PM-Mediated IP3 Release: A powerful control method that uses a caged, cell-permeable IP3 analog to bypass the receptor and directly activate IP3Rs with spatiotemporal precision.[6][7]
By using these approaches in concert, we can create a self-validating experimental system that allows for the unambiguous interpretation of compound activity at Gq-coupled GPCRs.
Foundational Principles: Pathways and Probes
A robust experimental design is built upon a clear understanding of the underlying biology and the tools used to interrogate it.
The Gq-PLC-IP3-Ca²⁺ Signaling Pathway
The canonical Gq signaling pathway is a sequential activation cascade. An agonist acts as the initial trigger, but the final measured output—calcium release—is the culmination of several intermediate steps. Understanding this sequence is vital for troubleshooting and data interpretation.
Caption: The canonical Gq-PLC-IP3-Ca²⁺ signaling cascade.
Assay Methodologies
1. Agonist-Induced Assays (The "Top-Down" Approach)
These assays measure the physiological outcome of receptor activation.
-
IP1 Accumulation Assays: This method provides a robust, endpoint measurement of Gq activation. Because IP3 is rapidly metabolized to IP2 and then to IP1, measuring IP1 serves as a reliable surrogate for IP3 production.[1] To enhance the signal, lithium chloride (LiCl) is typically added to inhibit inositol monophosphatase, the enzyme that degrades IP1, causing it to accumulate in the cell.[2][8] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection technology for IP1 assays. It is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody, resulting in a change in the FRET signal.[4][8][9]
-
Intracellular Calcium Flux Assays: This is a real-time, kinetic measurement of the final step in the cascade. Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon agonist addition, the release of Ca2+ from the ER causes a rapid increase in fluorescence, which is monitored over time. While highly sensitive and informative about the dynamics of the response, this signal is often transient and can be prone to artifacts from compounds that interfere with fluorescence or general cell health.[2][4]
2. This compound (The "Bottom-Up" Control)
This tool allows for direct, receptor-independent activation of the downstream pathway.
-
Mechanism of Action: this compound is a chemically modified version of IP3 that is both "caged" and "cell-permeable".[6]
-
Cell-Permeable (PM): Propionyloxymethyl (PM) esters are attached to the phosphate groups, neutralizing their negative charge and allowing the molecule to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave off these PM groups, trapping the now-charged "caged" IP3 in the cytosol.
-
Caged (ci): A photolabile "caging" group is attached to the inositol ring. This group renders the IP3 molecule inactive. Upon exposure to a brief pulse of UV light (typically ~330 nm), the cage is cleaved, releasing fully active IP3 instantaneously and uniformly throughout the cytosol.[10]
-
-
Experimental Utility: This technique effectively bypasses the agonist, receptor, G protein, and PLC. It directly tests whether the cell's IP3 receptors and calcium stores are functional. A robust calcium signal upon photo-uncaging of this compound provides definitive validation of the downstream signaling integrity.[10]
A Validated Experimental Framework
The core directive of this guide is to establish a workflow that uses these methods synergistically to produce unambiguous results. This framework allows a researcher to first validate the downstream pathway's health before assessing agonist-specific effects.
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Navigating Intracellular IP3 Delivery: A Comparative Guide to ci-IP3/PM and Direct Microinjection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the ability to precisely manipulate intracellular concentrations of second messengers is paramount to dissecting complex biological pathways. Inositol 1,4,5-trisphosphate (IP3) stands as a cornerstone of calcium signaling, and its controlled introduction into the cytosol is a key experimental maneuver. This guide provides an in-depth comparison of two prominent techniques for achieving this: the non-invasive photochemical uncaging of cell-permeant ci-IP3/PM and the traditional, direct approach of microinjection.
The Central Role of the IP3 Signaling Pathway
The inositol trisphosphate (IP3) signaling cascade is a fundamental mechanism by which cells transduce extracellular signals into intracellular calcium (Ca2+) release, governing a vast array of cellular processes from fertilization and proliferation to apoptosis. The pathway is initiated by the activation of cell surface receptors, which in turn stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This elevation in cytosolic Ca2+ concentration orchestrates a multitude of cellular responses.[1][2][3]
Caption: The Inositol Trisphosphate (IP3) Signaling Pathway.
Method 1: this compound - Photochemical Control of Intracellular IP3
Mechanism of Action:
This compound (D-2,3,-O-Isopropylidene-6-O-(2-nitro-4,5-dimethoxy)benzyl-myo-Inositol 1,4,5,-trisphosphate, Hexakis(propionoxymethyl) ester) is a cell-permeant, caged derivative of inositol trisphosphate.[4] The "caged" nomenclature refers to a photolabile protecting group that renders the IP3 molecule inactive.[5] The propionoxymethyl (PM) esters enhance the molecule's hydrophobicity, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the PM groups, trapping the now membrane-impermeant caged IP3 in the cytosol.[6] The caged IP3 remains inert until it is "uncaged" by a flash of ultraviolet (UV) light, which cleaves the photolabile bond and rapidly releases active IP3.[4][7]
Caption: Experimental workflow for using this compound.
Experimental Protocol: this compound Loading and Uncaging
-
Cell Preparation: Seed adherent cells on glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Loading Solution Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 1-5 µM.[1] To aid in solubilization, a non-ionic surfactant like Pluronic F-127 can be included in the loading buffer.[8]
-
Cell Loading: Replace the cell culture medium with the this compound loading solution. Incubate the cells for 30-90 minutes at room temperature or 37°C.[6] The optimal loading time and concentration may need to be determined empirically for each cell type.
-
Washing: After incubation, gently wash the cells two to three times with fresh physiological buffer to remove extracellular this compound.
-
Calcium Imaging: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol to monitor changes in intracellular calcium concentration.
-
Photolysis (Uncaging): Mount the dish on a fluorescence microscope equipped with a UV light source (e.g., a xenon arc lamp or a UV laser). Deliver a brief pulse of UV light (typically in the 330-380 nm range) to a targeted cell or region of interest. The duration and intensity of the UV pulse will determine the amount of uncaged IP3 and should be optimized to elicit the desired calcium response while minimizing potential phototoxicity.[9]
-
Data Acquisition: Record the fluorescence intensity of the calcium indicator before, during, and after the UV flash to measure the resulting changes in intracellular calcium concentration.
Method 2: Direct Microinjection of IP3
Mechanism of Action:
Direct microinjection is a physical method of introducing molecules into a cell using a fine glass micropipette.[10] This technique bypasses the cell membrane entirely, delivering a precise volume of a solution containing IP3 directly into the cytosol. The injected IP3 is immediately available to bind to its receptors on the ER, initiating calcium release.
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A Researcher's Guide to Spatiotemporal Control of Intracellular Calcium: Single-Photon vs. Two-Photon Uncaging of ci-IP3/PM
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and proliferation to muscle contraction and neuronal plasticity. The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore paramount to cellular function. A powerful technique to investigate these dynamics is the use of "caged" signaling molecules, which are rendered biologically inert by a photoremovable protecting group. Upon illumination, the active molecule is released, allowing for the precise initiation of signaling cascades.
This guide provides an in-depth comparison of two photolysis techniques—single-photon and two-photon uncaging—for the release of caged inositol 1,4,5-trisphosphate (ci-IP3), a key molecule in the canonical Ca²⁺ signaling pathway. We will particularly focus on the cell-permeant and membrane-tethered variant, ci-IP3/PM, which offers significant advantages for studying localized signaling events at the plasma membrane. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced optical techniques for precise control and investigation of intracellular Ca²⁺ signaling.
The Inositol Trisphosphate (IP3) Signaling Pathway
The journey of a Ca²⁺ signal often begins at the cell surface, where the binding of a ligand to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble IP₃ diffuses through the cytoplasm to bind to IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER). This binding event opens the IP₃R channels, leading to the release of stored Ca²⁺ from the ER into the cytosol, thus initiating a downstream cascade of cellular responses.
Caption: The Inositol Trisphosphate (IP₃) signaling pathway.
Caged IP3: A Tool for Optical Control
Caged compounds like ci-IP3 are powerful tools because they allow researchers to bypass the initial steps of the signaling cascade and directly initiate IP₃-mediated Ca²⁺ release with a pulse of light. This provides unparalleled temporal and spatial control over the signaling event. The cell-permeant derivative, this compound, further enhances this utility by allowing for non-invasive loading into cells and by virtue of its membrane tether, localizing the uncaging event to the plasma membrane.
Principles of Uncaging: Single-Photon vs. Two-Photon Excitation
The fundamental difference between single-photon and two-photon uncaging lies in the photophysical mechanism of excitation.
Single-Photon (1P) Uncaging:
In single-photon excitation, a single photon of high energy (typically in the UV range, e.g., 330-365 nm for many caged compounds) is absorbed by the photolabile caging group, leading to its cleavage and the release of the active molecule.
Caption: Principle of single-photon excitation for uncaging.
Two-Photon (2P) Uncaging:
Two-photon excitation is a nonlinear optical process where two lower-energy photons (typically in the near-infrared range, e.g., 720-950 nm) are absorbed simultaneously by the caging group. The combined energy of these two photons is sufficient to induce the same electronic transition and subsequent photolysis as a single high-energy photon.
Caption: Principle of two-photon excitation for uncaging.
Head-to-Head Comparison: Single-Photon vs. Two-Photon Uncaging of this compound
The choice between single-photon and two-photon uncaging depends critically on the experimental goals. Here, we compare the two techniques across key performance metrics.
| Feature | Single-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Excitation Wavelength | UV (e.g., 330-410 nm) | Near-Infrared (NIR) (e.g., 720-950 nm) |
| Spatial Resolution | Lower (diffraction-limited, but out-of-focus excitation occurs) | Higher (sub-femtoliter volume, ~0.6-0.8 µm resolution) |
| Tissue Penetration | Poor (high scattering and absorption by biological tissue) | Excellent (up to several hundred micrometers) |
| Phototoxicity | Higher (UV light is more damaging to cells) | Lower (NIR light is less phototoxic) |
| Out-of-Focus Excitation | Significant (excitation occurs throughout the light cone) | Negligible (excitation is confined to the focal point) |
| Temporal Precision | High (can be controlled with fast shutters or pulsed lasers) | High (femtosecond laser pulses provide inherent temporal precision) |
| Cost & Complexity | Lower (simpler light sources and optics) | Higher (requires a pulsed femtosecond laser and specialized microscope) |
In-Depth Analysis of Key Differences
Spatial Resolution: The most significant advantage of two-photon uncaging is its intrinsic three-dimensional spatial resolution. Because the probability of two-photon absorption is proportional to the square of the light intensity, excitation is confined to the tiny focal volume where the photon density is highest. This allows for the release of ci-IP3 in subcellular compartments, such as a single dendritic spine, without affecting neighboring regions. In contrast, single-photon excitation occurs along the entire light path, leading to a "cone" of uncaging above and below the focal plane, which can result in diffuse and non-specific Ca²⁺ release.
Tissue Penetration and Phototoxicity: For experiments in thick tissue preparations like brain slices or in living animals, two-photon uncaging is the superior choice. The longer wavelength NIR light used in two-photon microscopy is less scattered and absorbed by biological tissue compared to UV light, allowing for deeper penetration. Furthermore, the confinement of excitation to the focal volume significantly reduces overall phototoxicity and photobleaching, which is a major concern with the high-energy UV photons used in single-photon uncaging.
Experimental Protocols
Workflow for this compound Uncaging Experiments
Caption: General experimental workflow for this compound uncaging.
Step-by-Step Methodology for Two-Photon Uncaging of this compound
This protocol is adapted for researchers with access to a two-photon laser scanning microscope.
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of a suitable Ca²⁺ indicator (e.g., Fluo-4 AM or X-rhod-1 AM) in DMSO.
-
Prepare the extracellular recording solution (e.g., artificial cerebrospinal fluid for brain slices).
2. Cell/Tissue Loading:
-
For cultured cells, incubate with this compound (final concentration ~1-5 µM) and the Ca²⁺ indicator in the recording solution for 30-60 minutes at room temperature or 37°C. The optimal concentration and loading time should be determined empirically.
-
For tissue slices, bath apply the caged compound and Ca²⁺ indicator to the recording chamber. The addition of a non-ionic surfactant like Pluronic F-127 can aid in the solubilization of the AM esters.
3. Microscope Setup and Targeting:
-
Mount the sample on the two-photon microscope stage.
-
Use the Ca²⁺ indicator fluorescence to locate and focus on the target cell or subcellular region of interest.
-
Tune the femtosecond laser to the appropriate wavelength for two-photon excitation of the caged compound (e.g., ~720 nm). The imaging wavelength for the Ca²⁺ indicator will be different (e.g., ~950 nm for X-rhod-1).
4. Two-Photon Uncaging and Data Acquisition:
-
Define the region of interest (ROI) for uncaging. This can be a single point, a line, or a small area.
-
Initiate time-lapse imaging of the Ca²⁺ indicator fluorescence.
-
Deliver a short train of laser pulses at the uncaging wavelength to the ROI. The laser power and duration of the uncaging pulse will need to be optimized to achieve a physiological Ca²⁺ response without causing photodamage.
-
Continue to acquire images to monitor the spatiotemporal dynamics of the resulting Ca²⁺ signal.
5. Data Analysis:
-
Measure the change in fluorescence intensity of the Ca²⁺ indicator within the ROI and surrounding areas over time.
-
Quantify parameters such as the amplitude, rise time, and spatial spread of the Ca²⁺ signal.
Concluding Remarks
Both single-photon and two-photon uncaging of this compound are powerful techniques for dissecting the complexities of intracellular Ca²⁺ signaling. While single-photon uncaging offers a more accessible and cost-effective approach for experiments where broad, rapid activation is desired, two-photon uncaging provides unparalleled spatial precision and is the method of choice for subcellular investigations, studies in thick tissues, and in vivo applications. The ability to mimic endogenous signaling events with high fidelity opens up new avenues for understanding the role of localized Ca²⁺ signals in health and disease.
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Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261–1296. [Link]
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A Comparative Guide to the Metabolic Stability of i-IP3 and Endogenous IP3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intracellular signaling, the second messenger D-myo-inositol 1,4,5-trisphosphate (IP3) plays a pivotal role in regulating cytosolic calcium concentrations.[1] Its synthetic analog, i-IP3 (adenophostin A), has emerged as a powerful research tool due to its high potency as an IP3 receptor agonist.[2][3] A critical determinant of the utility of such analogs in experimental systems is their metabolic stability. This guide provides an in-depth comparison of the metabolic stability of i-IP3 relative to its endogenous counterpart, IP3, supported by an understanding of their distinct metabolic pathways and the experimental data underpinning these observations.
At a Glance: Key Differences in Metabolic Stability
| Feature | Endogenous IP3 | i-IP3 (Adenophostin A) |
| Primary Structure | Inositol-based | Glucose-based |
| Metabolic Enzymes | Inositol 1,4,5-trisphosphate 3-kinase (IP3K), Inositol polyphosphate 5-phosphatase | Resistant to IP3K and 5-phosphatase |
| Metabolic Fate | Rapidly phosphorylated to IP4 or dephosphorylated to IP2 | Largely remains intact in the cytosol |
| Half-life | Short (e.g., ~9 seconds in N1E-115 neuroblastoma cells[4]) | Significantly longer than endogenous IP3 |
| Experimental Utility | Ideal for studying rapid, transient signaling events | Enables sustained activation of IP3 receptors for prolonged studies |
The Metabolic Pathways: A Tale of Two Molecules
The profound difference in the metabolic stability of endogenous IP3 and i-IP3 lies in their fundamental chemical structures and, consequently, their susceptibility to enzymatic degradation.
Endogenous IP3: A Transient Signal
The intracellular concentration of endogenous IP3 is tightly regulated through two primary enzymatic pathways, ensuring its role as a transient signaling molecule.[5]
-
Phosphorylation by IP3 3-kinase (IP3K): This enzyme phosphorylates IP3 at the 3-position of the inositol ring, converting it to inositol 1,3,4,5-tetrakisphosphate (IP4).[6][7] This conversion terminates the calcium-mobilizing signal of IP3, as IP4 does not activate the IP3 receptor.[8]
-
Dephosphorylation by Inositol Polyphosphate 5-phosphatase: This enzyme removes the phosphate group from the 5-position of the inositol ring, yielding inositol 1,4-bisphosphate (IP2).[9][10] Like IP4, IP2 is inactive at the IP3 receptor.[8]
The rapid action of these enzymes results in a short intracellular half-life for IP3. For instance, studies in N1E-115 neuroblastoma cells have measured the half-life of IP3 to be approximately 9 seconds.[4] This rapid turnover is crucial for the precise temporal control of calcium signaling.
i-IP3 (Adenophostin A): A Stable Agonist
In stark contrast, i-IP3, a natural product isolated from the fungus Penicillium brevicompactum, exhibits remarkable resistance to metabolic degradation.[3] This stability is a direct consequence of its unique structure. While it functionally mimics IP3 in its ability to bind to and activate the IP3 receptor, its core is a glucose ring rather than an inositol ring.[2][3]
This structural dissimilarity renders i-IP3 a poor substrate for the enzymes that rapidly metabolize endogenous IP3. Specifically, i-IP3 is resistant to both IP3 3-kinase and inositol polyphosphate 5-phosphatase.[2][3] This resistance to enzymatic degradation leads to a significantly prolonged intracellular presence, allowing for sustained activation of IP3 receptors.
Visualizing the Metabolic Fates
The following diagrams illustrate the distinct metabolic pathways of endogenous IP3 and the metabolic inertia of i-IP3.
Caption: Metabolic degradation of endogenous IP3.
Caption: i-IP3 is resistant to enzymatic degradation.
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of inositol phosphates can be determined experimentally using an in vitro degradation assay. The following protocol provides a general framework for comparing the stability of i-IP3 and endogenous IP3 in a cell lysate.
Experimental Workflow
Caption: Experimental workflow for stability assay.
Step-by-Step Methodology
1. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cell line known to have high IP3 metabolic activity) to a high density.
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., a hypotonic buffer containing protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris. The resulting supernatant contains the cytosolic enzymes responsible for IP3 metabolism.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. In Vitro Degradation Assay:
-
Prepare reaction mixtures containing the cell lysate (at a standardized protein concentration), a reaction buffer (e.g., containing ATP and MgCl2 to support kinase activity), and either endogenous IP3 or i-IP3 at a known starting concentration.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 1, 5, 15, and 30 minutes), take aliquots of the reaction mixture and immediately quench the enzymatic activity by adding a strong acid, such as perchloric acid or trichloroacetic acid.
3. Extraction of Inositol Phosphates:
-
Neutralize the quenched samples with a suitable base (e.g., potassium carbonate).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant, containing the inositol phosphates, can be further purified and concentrated if necessary, for example, by using anion-exchange chromatography.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Analyze the extracted samples by HPLC, using an anion-exchange column to separate the different inositol phosphates.
-
The concentration of the remaining IP3 or i-IP3 at each time point can be quantified by comparing the peak area to a standard curve of known concentrations.[11][12][13]
-
Detection can be achieved using various methods, including refractive index detection or mass spectrometry (HPLC-ESI-MS) for higher sensitivity and specificity.[11][12]
5. Data Analysis:
-
Plot the concentration of the remaining IP3 or i-IP3 against time.
-
Calculate the initial rate of degradation and the half-life (t½) of each compound under the assay conditions.
Conclusion
The superior metabolic stability of i-IP3 (adenophostin A) compared to endogenous IP3 is a well-established and critical feature that underpins its utility as a research tool. Its resistance to the primary metabolic enzymes, IP3 3-kinase and inositol polyphosphate 5-phosphatase, allows for sustained activation of IP3 receptors, enabling the study of cellular processes that unfold over longer timescales than those addressable with the transient signals of endogenous IP3. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate and quantify these differences in their specific experimental systems. This understanding is paramount for the design and interpretation of experiments aimed at elucidating the complex roles of inositol phosphate signaling in cellular physiology and disease.
References
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Okada, M., et al. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology. Available at: [Link]
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Wikipedia. (n.d.). Inositol-polyphosphate 5-phosphatase. Available at: [Link]
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Shears, S. B. (2009). Inositol 1,4,5-trisphosphate 3-kinases: functions and regulations. FEBS Letters. Available at: [Link]
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Saleem, H., et al. (2013). Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Adenophostin A and Its Analogues. PLoS ONE. Available at: [Link]
-
Takahashi, S., et al. (1994). Adenophostins A and B: potent agonists of inositol-1,4,5-trisphosphate receptor produced by Penicillium brevicompactum. Taxonomy, fermentation, isolation, physico-chemical and biological properties. The Journal of Antibiotics. Available at: [Link]
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Falasca, M., & Maffucci, T. (2012). The discovery and development of IP3 receptor modulators: An update. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
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Wikipedia. (n.d.). Inositol-trisphosphate 3-kinase. Available at: [Link]
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Grokipedia. (n.d.). Inositol-polyphosphate 5-phosphatase. Available at: [Link]
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De Matteis, M. A., & D'Angelo, G. (2012). The Inositol 5-phosphatases: insights from the Lowe Syndrome Protein OCRL. Cellular Logistics. Available at: [Link]
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Anonymous. (2024). What are Inositol polyphosphate-5-phosphatase stimulants and how do they work?. Mechanism of Action. Available at: [Link]
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Springer Nature Experiments. (n.d.). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Available at: [Link]
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Miller, A. T., et al. (2004). Inositol (1,4,5) trisphosphate 3 kinase B controls positive selection of T cells and modulates Erk activity. Proceedings of the National Academy of Sciences. Available at: [Link]
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Lehrfeld, J. (1994). HPLC Separation and Quantitation of Phytic Acid and Some Inositol Phosphates in Foods: Problems and Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Inositol trisphosphate. Available at: [Link]
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Putney, J. W. (1987). Metabolism and functions of inositol phosphates. Environmental Health Perspectives. Available at: [Link]
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Hama, Y., et al. (2022). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules. Available at: [Link]
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Windhorst, S., et al. (2017). Inositol-1,4,5-trisphosphate 3-kinase-A (ITPKA) is frequently over-expressed and functions as an oncogene in several tumor types. Biochemical Pharmacology. Available at: [Link]
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Li, W., et al. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium. Available at: [Link]
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Sims, J. E., & Allbritton, N. L. (1998). The lifetime of inositol 1,4,5-trisphosphate in single cells. The Journal of General Physiology. Available at: [Link]
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Taylor, C. W. (2010). IP3 Receptors: Toward Understanding Their Activation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Navigating the Landscape of Intracellular Calcium Manipulation: A Comparative Guide to ci-IP3/PM and its Alternatives
In the intricate world of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes from muscle contraction to gene transcription. The ability to precisely manipulate intracellular calcium concentrations ([Ca²⁺]i) is paramount for dissecting these complex pathways. Among the chemical tools available, cell-permeant, caged compounds like ci-IP3/PM have emerged as valuable assets for researchers. However, the landscape of calcium manipulation is diverse, with each tool possessing a unique set of strengths and limitations. This guide provides a comprehensive comparison of this compound with other prominent calcium manipulation tools, offering field-proven insights and experimental data to inform your research decisions.
The Central Role of IP3 and the Advent of Caged Compounds
The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a cornerstone of intracellular calcium release. Agonist stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then diffuses through the cytosol to bind to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium.
To gain experimental control over this pathway, "caged" compounds were developed. These are biologically active molecules rendered inert by a photolabile protecting group. A flash of light, typically in the UV range, cleaves this "cage," releasing the active molecule with high temporal and spatial precision.[1][2]
This compound (caged-isopropylidene-IP3/propionyloxymethyl ester) is a cell-permeant version of caged IP3.[3] The propionyloxymethyl (PM) ester groups facilitate its passage across the cell membrane, where intracellular esterases cleave them, trapping the caged IP3 inside the cell. Subsequent UV photolysis releases a metabolically stable analog of IP3, i-IP3, which then activates IP3 receptors.[3][4]
Comparative Analysis of Calcium Manipulation Tools
The choice of a calcium manipulation tool hinges on the specific experimental question. Key parameters to consider include temporal and spatial resolution, reversibility, specificity, delivery method, and potential for off-target effects.
| Tool | Mechanism | Temporal Resolution | Spatial Resolution | Reversibility | Delivery | Key Limitations |
| This compound | Photorelease of a stable IP3 analog | Milliseconds to seconds | Micrometer (diffraction-limited) | Irreversible | Chemical loading | UV phototoxicity, irreversibility, slow degradation of i-IP3, potential off-target effects of the caged compound.[3][5][6] |
| Optogenetics (e.g., Opto-CRAC) | Light-induced protein conformational change leading to Ca²⁺ influx | Milliseconds to seconds | Subcellular (genetically targeted) | Reversible | Genetic transfection/transduction | Requires genetic modification, potential for immunogenicity, spectral overlap with fluorescent indicators.[7][8][9] |
| SERCA Pump Inhibitors (e.g., Thapsigargin) | Inhibition of Ca²⁺ reuptake into the ER | Seconds to minutes | Global (cell-wide) | Irreversible | Chemical application | Slow onset, global and sustained Ca²⁺ elevation, potential for ER stress and apoptosis.[10][11][12] |
| Caged Ca²⁺ (e.g., NP-EGTA) | Photorelease of Ca²⁺ from a chelator | Microseconds to milliseconds | Micrometer (diffraction-limited) | Irreversible | Microinjection or loading | Bypasses physiological release mechanisms, can buffer endogenous Ca²⁺ signals.[13][14] |
Delving Deeper: A Head-to-Head Comparison
Spatiotemporal Control: The Edge of Optogenetics
While this compound offers good spatial control through focused UV light, the diffusion of the uncaged i-IP3 can lead to a broader area of effect than intended.[2] Optogenetic tools, such as Opto-CRAC (Optogenetic control of Calcium Release-Activated Calcium channels) , provide superior spatial resolution.[7][8] By genetically targeting the light-sensitive proteins to specific subcellular compartments, researchers can elicit highly localized calcium signals.
Temporally, both caged compounds and optogenetics offer millisecond precision in initiating a calcium signal. However, a significant limitation of this compound is its irreversibility . Once uncaged, the i-IP3 analog is slowly metabolized, leading to a prolonged elevation of intracellular calcium.[3][15] This contrasts sharply with optogenetic tools, which are often reversible. For instance, Opto-CRAC can be switched on and off with light, allowing for the generation of complex calcium oscillations that mimic physiological signaling.[8]
Specificity and Off-Target Effects
A critical consideration for any chemical probe is its potential for off-target effects. The caged form of this compound, before photolysis, could potentially interact with other cellular components.[6] Furthermore, the use of high-energy UV light for uncaging can be phototoxic to cells, a significant drawback for long-term imaging experiments.[5][16]
Optogenetic tools, being genetically encoded, offer high specificity for the targeted cell type or signaling pathway.[9] However, overexpression of the optogenetic protein can sometimes lead to cellular stress or unexpected interactions. Chemogenetic approaches, while offering cell-type specificity, can have off-target effects depending on the ligand used.[17][18]
SERCA pump inhibitors , like thapsigargin, provide a global and sustained increase in cytosolic calcium by preventing its reuptake into the ER.[10][11] While useful for studying the consequences of prolonged calcium elevation, this method lacks spatial and temporal control and can induce ER stress and apoptosis, confounding the interpretation of results.[12]
Experimental Workflows and Protocols
This compound Uncaging and Calcium Imaging
This protocol outlines the general steps for using this compound to induce intracellular calcium release.
Materials:
-
This compound (e.g., from SiChem)[19]
-
Pluronic F-127 (20% solution in DMSO)
-
Calcium indicator dye (e.g., Cal-520 AM)
-
HEPES-buffered salt solution (HBSS)
-
Microscope with UV illumination capabilities (e.g., 360 nm) and fluorescence imaging setup.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Loading:
-
Prepare a loading solution containing 1-3 µM this compound and a suitable concentration of a calcium indicator dye in HBSS.[19][20]
-
To aid in solubilization, first mix the this compound in DMSO with an equal volume of 20% Pluronic F-127 before diluting in HBSS.[19]
-
Incubate cells with the loading solution for 30-120 minutes at room temperature in the dark.[19]
-
-
Washing: Gently wash the cells with fresh HBSS to remove extracellular dye and caged compound.
-
Imaging and Uncaging:
-
Acquire a baseline fluorescence signal of the calcium indicator.
-
Deliver a brief pulse of UV light (e.g., 360 nm) to the region of interest to uncage the i-IP3.[19]
-
Immediately begin time-lapse imaging of the calcium indicator fluorescence to record the resulting calcium transient.
-
Experimental Workflow for this compound Uncaging
Caption: Workflow for this compound uncaging experiment.
Optogenetic Activation of Calcium Entry with Opto-CRAC
This protocol provides a general workflow for using the Opto-CRAC system.[7][21]
Materials:
-
Opto-CRAC plasmid (e.g., mCh-LOVSoc or mCh-CRY2-STIM1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Calcium indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
-
Microscope with blue light (e.g., 470 nm) illumination for activation and appropriate fluorescence imaging channels.
Protocol:
-
Transfection: Transfect the cells of interest with the Opto-CRAC plasmid 24-48 hours before the experiment.
-
Calcium Indicator Loading: If using a chemical dye like Fura-2 AM, load the cells as described in the previous protocol. If using a GECI, it can be co-transfected with the Opto-CRAC plasmid.[21]
-
Imaging and Activation:
-
Identify transfected cells (e.g., by mCherry fluorescence).
-
Acquire a baseline calcium signal.
-
Stimulate the cells with blue light (e.g., 470 nm) to activate Opto-CRAC and induce calcium influx.[21]
-
Record the resulting change in calcium indicator fluorescence.
-
To deactivate, simply turn off the blue light. The signal will decay, allowing for repeated cycles of activation and deactivation.[8]
-
Signaling Pathway of Opto-CRAC
Caption: Opto-CRAC activation pathway.
Conclusion: Choosing the Right Tool for the Job
The manipulation of intracellular calcium is a powerful approach to unraveling the complexities of cellular signaling. This compound remains a valuable tool, particularly for its ease of use and ability to directly activate the IP3 pathway. However, its limitations, especially the use of UV light and its irreversibility, must be carefully considered.
For experiments requiring high spatiotemporal precision, reversibility, and cell-type specificity, optogenetic tools like Opto-CRAC are often the superior choice. SERCA pump inhibitors, while lacking precision, are useful for studying the effects of global and sustained calcium elevation.
Ultimately, the optimal tool depends on the specific biological question. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to design elegant and insightful experiments, shedding further light on the multifaceted roles of calcium in health and disease.
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Caged compounds: Tools for illuminating neuronal responses and connections. (n.d.). Washington University in St. Louis. [Link]
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He, L., et al. (2015). Near-infrared photoactivatable control of Ca signaling and optogenetic immunomodulation. eLife, 4, e10024. [Link]
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Thastrup, O., et al. (1990). Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase. Proceedings of the National Academy of Sciences of the United States of America, 87(7), 2466-2470. [Link]
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Smith, I. F., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56477. [Link]
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Churchill, G. C., & Louis, C. F. (1998). Thapsigargin inhibits a potassium conductance and stimulates calcium influx in the intact rat lens. The Journal of membrane biology, 166(2), 127-136. [Link]
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Smith, I. F., et al. (2020). IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release. eLife, 9, e56477. [Link]
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Thapsigargin. (n.d.). In Wikipedia. [Link]
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Willars, G. B., et al. (1998). A metabolically stable analog of 1,4,5-inositol trisphosphate activates a novel K+ conductance in pyramidal cells of the rat hippocampal slice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(16), 6297-6305. [Link]
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Thomas, D., et al. (2007). A reporter of UV intensity delivered to the cytosol during photolytic uncaging. Biophysical journal, 92(10), 3737-3742. [Link]
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Li, W. H. (2008). Photo-activatable probes for the analysis of receptor function in living cells. Methods in molecular biology (Clifton, N.J.), 462, 233-244. [Link]
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Smith, I. F., et al. (2021). Termination of Ca2+ puffs during IP3-evoked global Ca2+ signals. eScholarship, University of California. [Link]
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Richardson, A. E., & Phelan, K. D. (2023). Impacts of sex differences on optogenetic, chemogenetic, and calcium-imaging tools. Frontiers in Behavioral Neuroscience, 17. [Link]
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Brunton, B. W. (2021, August 23). Optical Methods in Neuroscience: Calcium Imaging, Optogenetics [Video]. YouTube. [Link]
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Kormos, A., et al. (2021). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Journal of the American Chemical Society, 143(43), 18270-18279. [Link]
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SiChem. (n.d.). Experiments. SiChem GmbH. [Link]
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Joseph, S. K., & Williamson, J. R. (1989). Metabolism of inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate by the oocytes of Xenopus laevis. The Journal of biological chemistry, 264(35), 21267-21274. [Link]
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Patel, P. B., et al. (2022). Characterization of Optimal Optogenetic Stimulation Paradigms to Evoke Calcium Events in Cortical Astrocytes. Bioengineering, 9(10), 503. [Link]
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Lupu, V. D., et al. (1998). The relative order of IP3 sensitivity of types 1 and 3 IP3 receptors is pH dependent. The Journal of biological chemistry, 273(22), 14067-14070. [Link]
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Ziv, Y., et al. (2013). Simultaneous optogenetics and cellular resolution calcium imaging during active behavior using a miniaturized microscope. Frontiers in neural circuits, 7, 127. [Link]
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Walker, D. S., et al. (2012). Genetic analysis of IP3 and calcium signalling pathways in C. elegans. Biochimica et biophysica acta, 1823(1), 211-220. [Link]
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Lee, S., et al. (2019). Optogenetic control of calcium signaling over individual cells with a micro-LED array. 2019 20th International Conference on Solid-State Sensors, Actuators and Microsystems & Eurosensors XXXIII (TRANSDUCERS & EUROSENSORS XXXIII), 123-126. [Link]
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Riefolo, F. (2018). Combining calcium imaging with optogenetics in hippocampal primary cultures. [Doctoral dissertation, International School for Advanced Studies]. SciSpace. [Link]
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Leifer, A. M., et al. (2011). Simultaneous optogenetic manipulation and calcium imaging in freely moving C. elegans. Nature methods, 8(2), 147-152. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ci-IP3/PM
As researchers dedicated to advancing our understanding of cellular signaling, the integrity of our experiments is paramount. This extends beyond the bench to the responsible management of the chemical tools we employ. The compound ci-IP3/PM (caged, cell-permeable inositol 1,4,5-trisphosphate, propoxymethyl ester) is a sophisticated reagent designed for the precise spatiotemporal control of intracellular calcium release.[1] Its unique structure, comprising a caged inositol trisphosphate core and membrane-permeating propoxymethyl (PM) ester groups, necessitates a nuanced approach to its disposal that considers its chemical properties and potential hydrolysis byproducts.
This guide provides a detailed framework for the safe and compliant disposal of this compound, moving beyond generic protocols to explain the scientific rationale behind each recommendation. Our goal is to empower your laboratory with the knowledge to manage this reagent's lifecycle responsibly, from initial handling to final waste stream.
Core Principles of this compound Waste Management
The disposal strategy for this compound is dictated by its three principal chemical features:
-
Organophosphate Backbone: The inositol ring is tris-phosphorylated. While this specific molecule is not classified as a highly toxic organophosphate pesticide, the general principles for handling phosphate-containing chemical waste apply.[2][3] This involves segregation from other waste streams and adherence to institutional hazardous waste guidelines.
-
Propoxymethyl (PM) Esters: These groups render the molecule lipophilic and cell-permeable.[1] Analogous to the more common acetoxymethyl (AM) esters, these linkages are designed to be cleaved by intracellular esterases.[4][5] This inherent instability means the compound can be hydrolyzed, breaking it down into the parent inositol polyphosphate, propionaldehyde, and formaldehyde. Formaldehyde, in particular, is a regulated hazardous substance.
-
Photolabile Caging Group: The 4,5-Dimethoxy-2-nitrophenyl)methyl group renders the molecule inert until activated by UV light.[6] While this caging is central to its experimental function, it does not significantly alter the chemical hazards relevant to disposal.
Therefore, any disposal plan must account for the intact molecule, its potential hydrolysis byproducts, and any other hazardous materials it may have been mixed with during experimental use.
Immediate Safety & Handling Protocols
Before any disposal procedure, adherence to strict safety protocols is mandatory. This establishes a self-validating system of safety that protects personnel regardless of the specific waste stream.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Gloves: Wear appropriate chemical-resistant nitrile gloves.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
Spill Management: In the event of a spill, ensure the area is well-ventilated.
-
Solid Spills: Carefully sweep up the solid material to avoid generating dust.
-
Solution Spills (e.g., in DMSO): Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]
-
Collect all contaminated materials into a designated, sealed, and clearly labeled container for hazardous waste disposal.[2] Do not allow the spill to enter drains or waterways.[7]
The Disposal Decision Workflow
The appropriate disposal route for this compound depends on its form and whether it has been contaminated. The following workflow provides a logical decision-making process.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocols
Based on the workflow, two primary protocols are outlined. Always prioritize your institution's specific Environmental Health and Safety (EHS) guidelines.
Protocol A: Disposal of Concentrated & Organically Contaminated Waste
This is the standard and most secure method for all concentrated forms of this compound and any waste contaminated with other hazardous materials.
Applicability:
-
Unused or expired solid this compound.
-
Stock solutions (e.g., in DMSO).
-
Any this compound waste mixed with other hazardous chemicals (solvents, other drugs, etc.).
-
Spill cleanup materials.
Methodology:
-
Segregation: Do not mix this compound waste with other, non-hazardous waste streams.[2]
-
Containerization: Collect all waste in a robust, leak-proof, and chemically compatible container (e.g., high-density polyethylene).[7]
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" or "6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate]".[6]
-
All other chemical constituents in the container (e.g., DMSO, buffers).
-
Associated hazard warnings (e.g., "Corrosive" if mixed with acids, "Flammable" if mixed with solvents).
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) according to your institution's policy, away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[2][7]
Protocol B: Deactivation & Disposal of Dilute Aqueous Waste (Advanced)
This protocol describes a potential chemical deactivation method for uncontaminated, dilute aqueous solutions of this compound. The principle is to hydrolyze the propoxymethyl esters, breaking the molecule down.
Causality: The ester linkages in this compound are susceptible to base-catalyzed hydrolysis. This procedure uses potassium hydroxide (KOH) to cleave these esters, degrading the parent molecule. This is analogous to protocols used to hydrolyze AM esters.[5]
WARNING: This procedure must be reviewed and explicitly approved by your institution's EHS department before implementation. It involves the use of a strong base and may generate hazardous byproducts like formaldehyde.
Applicability:
-
Dilute (<1 mM) aqueous solutions of this compound used in experiments that are not contaminated with other hazardous materials.
Methodology:
-
Verification: Confirm with your EHS office that this in-lab neutralization procedure is permitted.
-
Preparation: Conduct the procedure in a designated fume hood while wearing all required PPE (goggles, gloves, lab coat).
-
Deactivation: i. For every 100 mL of aqueous this compound waste, prepare a 2 M KOH solution by carefully dissolving ~1.12 g of KOH in 10 mL of water. ii. While stirring the aqueous waste, slowly add the 2 M KOH solution to reach a final concentration of ~0.2 M KOH. iii. Allow the reaction to proceed for at least 1 hour at room temperature to ensure complete hydrolysis.
-
Neutralization: i. Slowly and carefully add a dilute acid (e.g., 1 M HCl) to the solution while stirring until the pH is neutral (pH 6-8). Monitor the pH using a pH meter or pH strips. ii. Be aware that neutralization generates heat. Add the acid slowly to control the temperature.[9]
-
Disposal: Once neutralized and confirmed to be free of other regulated contaminants, this solution may be permissible for drain disposal with copious amounts of water, pending institutional approval.[8][9]
Data Summary & Chemical Compatibility
| Property | Value / Information | Source |
| Chemical Name | 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate] | [6] |
| Molecular Formula | C42H64NO31P3 | [6][10] |
| Molecular Weight | 1171.87 g/mol | [6] |
| CAS Number | 1009832-82-9 | [6] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | [6] |
| Primary Hazard Class | Organophosphate compound; potential to generate formaldehyde upon hydrolysis. | [2][11] |
| Waste Container Material | Compatibility | Rationale |
| High-Density Polyethylene (HDPE) | Compatible | Good chemical resistance to DMSO and aqueous solutions (acidic and basic). |
| Glass (Borosilicate) | Compatible | Excellent chemical resistance, but poses a breakage risk. Use secondary containment. |
| Metal | Incompatible | Risk of corrosion, especially with acidic or basic waste streams. |
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling ci-IP3/PM
As researchers pioneering new frontiers in cell signaling, the tools we use are often as novel as our discoveries. One such tool, ci-IP3/PM , is a powerful modulator of intracellular calcium signaling. It is a caged, cell-permeable derivative of inositol 1,4,5-trisphosphate (IP3), designed to be loaded into cells in an inactive state and then activated with precision using UV light[1][2][3]. This elegant mechanism allows for spatiotemporal control over calcium release, a critical component of countless cellular processes[4].
However, the very properties that make this compound an effective research tool—its complex organic structure, cell permeability, and photosensitivity—demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a complete operational plan, grounded in the principles of chemical causality and laboratory best practices. Our goal is to ensure that your focus remains on your research, confident in the knowledge that you are protected.
The 'Why': A Proactive Hazard Assessment
While often shipped as a non-hazardous chemical for research purposes, the full toxicological profile of this compound is not extensively documented[5]. Therefore, we must operate under the precautionary principle , treating the compound as potentially hazardous. The primary risks can be categorized as follows:
-
Chemical Exposure: this compound is a complex synthetic molecule with a high molecular weight (1171.87 g/mol )[5][6]. Its propoxymethyl (PM) esters are designed to facilitate passage across cell membranes. This inherent bio-availability means that accidental skin contact could lead to unintended absorption. The biological effects of the caged compound itself are presumed to be minimal, but this cannot be guaranteed.
-
Biological Activity (Post-Uncaging): Upon photolysis, the compound releases i-IP3, a potent agonist of IP3 receptors that triggers the release of calcium from internal stores[2]. While the primary risk is to the cell culture, uncontrolled exposure to the active form is undesirable.
-
Solvent-Related Hazards: this compound is typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for creating stock solutions. DMSO is an effective penetration enhancer, meaning it can carry dissolved chemicals through the skin. Therefore, the primary route of accidental exposure is often mediated by the solvent.
-
Photosensitivity: The compound is intentionally photosensitive[3][7]. Handling procedures must be designed to prevent premature uncaging by ambient light, which could compromise the experiment and introduce an active biological agent into the workspace.
Core PPE Protocol: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is required. The specific level of protection adapts to the task at hand, from handling the neat solid to working with dilute solutions in a cell culture hood.
Eye and Face Protection
Standard laboratory safety glasses are insufficient. Due to the photosensitive nature of the compound and the risk of splashes, the following are mandatory:
-
UV-Blocking Safety Goggles: When working with this compound in any form (solid or liquid), use safety goggles that provide splash protection and block UVA/UVB radiation. This prevents accidental uncaging from ambient light and protects your eyes from splashes of the DMSO stock solution.
-
Face Shield: When handling larger quantities (>10 mg) of the solid or preparing stock solutions, a face shield should be worn over the safety goggles for maximum protection against splashes and aerosol inhalation.
Hand Protection
Glove selection is critical due to the use of DMSO.
-
Double Gloving with Nitrile: Always wear two pairs of nitrile gloves. Nitrile provides good resistance to DMSO, but breakthrough times can vary. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Minimum Thickness: Use gloves with a minimum thickness of 4 mil.
-
Immediate Removal: If a glove comes into direct contact with the DMSO stock solution, remove both pairs immediately, wash your hands thoroughly, and don fresh gloves.
Body Protection
-
Laboratory Coat: A standard lab coat is sufficient for protecting against minor spills. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: When preparing stock solutions or handling quantities greater than 1 mg/mL, wear a chemical-resistant apron over your lab coat.
Respiratory Protection
Under normal handling conditions (e.g., weighing small quantities in a ventilated enclosure or handling solutions in a fume hood/biosafety cabinet), respiratory protection is not typically required. However:
-
If Weighing in Open Air: If a chemical fume hood or ventilated balance enclosure is not available, a NIOSH-approved N95 respirator is required to prevent inhalation of the powdered compound.
Experimental Workflow: A Step-by-Step Guide
Proper procedure is as important as the PPE itself. The following workflow integrates safety into the experimental process, minimizing risk at every stage.
Step 1: Preparation (Low Light Conditions)
-
Reduce Lighting: Dim the lights in the immediate work area to prevent premature uncaging of the compound. Avoid direct overhead lighting.
-
Don PPE: Before retrieving the compound from storage, don your complete PPE ensemble: inner nitrile gloves, lab coat, outer nitrile gloves, and UV-blocking safety goggles.
-
Prepare Workspace: Designate a specific area for handling this compound. Cover the bench with absorbent, disposable pads. Ensure a waste container is within immediate reach.
Step 2: Handling the Compound (Solid & Stock Solution)
-
Weighing:
-
Use a chemical fume hood or a ventilated balance enclosure.
-
Retrieve the vial from its -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation[5].
-
Carefully weigh the desired amount of the solid compound.
-
-
Solubilization:
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the solid compound to create your stock solution.
-
Vortex gently until fully dissolved.
-
Wrap the vial containing the stock solution in aluminum foil to protect it from light. Label it clearly.
-
Step 3: Application and Disposal
-
Cell Culture Application: All work with cell cultures should be performed in a Class II Biosafety Cabinet. The standard PPE (double gloves, lab coat) is sufficient here.
-
Post-Experiment: After use, any remaining stock solution should be properly stored at -20°C. All disposable materials that came into contact with this compound (pipette tips, microfuge tubes, absorbent pads) must be disposed of as chemical waste.
Diagram 1: this compound Handling Workflow
A step-by-step workflow for the safe handling of this compound.
Spill, Decontamination, and Disposal Plan
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
Spill Response
-
Small Spill (on benchtop):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an absorbent pad.
-
Gently wipe the area from the outside in.
-
Place the used pads in a sealed bag and dispose of it as chemical waste.
-
Clean the area with 70% ethanol.
-
-
Spill on Clothing/Skin:
-
Immediately remove the contaminated lab coat or clothing.
-
If skin contact occurs, wash the affected area with soap and water for at least 15 minutes.
-
Seek medical attention and have the Safety Data Sheet (SDS) or chemical information available.
-
Disposal of Waste
Proper segregation of waste is crucial to prevent chemical hazards in the waste stream. All materials that have come into contact with this compound must be treated as chemical waste. Do not dispose of these materials in the regular trash or down the drain[8][9].
-
Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and empty vials.
-
Action: Place in a clearly labeled, sealed hazardous waste bag or container.
-
-
Liquid Waste: Unused or expired stock solutions, and the first rinse of any non-disposable glassware.
-
Action: Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed[8].
-
-
Sharps: Contaminated needles or glass Pasteur pipettes.
-
Action: Place in a dedicated sharps container for chemical waste.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. bio-techne.com [bio-techne.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. danr.sd.gov [danr.sd.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
